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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ribitol-1,2,3,4,5-13C5: Properties and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties and applications of Ribitol-1,2,3,4,5-13C5, an isotopically labeled form of the suga...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Ribitol-1,2,3,4,5-13C5, an isotopically labeled form of the sugar alcohol ribitol. As a crucial tool in metabolic research, understanding its characteristics is paramount for its effective implementation in experimental workflows. This document delves into its structural and physical properties, spectroscopic signature, and its pivotal role as an internal standard in quantitative metabolomics.

Introduction: The Significance of Isotopic Labeling in Ribitol

Ribitol, a five-carbon sugar alcohol, is a naturally occurring polyol found in various organisms, where it plays a role in cellular structure and metabolism. The stable isotope-labeled variant, Ribitol-1,2,3,4,5-13C5, contains five carbon-13 (¹³C) atoms in place of the naturally more abundant carbon-12 (¹²C). This isotopic enrichment does not alter the chemical reactivity of the molecule but provides a distinct mass signature, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based techniques.

The primary utility of Ribitol-1,2,3,4,5-13C5 lies in its application as an internal standard for the precise quantification of metabolites in complex biological samples.[] By introducing a known amount of the labeled compound at the beginning of a sample preparation workflow, it co-elutes with the unlabeled (endogenous) ribitol and other analytes. Any sample loss or variation in instrument response during the analytical process will affect both the labeled and unlabeled compounds equally. This allows for accurate correction and reliable quantification of the target analyte. Furthermore, its use extends to metabolic flux analysis, where it serves as a tracer to elucidate the dynamics of metabolic pathways.[]

Chemical and Physical Properties

Ribitol-1,2,3,4,5-13C5 is a white to off-white solid with properties largely similar to its unlabeled counterpart, with the key difference being its increased molecular weight due to the presence of five ¹³C isotopes.

PropertyValueSource
Molecular Formula ¹³C₅H₁₂O₅[2]
Molecular Weight 157.11 g/mol [2]
IUPAC Name (2R,4S)-(1,2,3,4,5-¹³C₅)pentane-1,2,3,4,5-pentol[][]
Synonyms Adonitol-1,2,3,4,5-¹³C₅, [UL-¹³C₅]ribitol, ribitol-U-¹³C₅[][]
Melting Point 100-103 °C[][]
Solubility Soluble in DMSO and Methanol[][]
Purity ≥98%[4]
Storage -20°C[][][4]

Spectroscopic Characterization: A Guide to Identification and Analysis

The isotopic labeling of Ribitol-1,2,3,4,5-13C5 imparts unique spectroscopic characteristics that are fundamental to its utility in research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: In a ¹³C NMR spectrum, all five carbon atoms will be NMR-active and will exhibit strong signals. Based on the spectrum of unlabeled ribitol, which shows resonances at approximately 62.4 ppm (C1/C5) and 72.1-72.2 ppm (C2/C3/C4), the spectrum of the labeled compound is expected to show signals in similar regions.[5] However, the key difference will be the presence of extensive ¹³C-¹³C coupling, which will split each signal into complex multiplets. This complex coupling pattern can serve as a definitive confirmation of the uniform labeling of the molecule.

  • ¹H NMR: The ¹H NMR spectrum of Ribitol-1,2,3,4,5-13C5 will also be significantly different from its unlabeled counterpart. The protons attached to the ¹³C atoms will exhibit strong one-bond ¹H-¹³C coupling (typically ~125-150 Hz), leading to a splitting of the proton signals into doublets. Furthermore, two-bond and three-bond ¹H-¹³C couplings will introduce additional complexity to the spectrum, providing a wealth of structural information.

Mass Spectrometry (MS)

For metabolomics applications, ribitol and its labeled internal standard are typically derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. The most common derivatization method is trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.

The electron ionization (EI) mass spectrum of the pentakis-O-(trimethylsilyl) derivative of Ribitol-1,2,3,4,5-13C5 will show a molecular ion peak (M⁺) that is 5 mass units higher than the unlabeled derivative. The fragmentation pattern will also be shifted accordingly. Key fragment ions will arise from the cleavage of C-C bonds and the loss of TMS groups. A detailed analysis of the mass spectrum allows for the unambiguous identification and quantification of the labeled standard.

Application Protocol: Quantitative Metabolite Analysis using GC-MS

The following protocol outlines a general workflow for the use of Ribitol-1,2,3,4,5-13C5 as an internal standard for the quantification of metabolites in a biological sample. This protocol is a representative example and may require optimization based on the specific matrix and analytical instrumentation.

Experimental Workflow

Caption: Workflow for quantitative metabolite analysis using an internal standard.

Step-by-Step Methodology
  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of Ribitol-1,2,3,4,5-13C5.

    • Dissolve it in a suitable solvent (e.g., high-purity water or methanol) to a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C.

  • Sample Preparation and Internal Standard Spiking:

    • Thaw the biological samples (e.g., plasma, urine, cell culture extracts) on ice.

    • To a defined volume or weight of the sample, add a precise volume of the Ribitol-1,2,3,4,5-13C5 stock solution. The amount of internal standard added should be comparable to the expected concentration of the endogenous analytes.

    • Vortex the sample to ensure thorough mixing.

  • Metabolite Extraction:

    • Perform a protein precipitation and metabolite extraction step. A common method is the addition of a cold organic solvent, such as methanol or acetonitrile, in a 3:1 or 4:1 ratio (solvent:sample).

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted metabolites.

  • Solvent Evaporation:

    • Dry the supernatant completely under a stream of nitrogen gas or using a vacuum concentrator. This step is crucial to remove all traces of water and extraction solvents before derivatization.

  • Derivatization:

    • To the dried extract, add a two-step derivatization mixture.

      • Step 1 (Oximation): Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). This step protects carbonyl groups and prevents the formation of multiple TMS derivatives for certain metabolites. Incubate at 30-37°C for 90 minutes with shaking.

      • Step 2 (Silylation): Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60-70°C for 30-60 minutes. This step converts active hydrogens on hydroxyl, carboxyl, and amino groups to TMS ethers.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar DB-5ms or equivalent) and a temperature gradient optimized for the separation of a wide range of metabolites.

    • The mass spectrometer should be operated in full scan mode to acquire data for all ions within a specified mass range (e.g., m/z 50-600).

  • Data Processing and Quantification:

    • Identify the chromatographic peaks corresponding to the TMS derivatives of endogenous ribitol and the Ribitol-1,2,3,4,5-13C5 internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of a characteristic ion for both the unlabeled analyte and the labeled internal standard.

    • Calculate the response ratio (Area of Analyte / Area of Internal Standard).

    • Quantify the concentration of the endogenous analyte by comparing its response ratio to a calibration curve prepared with known concentrations of the unlabeled standard and a fixed amount of the internal standard.

Safety and Handling

While Ribitol-1,2,3,4,5-13C5 is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the compound in a tightly sealed container at -20°C in a dry and well-ventilated place.[][]

Conclusion

Ribitol-1,2,3,4,5-13C5 is a powerful and indispensable tool for researchers in the fields of metabolomics, metabolic engineering, and drug development. Its well-defined chemical and physical properties, coupled with its unique spectroscopic signature, enable its effective use as an internal standard for accurate and precise quantification of metabolites. The detailed protocol provided in this guide serves as a practical starting point for the successful implementation of this valuable research compound in a variety of analytical workflows. By understanding the principles behind its application, researchers can confidently generate high-quality, reliable data to advance their scientific discoveries.

References

  • Carl Roth. Safety Data Sheet: Ribitol. [Link]

  • Tanaka, R., et al. (2018). Ribitol in Solution Is an Equilibrium of Asymmetric Conformations. International Journal of Molecular Sciences, 19(11), 3374. [Link]

  • Pinu, F. R., et al. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(4), 56. [Link]

  • Gustavs, L., et al. (2010). a 13 C NMR spectrum of pure ribitol and b of the ethanolic extract of "C." trebouxioides in D 2 O. ResearchGate. [Link]

  • Tanaka, R., et al. (2018). Solution ¹H-NMR spectra of ribitol (upper) at ¹H observation... ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Ribitol-1,2,3,4,5-13C5 Synthesis, Purity, and Application

Executive Summary Ribitol-1,2,3,4,5-13C5 (Ribitol-13C5) is a fully isotopically labeled pentose alcohol used primarily as a high-precision internal standard in quantitative metabolomics and clinical diagnostics. Unlike n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ribitol-1,2,3,4,5-13C5 (Ribitol-13C5) is a fully isotopically labeled pentose alcohol used primarily as a high-precision internal standard in quantitative metabolomics and clinical diagnostics. Unlike non-labeled internal standards (e.g., adonitol), Ribitol-13C5 eliminates matrix-induced ionization suppression errors in LC-MS and corrects for extraction efficiency variances in GC-MS.

This guide details the chemical synthesis of Ribitol-13C5 via the reduction of D-Ribose-13C5, addresses the critical "Boron Trap" during purification, and outlines validation protocols for isotopic enrichment (>99 atom % 13C) and stereochemical integrity.

Part 1: Strategic Importance & Applications

The "Matrix Effect" Solution in Metabolomics

In complex biological matrices (plasma, urine, plant extracts), co-eluting compounds often suppress or enhance the ionization of target analytes.

  • The Problem: Using a non-labeled isomer (e.g., arabitol) as an internal standard fails to correct for these effects because the isomer elutes at a different retention time and experiences a different chemical environment.

  • The Ribitol-13C5 Solution: As a stable isotope analog, Ribitol-13C5 co-elutes (or elutes with a negligible shift) with endogenous ribitol. It experiences the exact same ionization suppression, allowing for mathematically perfect normalization.

Clinical Relevance: Ribose-5-Phosphate Isomerase (RPI) Deficiency

RPI deficiency is a rare defect in the Pentose Phosphate Pathway (PPP).[1]

  • Biomarker: Patients exhibit massively elevated levels of Ribitol and D-Arabitol in biofluids.[1][2]

  • Diagnostic Necessity: Accurate quantification requires Ribitol-13C5 to distinguish pathological accumulation from dietary background, specifically differentiating it from its stereoisomer D-Arabitol using GC-MS.

Part 2: Synthesis of Ribitol-13C5

The Precursor: D-Ribose-13C5

While D-Ribose-13C5 can be obtained via bacterial fermentation (E. coli K-12 strains grown on Glucose-13C6), the most reproducible lab-scale synthesis of Ribitol-13C5 starts with commercially available, high-purity D-Ribose-13C5.

Reaction Mechanism: Hydride Reduction

The carbonyl group (aldehyde) of the acyclic form of D-Ribose is reduced to a hydroxyl group using Sodium Borohydride (NaBH4).

Reaction Stoichiometry:



The "Boron Trap" Challenge

The primary failure mode in polyol synthesis is the formation of stable borate-polyol complexes. Borate esters are difficult to remove and severely suppress ionization in subsequent MS analysis. Standard desalting is insufficient. The protocol below utilizes the volatility of trimethyl borate to drive the equilibrium away from the complex.

Detailed Experimental Protocol

Reagents:

  • D-Ribose-1,2,3,4,5-13C5 (>99 atom % 13C)

  • Sodium Borohydride (NaBH4)[3]

  • Acetic Acid (Glacial)

  • Methanol (HPLC Grade)

  • Cation Exchange Resin (Dowex 50W-X8, H+ form)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 g (6.4 mmol) of D-Ribose-13C5 in 10 mL of deionized water. Cool to 0°C in an ice bath.

  • Reduction: Slowly add NaBH4 (0.5 equiv, 3.2 mmol) over 20 minutes. The reaction is exothermic.

    • Note: A slight excess of hydride is maintained to ensure quantitative conversion.

  • Incubation: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor consumption of starting material via TLC (Solvent: n-Propanol/Water/Ethyl Acetate 7:2:1).

  • Quenching: Add Glacial Acetic Acid dropwise until pH reaches 5.0. This destroys excess borohydride and converts sodium borates into boric acid.

  • Borate Removal (Critical Step):

    • Add 20 mL of Methanol.

    • Rotary evaporate to dryness.

    • Repeat this step 5-7 times.

    • Mechanism:[4] Boric acid reacts with methanol to form volatile Trimethyl Borate (

      
      ), which is removed under vacuum.
      
  • Desalting: Redissolve the residue in minimal water and pass through a column containing Dowex 50W-X8 (H+ form) to remove Sodium ions. Elute with water.

  • Lyophilization: Freeze-dry the aqueous eluent to obtain Ribitol-13C5 as a hygroscopic white solid or clear syrup.

Part 3: Visualization of Workflows

Synthetic Pathway & Borate Removal Logic

RibitolSynthesis Ribose D-Ribose-13C5 (Aldehyde/Hemiacetal) Complex Ribitol-Borate Complex Ribose->Complex Reduction (Aq. Soln) NaBH4 NaBH4 (Reduction) NaBH4->Complex Quench Acetic Acid Quench (pH 5) Complex->Quench MeBorate Trimethyl Borate (Volatile B(OMe)3) Quench->MeBorate + MeOH Evaporation (x5) Ribitol Ribitol-13C5 (Pure Polyol) MeBorate->Ribitol Boron Removal & Desalting

Caption: Figure 1. Synthesis of Ribitol-13C5 emphasizing the conversion of stable borate complexes to volatile trimethyl borate.

Analytical Validation Logic (GC-MS)

ValidationLogic Sample Synthesized Ribitol-13C5 Deriv TMS Derivatization (MSTFA + 1% TMCS) Sample->Deriv GC Gas Chromatography (DB-5MS Column) Deriv->GC MS Mass Spectrometry (EI Source) GC->MS Check1 Retention Time Check vs. Arabitol/Xylitol MS->Check1 Stereochemical Purity Check2 Isotopic Cluster Analysis (m/z shift +5) MS->Check2 Isotopic Enrichment

Caption: Figure 2. Validation workflow using GC-MS to confirm stereochemical identity and isotopic incorporation.

Part 4: Purity & Validation Standards

Isotopic Purity (>99 Atom % 13C)

The enrichment is calculated using High-Resolution Mass Spectrometry (HRMS).

  • Method: ESI-TOF-MS (Negative Mode).

  • Calculation: Compare the intensity of the fully labeled monoisotopic peak (

    
    ) against the unlabeled (
    
    
    
    ) and partially labeled isotopologues (
    
    
    , etc.).
  • Target: The

    
     peak (Ribitol + 5 Da) must account for >99% of the total ion current for the ribitol cluster.
    
Chemical Purity (Borate & Stereoisomers)
  • Residual Borate: 11B-NMR spectroscopy is required if the product shows low ionization efficiency. A broad peak at ~18 ppm (relative to

    
    ) indicates residual boric acid/borate.
    
  • Stereochemistry: Ribitol is an achiral meso-compound . However, contamination with D-Arabitol (from epimerization of the starting ribose) is possible.

    • Validation: GC-MS of Trimethylsilyl (TMS) derivatives. Ribitol-TMS separates distinctly from Arabitol-TMS on 5% phenyl-methylpolysiloxane columns (e.g., DB-5MS).

Quantitative Data Summary
ParameterSpecificationAnalytical Method
Appearance White solid or clear viscous oilVisual
Chemical Purity > 98%1H-NMR (D2O), HPLC-ELSD
Isotopic Enrichment > 99 atom % 13CHRMS / qNMR
Stereochemical Purity No Arabitol/Xylitol detectedGC-MS (TMS derivative)
Residual Boron < 0.1%11B-NMR / ICP-MS

References

  • Wamelink, M. M., et al. (2010). "Ribose-5-phosphate isomerase deficiency: New inborn error in the pentose phosphate pathway."[2] Human Mutation. Link

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology. Link

  • Huck, J. H., et al. (2004). "Ribose-5-phosphate isomerase deficiency: new inborn error in the pentose phosphate pathway associated with a slowly progressive leukoencephalopathy." American Journal of Human Genetics. Link

  • Ortiz-Cordero, C., et al. (2021). "NAD+ enhances ribitol and ribose rescue of α-dystroglycan functional glycosylation in human FKRP-mutant myotubes."[5] eLife. Link

  • Bennett, B. D., et al. (2008). "Absolute Quantitation of Intracellular Metabolite Concentrations by an Isotope Ratio-Based Approach." Nature Protocols. Link

Sources

Foundational

Part 1: Deconstructing the Nomenclature: A Foundation of Clarity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [UL-¹³C₅]Ribitol for Advanced Research

This guide provides an in-depth technical examination of uniformly carbon-13 labeled ribitol, often referred to by the synonymous nomenclatures [UL-¹³C₅]ribitol and Adonitol-1,2,3,4,5-¹³C₅ . Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to explore the strategic application, methodological causality, and critical advantages of this stable isotope-labeled standard in quantitative and metabolic analyses.

Before delving into complex applications, it is crucial to establish a clear understanding of the subject molecule's identity and labeling convention.

The Chemical Identity: Ribitol and Adonitol are One

In the landscape of chemical nomenclature, it is not uncommon for a single compound to possess multiple names. Such is the case with ribitol. Ribitol, a crystalline pentose alcohol, is also known by the synonym adonitol.[1][2][3] Both names refer to the exact same achiral molecule, a five-carbon sugar alcohol formed from the reduction of ribose.[1][4][5] It occurs naturally in plants like Adonis vernalis and is a key component of teichoic acids in the cell walls of some Gram-positive bacteria.[1][2]

PropertyValue
Systematic IUPAC Name (2R,3S,4S)-Pentane-1,2,3,4,5-pentol[1]
Molecular Formula C₅H₁₂O₅[6]
Molecular Weight (Unlabeled) 152.15 g/mol [2][6]
CAS Number (Unlabeled) 488-81-3[1][6]
Decoding the Isotopic Label: [UL-¹³C₅] vs. -1,2,3,4,5-¹³C₅

The notations "[UL-¹³C₅]" and "-1,2,3,4,5-¹³C₅" describe the same molecular state: a ribitol molecule where all five carbon atoms have been replaced with the stable, heavier isotope, Carbon-13 (¹³C).

  • [UL-¹³C₅]: The "UL" stands for U niformly L abeled, indicating that all positions of the specified element (in this case, Carbon) are substituted with the isotope.

  • -1,2,3,4,5-¹³C₅: This is a position-specific notation explicitly stating that the carbon atoms at positions 1, 2, 3, 4, and 5 are Carbon-13. For a five-carbon molecule like ribitol, this is functionally identical to uniform labeling.

Therefore, [UL-¹³C₅]ribitol and Adonitol-1,2,3,4,5-¹³C₅ are chemically identical compounds. [][][9] The choice of nomenclature is typically a matter of supplier convention. For the remainder of this guide, we will use "[UL-¹³C₅]ribitol" for consistency.

Property[UL-¹³C₅]Ribitol
Molecular Formula [¹³C]₅H₁₂O₅[][9]
Molecular Weight 157.11 g/mol [][9]
Mass Shift vs. Unlabeled +5.016 Da

Part 2: The Role of Uniformly Labeled Standards in Quantitative Analysis

The primary and most critical application of [UL-¹³C₅]ribitol is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[][10]

Causality: The Imperative for Internal Standards in Mass Spectrometry

Quantitative accuracy in LC-MS is challenged by multiple sources of variability that can significantly impact results. An internal standard is a known quantity of a reference compound added to all samples, calibrators, and quality controls to correct for these fluctuations.[10] Key sources of error mitigated by an IS include:

  • Sample Preparation Losses: Analyte can be lost during extraction, dilution, or transfer steps.[10]

  • Injection Volume Variability: Minor differences in the volume injected onto the LC system can alter the measured signal.[11]

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine, cell lysates) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[10][12]

  • Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run.

By calculating the ratio of the analyte's signal to the IS's signal, these variations are normalized, dramatically improving the precision, accuracy, and reliability of the quantitative data.[11][13]

The Gold Standard: Why Stable Isotope-Labeled (SIL) IS Are Superior

The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[11][14] A Stable Isotope-Labeled (SIL) internal standard, like [UL-¹³C₅]ribitol, is considered the "gold standard" because its physicochemical properties are nearly identical to its unlabeled, endogenous counterpart.[10][12] It will co-elute chromatographically and experience the same extraction recovery and ionization effects.[14] Because the mass spectrometer distinguishes compounds based on their mass-to-charge ratio (m/z), it can easily differentiate the heavier SIL-IS from the native analyte.[12]

Strategic Choice: Uniform vs. Partial Labeling

While any SIL standard is preferable to a structural analog, the choice between a uniformly labeled and a partially labeled standard is a critical experimental decision.

  • Partial Labeling (e.g., [1-¹³C]Ribitol): This involves replacing only one or a few atoms with a heavy isotope. While often less expensive to synthesize, it provides only a small mass shift (e.g., +1 Da). This proximity in mass can be problematic, as the natural isotopic abundance of ¹³C in the unlabeled analyte can create overlapping signals with the partially labeled standard, a phenomenon known as isotopic cross-talk. This interference compromises accuracy, especially at low analyte concentrations.

  • Uniform Labeling (e.g., [UL-¹³C₅]Ribitol): This provides the maximum possible mass shift (+5 Da for ribitol). This large mass difference effectively separates the MS signal of the internal standard from the entire isotope cluster of the native analyte, eliminating the risk of isotopic interference. This clean separation is essential for achieving the highest levels of accuracy and precision and is a self-validating system for robust quantification. Key considerations recommend a mass difference of 4-5 Da to minimize such cross-talk.[10]

G cluster_0 Analytical Challenges cluster_1 Internal Standard (IS) Choice cluster_2 Analytical Outcome Challenge1 Sample Prep Loss UL_IS [UL-¹³C₅]Ribitol (+5 Da Shift) Partial_IS Partially Labeled IS (+1 to +3 Da Shift) Analog_IS Structural Analog IS Challenge2 Matrix Effects Challenge3 Instrument Drift High_Accuracy High Accuracy No Isotopic Crosstalk UL_IS->High_Accuracy Risk_Interference Risk of Interference Partial_IS->Risk_Interference Poor_Correction Poor Correction for Matrix Effects Analog_IS->Poor_Correction

Part 3: [UL-¹³C₅]Ribitol in Practice: Applications & Protocols

Beyond its role as a superior internal standard, [UL-¹³C₅]ribitol is a powerful tool for metabolic research, serving as an isotopic tracer.[][15]

Core Applications: Metabolomics and Metabolic Flux Analysis
  • Quantitative Metabolomics: [UL-¹³C₅]ribitol is used as an internal standard to accurately measure the concentration of endogenous ribitol in various biological samples.[] This is critical for studying metabolic reprogramming in diseases like cancer or in response to therapeutic interventions.[16]

  • Metabolic Flux Analysis: As a tracer, [UL-¹³C₅]ribitol can be introduced into cell cultures or animal models.[] By tracking the five ¹³C atoms, researchers can elucidate the downstream metabolic fate of ribitol.[17] A key example is tracking its conversion to Ribitol-5-Phosphate (R5P) and subsequently to Cytidine Diphosphate-ribitol (CDP-ribitol).[17][18] This pathway is of significant interest in the study of dystroglycanopathies, a group of muscular dystrophies where this process is disrupted.[18][19][20]

G Metabolic fate of [UL-¹³C₅]Ribitol in the context of dystroglycanopathy research. Ribitol Exogenous [UL-¹³C₅]Ribitol R5P [¹³C₅]Ribitol-5-Phosphate Ribitol->R5P Kinase CDP_Ribitol [¹³C₅]CDP-Ribitol R5P->CDP_Ribitol CTP-dependent enzyme Glycan α-Dystroglycan (Matriglycan Synthesis) CDP_Ribitol->Glycan FKRP Enzyme (Transferase)

Experimental Protocol: Quantification of Endogenous Ribitol in Human Plasma

This protocol outlines a validated system for the accurate measurement of ribitol using [UL-¹³C₅]ribitol as an internal standard with LC-MS/MS.

1. Preparation of Standards and Reagents:

  • Prepare a stock solution of unlabeled ribitol (analyte) at 1 mg/mL in water.
  • Prepare a stock solution of [UL-¹³C₅]ribitol (Internal Standard, IS) at 100 µg/mL in water.
  • Create a working IS solution by diluting the IS stock to 1 µg/mL in 50:50 Methanol:Water.
  • Prepare a series of calibration standards by spiking the unlabeled ribitol stock into a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected physiological range.

2. Sample Preparation (Protein Precipitation):

  • Thaw human plasma samples, calibrators, and quality controls on ice.
  • To 50 µL of each sample in a 1.5 mL microcentrifuge tube, add 10 µL of the working IS solution (1 µg/mL). Vortex briefly. This step is critical: adding the IS early ensures it undergoes the exact same extraction process as the analyte.[10]
  • Add 200 µL of ice-cold methanol to precipitate proteins.
  • Vortex vigorously for 30 seconds.
  • Incubate at -20°C for 20 minutes to enhance precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer 150 µL of the supernatant to a new tube or HPLC vial.
  • Evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile with 0.1% Formic Acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar molecules like ribitol.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A typical gradient would start at high organic content (e.g., 95% B) and ramp down to elute the polar ribitol.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugar alcohols.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
  • MRM Transitions: These must be optimized by infusing the pure compounds, but representative transitions are:
CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)
Ribitol (Analyte)m/z 151.1m/z 71.0
[UL-¹³C₅]Ribitol (IS)m/z 156.1m/z 74.0

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the IS MRM transitions.
  • Calculate the Peak Area Ratio (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards.
  • Determine the concentration of ribitol in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Plasma 1. Plasma Sample (50 µL) Spike 2. Spike with [UL-¹³C₅]Ribitol IS Plasma->Spike Precipitate 3. Add Cold Methanol (Protein Precipitation) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant DryRecon 6. Dry & Reconstitute Supernatant->DryRecon LCMS 7. LC-MS/MS Analysis (MRM Mode) DryRecon->LCMS Integrate 8. Integrate Peak Areas (Analyte & IS) LCMS->Integrate Ratio 9. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify 10. Quantify vs. Calibration Curve Ratio->Quantify

References

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Substack. (2025). What are internal standards, and why do they matter in LC/MS?. [Link]

  • Tucker, J. D., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE. [Link]

  • Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. [Link]

  • Wikipedia. (n.d.). Ribitol. [Link]

  • NIST. (n.d.). Ribitol. NIST Chemistry WebBook. [Link]

  • Semantic Scholar. (n.d.). Supplementary Information Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis. [Link]

  • NIFA Reporting Portal. (n.d.). SORBITOL AND RIBITOL BIOSYNTHESIS AND METABOLISM DURING ABIOTIC STRESS IN TOMATO. [Link]

  • Yebra, M. J., et al. (2011). Utilization of d-Ribitol by Lactobacillus casei BL23 Requires a Mannose-Type Phosphotransferase System and Three Catabolic Enzymes. Journal of Bacteriology. [Link]

  • Cataldi, M. P., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. Nature Communications. [Link]

  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. [Link]

  • Lu, Q. L., et al. (2025). Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. Metabolomics. [Link]

  • ResearchGate. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. [Link]

  • Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • van Breemen, R. B., & DeLuca, S. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. [Link]

  • Murphy, L., et al. (2025). SYNTHESIS AND SCREENING OF RIBITOL-5-PHOSPHATE METABOLIC LABELLING TOOLS TO STUDY MUSCULAR DYSTROPHIES. [Link]

  • Science.gov. (n.d.). isotope-labeled internal standards: Topics. [Link]

  • NIH. (n.d.). Ribitol. PubChem. [Link]

  • IsoLife. (n.d.). the meaningful role of stable isotopes in health-related food research. [Link]

  • SciSpace. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. [Link]

  • ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Nickolls, A. R., et al. (2021). NAD+ enhances ribitol and ribose rescue of α-dystroglycan functional glycosylation in human FKRP-mutant myotubes. eLife. [Link]

  • Xu, L., et al. (2025). Ribitol treatment rescues dystroglycanopathy mice with common L276I mutation. bioRxiv. [Link]

  • Lumen Learning. (n.d.). Metabolic Pathways | Microbiology. [Link]

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  • YouTube. (2019). Metabolic Pathways (Screencast). [Link]

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Exploratory

Ribitol-1,2,3,4,5-13C5 CAS number

An In-depth Technical Guide to Ribitol-1,2,3,4,5-13C5: Applications in Metabolic Flux Analysis and Quantitative Metabolomics Abstract This technical guide provides a comprehensive overview of Ribitol-1,2,3,4,5-13C5, a st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ribitol-1,2,3,4,5-13C5: Applications in Metabolic Flux Analysis and Quantitative Metabolomics

Abstract

This technical guide provides a comprehensive overview of Ribitol-1,2,3,4,5-13C5, a stable isotope-labeled pentitol essential for advanced biomedical research. We delve into the core physicochemical properties of this compound, clarifying its CAS identification. The primary focus is on its dual-role application: as a high-fidelity internal standard for quantitative mass spectrometry and as a dynamic tracer for metabolic flux analysis. We explore the biochemical context of ribitol within the Pentose Phosphate Pathway (PPP) and its critical role in the synthesis of CDP-ribitol, a key substrate in the glycosylation of α-dystroglycan, which is implicated in certain congenital muscular dystrophies. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, data interpretation principles, and the foundational knowledge required to effectively leverage Ribitol-1,2,3,4,5-13C5 in their experimental designs.

Part 1: Compound Profile and Physicochemical Properties

Ribitol-1,2,3,4,5-13C5 is the uniformly carbon-13 labeled form of ribitol (also known as adonitol), a five-carbon sugar alcohol.[1][] As a stable, non-radioactive isotopologue, it is chemically identical to its endogenous counterpart but is distinguishable by its increased mass. This mass shift is the cornerstone of its utility in modern analytical biochemistry.

An important point of clarification is the Chemical Abstracts Service (CAS) number. Isotopically labeled compounds often do not receive a unique CAS number. Instead, they are typically referenced by the CAS number of the unlabeled parent compound.[3][4] Therefore, Ribitol-1,2,3,4,5-13C5 is associated with the CAS number for unlabeled ribitol.

Table 1: Physicochemical Properties of Ribitol-1,2,3,4,5-13C5

PropertyValueSource(s)
CAS Number 488-81-3 (for the unlabeled parent compound)[3][5][6]
Molecular Formula 13C5H12O5[][3]
Molecular Weight 157.11 g/mol [][3]
Synonyms [UL-13C5]ribitol, Adonitol-1,2,3,4,5-13C5[][]
Appearance White to Off-White Solid[]
Purity Typically >98% atom 13C[]
Solubility Soluble in Methanol, DMSO[]
Storage Store at -20°C[]

Part 2: The Biochemical Landscape of Ribitol

Ribitol is not an inert molecule; it is a key metabolite integrated into central carbon metabolism. Understanding its biological context is crucial for designing and interpreting experiments using its 13C-labeled form.

The Pentose Phosphate Pathway (PPP)

Ribitol is an intermediate in the Pentose Phosphate Pathway (PPP), a metabolic route that runs parallel to glycolysis.[8][9] The primary functions of the PPP are not catabolic, but rather to produce:

  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate): A key reducing equivalent used in anabolic reactions (e.g., fatty acid synthesis) and for mitigating oxidative stress.[9]

  • Ribose-5-phosphate (R5P): The essential precursor for the synthesis of nucleotides (ATP, GTP) and nucleic acids (DNA, RNA).[9][10]

Ribitol can be oxidized to D-ribulose, which is then phosphorylated to enter the PPP, or formed from the reduction of ribose.[11][12]

G G6P Glucose-6-Phosphate PPP_Ox Oxidative PPP G6P->PPP_Ox Multiple Steps Ru5P Ribulose-5-Phosphate PPP_Ox->Ru5P Glycolysis Glycolysis PPP_Ox->Glycolysis -> F6P, GA3P R5P Ribose-5-Phosphate Ru5P->R5P Ribose Ribose R5P->Ribose Nucleotides Nucleotide Synthesis R5P->Nucleotides Ribitol Ribitol Ribose->Ribitol Reduction/ Oxidation

Figure 1: Simplified schematic of the Pentose Phosphate Pathway (PPP) highlighting the position of Ribitol.

The α-Dystroglycan Glycosylation Pathway

In mammalian cells, ribitol plays a vital role in a specific post-translational modification pathway crucial for muscle and nerve cell integrity.[1] It is a precursor for Cytidine Diphosphate-Ribitol (CDP-Ribitol), the substrate used by transferase enzymes like FKRP (Fukutin-Related Protein) to build a unique glycan structure (matriglycan) on the protein α-dystroglycan.[13] This matriglycan is essential for connecting the cell cytoskeleton to the extracellular matrix.[8] Deficiencies in this pathway due to genetic mutations lead to a class of congenital muscular dystrophies known as dystroglycanopathies.[1] Consequently, ribitol supplementation is under investigation as a potential therapy to boost CDP-ribitol levels and restore proper glycosylation.[14][15]

G Ribitol Ribitol R5P Ribitol-5-Phosphate Ribitol->R5P Phosphorylation CRPPA CRPPA (ISPD) R5P->CRPPA CDP_Ribitol CDP-Ribitol FKRP FKRP CDP_Ribitol->FKRP CRPPA->CDP_Ribitol Glyco_ADG Glycosylated α-Dystroglycan (Matriglycan) FKRP->Glyco_ADG Ribitol-5-P Transfer ADG α-Dystroglycan ADG->FKRP

Figure 2: Pathway of CDP-Ribitol synthesis and its role in the glycosylation of α-Dystroglycan.

Part 3: Core Applications of Ribitol-1,2,3,4,5-13C5

The power of Ribitol-13C5 lies in its ability to act as both a static reference point and a dynamic probe in complex biological systems.

Application 1: The Internal Standard for Quantitative Mass Spectrometry

Expertise & Causality: Accurate quantification of metabolites in biological matrices (e.g., plasma, cell lysates) is challenging due to ion suppression/enhancement effects and analyte loss during sample preparation. The "gold standard" solution is the use of a stable isotope-labeled internal standard (SIL-IS).[] Ribitol-13C5 is the ideal SIL-IS for measuring endogenous ribitol because it has virtually identical chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, ionization efficiency) to the unlabeled analyte. However, it is easily distinguished by its +5 Dalton mass difference in a mass spectrometer. By adding a known amount of Ribitol-13C5 to each sample at the very beginning of the workflow, any sample-to-sample variation is normalized, ensuring highly accurate and precise quantification.[][16]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Unknown [Ribitol]) Spike Spike with known amount of Ribitol-13C5 Sample->Spike Extract Metabolite Extraction Spike->Extract LC LC Separation (Co-elution) Extract->LC MS MS Detection (Separate m/z) LC->MS Ratio Calculate Peak Area Ratio (Ribitol / Ribitol-13C5) MS->Ratio Quant Quantify Endogenous Ribitol Ratio->Quant Curve Standard Curve Curve->Quant

Figure 3: Experimental workflow for the quantification of ribitol using Ribitol-13C5 as an internal standard.

Protocol 1: Quantification of Endogenous Ribitol in Cell Lysates using Ribitol-13C5 and LC-MS/MS

This protocol is a self-validating system through the inclusion of a standard curve and a consistent internal standard.

  • Preparation of Standards:

    • Create a stock solution of unlabeled Ribitol (e.g., 1 mg/mL in water).

    • Create a stock solution of Ribitol-1,2,3,4,5-13C5 (e.g., 100 µg/mL in water). This will be the Internal Standard (IS) spiking solution.

    • Prepare a calibration curve by serially diluting the unlabeled Ribitol stock to create a range of concentrations (e.g., 0.1 to 1000 ng/mL) in a matrix mimicking the sample (e.g., blank cell lysate).

  • Sample Preparation & Extraction:

    • Harvest cultured cells (e.g., 1x106 cells).

    • Spiking (Trustworthiness Pillar): To each sample and calibration standard, add a precise, fixed volume of the Ribitol-13C5 IS solution (e.g., 10 µL to achieve a final concentration of 50 ng/mL). This step is critical as it accounts for all downstream variability.

    • Add 500 µL of ice-cold 80% methanol to precipitate proteins and extract polar metabolites.

    • Vortex thoroughly for 1 minute.

    • Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile).

  • LC-MS/MS Analysis:

    • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like ribitol.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of buffer (e.g., ammonium acetate).

    • MS Method: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up transitions for both unlabeled ribitol and Ribitol-13C5. (Note: Specific m/z values will depend on adduct formation, e.g., [M+H]+ or [M+acetate]-).

  • Data Analysis:

    • Integrate the peak areas for both the analyte (unlabeled ribitol) and the IS (Ribitol-13C5) in each sample and standard.

    • Calculate the Area Ratio (Analyte Peak Area / IS Peak Area).

    • Plot the Area Ratio against the known concentration for the calibration standards to generate a linear regression curve.

    • Use the equation from the standard curve to calculate the concentration of ribitol in the unknown samples based on their measured Area Ratios.

Application 2: The Tracer for Metabolic Flux Analysis

Expertise & Causality: While quantification tells us "how much" of a metabolite exists, stable isotope tracing tells us "where it came from" and "how fast it's being made."[1][11] By replacing a standard nutrient (like glucose or, in specific cases, ribitol) in cell culture media with its 13C-labeled version, we can trace the path of the 13C atoms as they are incorporated into downstream metabolites.[17][18] When Ribitol-13C5 is supplied to cells, the five 13C atoms will be incorporated into the PPP and other connected pathways. Analyzing the mass isotopologue distribution (MID) of downstream products (e.g., nucleotides, other sugars) via mass spectrometry reveals the activity and contribution of the ribitol-utilizing pathways.[] For example, finding a metabolite with a mass shift of +5 (M+5) would indicate the incorporation of the intact carbon skeleton from ribitol.

Protocol 2: Stable Isotope Tracing Study in Cultured Cells using Ribitol-1,2,3,4,5-13C5

This protocol is designed to probe the metabolic fate of ribitol, particularly its entry into the PPP and downstream synthesis pathways.

  • Cell Culture and Labeling:

    • Culture cells to mid-log phase in standard growth medium.

    • Prepare labeling medium: Use a base medium with all components, but substitute the standard unlabeled ribitol (if present) or supplement with a defined concentration of Ribitol-1,2,3,4,5-13C5 (e.g., 100 µM).

    • Time-Course (Causality Pillar): Wash the cells with PBS and switch to the labeling medium. Harvest cells at multiple time points (e.g., 0, 1, 4, 8, 24 hours). This is crucial to observe the kinetics of label incorporation and approach to isotopic steady-state.

  • Metabolism Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold saline to remove extracellular label.

    • Quenching (Trustworthiness Pillar): Add ice-cold 80% methanol directly to the plate to instantly halt all enzymatic activity. This step is vital to ensure the measured metabolite pool reflects the state at the moment of harvesting.

    • Scrape the cells and collect the methanol-cell slurry.

    • Perform the extraction as described in Protocol 1 (steps 2.4-2.7).

  • LC-MS Analysis:

    • Analyze the extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving different isotopologues.

    • Acquire data in full scan mode to capture the entire mass spectrum of all detectable metabolites.

  • Data Interpretation:

    • Extract ion chromatograms for expected downstream metabolites of ribitol (e.g., ribose-5-phosphate, nucleotides).

    • For each metabolite, determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

    • Correct for the natural abundance of 13C.

    • The fractional enrichment (the percentage of a metabolite pool that contains 13C atoms from the tracer) over time indicates the rate of synthesis from the supplied Ribitol-13C5. A significant M+5 peak in a downstream metabolite would strongly suggest the incorporation of the entire carbon backbone.

Part 4: Conclusion and Future Perspectives

Ribitol-1,2,3,4,5-13C5 is a powerful and versatile tool that transcends simple compound identification. Its application as a stable isotope-labeled internal standard provides the highest level of confidence for the quantitative analysis of endogenous ribitol, a critical requirement for clinical and diagnostic research.[14] Furthermore, its use as a metabolic tracer offers profound insights into the dynamic operations of central carbon metabolism, particularly the Pentose Phosphate Pathway and its connection to critical glycosylation events.[13]

Future applications will likely focus on leveraging these capabilities in clinical settings. The precise quantification of CDP-ribitol using SIL-IS methods could become a key diagnostic marker for dystroglycanopathies, while tracing studies may help to elucidate the patient-specific efficacy of ribitol supplementation therapies.[15] As metabolomics continues to drive drug discovery and personalized medicine, the role of high-purity, stable isotope-labeled compounds like Ribitol-1,2,3,4,5-13C5 will only continue to grow in significance.

References

  • BioOrganics. (n.d.). Ribitol-1,2,3,4,5-13C5. Retrieved February 10, 2026, from [Link]

  • Li, X., et al. (2012). Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers. Journal of Chromatography A, 1265, 100-6. Retrieved February 10, 2026, from [Link]

  • Zhu, Y., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLoS One, 17(12), e0278112. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). A selection of reactions from the pentose phosphate pathway is shown... [Image]. Retrieved February 10, 2026, from [Link]

  • Riemersma, M., et al. (2019). Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy. Clinical Chemistry, 65(11), 1396-1406. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). Ribitol. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram for the detection of ribitol, ribitol-5-phosphate... [Image]. Retrieved February 10, 2026, from [Link]

  • Oxford Academic. (2019). Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy. Clinical Chemistry. Retrieved February 10, 2026, from [Link]

  • Feng, L., et al. (2023). Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. Scientific Reports, 13(1), 1805. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ribitol. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Detection and quantification of ribitol, ribitol-5P, and CDP-ribitol by... [Image]. Retrieved February 10, 2026, from [Link]

  • Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). Ribitol, 5TMS derivative. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ribitol, 1,2,3,4,5-pentakis-O-(trimethylsilyl)-. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

  • Murphy, L., et al. (2023). Synthesis and screening of ribitol-5-phosphate metabolic labelling tools to study muscular dystrophies. Chemical Science, 14(19), 5062-5068. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Ribitol-1-13C. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2023). Can we use ribitol as an internal standard for the untargeted GCMS metabolomics for phytochemical analysis? Retrieved February 10, 2026, from [Link]

  • Baddiley, J., et al. (1963). The enzymic synthesis of a ribitol 5-phosphate polymer. Biochimica et Biophysica Acta, 71, 237-8. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2022). Can Ribitol be substituted by any other standard for LC MS analysis? Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). Ribitol, 5TMS derivative - Gas Chromatography. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). Ribitol, 5TMS derivative. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 22(13), 3535-3543. Retrieved February 10, 2026, from [Link]

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Foundational

Technical Guide: Solubilization and Handling of Ribitol-1,2,3,4,5-13C5 for Metabolomics and NMR Applications

[1] Executive Summary Ribitol-1,2,3,4,5-13C5 (Ribitol-13C5) is the stable isotope-labeled analog of ribitol (adonitol), a pentose sugar alcohol central to the pentose phosphate pathway.[1] In modern metabolomics, it serv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ribitol-1,2,3,4,5-13C5 (Ribitol-13C5) is the stable isotope-labeled analog of ribitol (adonitol), a pentose sugar alcohol central to the pentose phosphate pathway.[1] In modern metabolomics, it serves as a "gold standard" internal standard (IS) for normalizing extraction efficiency and derivatization variability in GC-MS and LC-MS/MS workflows.[1]

This guide addresses the critical challenge of solubilization. While chemically stable, Ribitol-13C5 is hygroscopic and exhibits distinct solubility behaviors in protic (Methanol) versus aprotic (DMSO) solvents.[1] Correct handling is prerequisite to maintaining isotopic integrity and quantitative accuracy.[1]

Part 1: Physicochemical Profile & Solubility Mechanics[1]

Understanding the molecular interaction between Ribitol-13C5 and solvents is essential for preventing precipitation and ensuring homogeneity.

The Isotope Effect

The substitution of naturally occurring Carbon-12 with Carbon-13 increases the molecular weight by approximately 5.02 Da (from ~152.15 to ~157.17 g/mol ).

  • Solubility Impact: Negligible.[1] The polarity and hydrogen-bonding potential remain identical to unlabeled ribitol.

  • Hygroscopicity: Ribitol-13C5 is highly hygroscopic.[1] Exposure to ambient humidity leads to water uptake, altering the effective mass during weighing.[1]

Solvent Compatibility Matrix
SolventSolubility Limit (Approx.)Mechanistic InteractionPrimary Application
Water ~100 mg/mLStrong H-bonding (Donor/Acceptor).[1]LC-MS Mobile Phase, Biological Buffers.[1]
DMSO ~30 mg/mLDipole-dipole & H-bond acceptance.[1]NMR (DMSO-d6), Long-term Stock Storage.
Methanol Soluble (Est. 1–5 mg/mL)*Polar protic; weaker solvation than water.[1]GC-MS Extraction & Derivatization.
Ethanol Slightly SolubleLimited solvation of polyols.[1]Not Recommended.

*Note: While Ribitol is soluble in methanol, high-concentration stocks (>10 mg/mL) can be kinetically slow to dissolve and may require sonication.[1] For GC-MS, concentrations of 0.2–1.0 mg/mL are standard.[1]

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)[1]

Mechanism and Utility

DMSO is a polar aprotic solvent that effectively solvates polyols like ribitol by accepting hydrogen bonds from the sugar alcohol's hydroxyl groups.

  • Why DMSO? It prevents proton exchange.[1] In protic solvents (water/methanol), hydroxyl protons exchange rapidly, disappearing from NMR spectra.[1] In DMSO-d6, these protons remain visible, appearing as sharp multiplets (typically 4.0–5.0 ppm), allowing for structural verification.[1]

  • Storage Stability: DMSO has low volatility, making it excellent for long-term storage of stock solutions at -20°C without concentration drift due to evaporation.[1]

Protocol: Preparation of NMR Stock in DMSO-d6

Objective: Prepare a 10 mM stock for qNMR or long-term storage.

  • Equilibration: Allow the Ribitol-13C5 vial to reach room temperature in a desiccator to prevent condensation.

  • Weighing: Rapidly weigh ~1.6 mg of Ribitol-13C5 into a tared glass vial.

    • Critical: Use an anti-static gun if necessary; static can disperse the light powder.[1]

  • Solvation: Add 1.0 mL of high-purity DMSO-d6 (99.9 atom % D).

  • Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate for 1–2 minutes at ambient temperature.[1]

  • Transfer: Transfer to a 5mm NMR tube or cryovial. Overlay with Argon gas if storing.[1]

Part 3: Solubility in Methanol[1]

Mechanism and Utility

Methanol is the preferred solvent for GC-MS metabolomics because it is easily evaporated. Ribitol-13C5 is typically added to the extraction solvent (e.g., 80% MeOH) to track recovery across the entire workflow.

  • Volatility: Methanol evaporates quickly under N2 stream or vacuum, essential for the subsequent oximation and silylation steps in GC-MS.[1]

  • Solubility Limit: Lower than water.[1][2] Do not attempt to make "master stocks" >10 mg/mL in pure methanol.[1]

Protocol: Preparation of Internal Standard for GC-MS

Objective: Prepare a working Internal Standard (IS) solution (e.g., 0.2 mg/mL).

  • Stock Preparation (Aqueous): Dissolve 10 mg Ribitol-13C5 in 10 mL LC-MS grade water (1 mg/mL Master Stock).

    • Reasoning: Water ensures rapid, complete dissolution.[1]

  • Working Solution (Methanolic): Dilute the Master Stock 1:5 into pure Methanol.

    • Example: Take 2 mL of Aqueous Master Stock + 8 mL Methanol.

    • Final Conc: 0.2 mg/mL in 80% Methanol.[1]

  • Usage: Add 10–20 µL of this solution to biological samples during the extraction phase.[1]

Part 4: Decision Framework & Workflows

Solvent Selection Logic

The choice of solvent dictates the downstream success of the analytical method.

SolventSelection Start Ribitol-13C5 Solid AppCheck Determine Application Start->AppCheck GCMS GC-MS Metabolomics AppCheck->GCMS NMR NMR Spectroscopy AppCheck->NMR LCMS LC-MS/MS AppCheck->LCMS Meth Methanol (or 80% MeOH) GCMS->Meth Preferred DMSO DMSO-d6 NMR->DMSO Preferred Water Water / Mobile Phase LCMS->Water Compatible Reason1 High Volatility required for derivatization Meth->Reason1 Reason2 No proton exchange; Viscosity needed DMSO->Reason2

Figure 1: Decision matrix for solubilizing Ribitol-13C5 based on analytical endpoint.

Handling Hygroscopic Standards

Ribitol-13C5 will absorb atmospheric moisture, which introduces mass errors.[1]

HandlingProtocol Step1 Equilibrate Vial (RT, Desiccator) Step2 Weigh Quickly (Anti-static gun) Step1->Step2 Prevent Condensation Step3 Dissolve (Vortex/Sonicate) Step2->Step3 Minimize Exposure Step4 Aliquot & Store (-20°C) Step3->Step4 Prevent Evaporation

Figure 2: Best practices for handling hygroscopic stable isotope standards.

Part 5: Comparative Analysis Summary

FeatureMethanol SolubilizationDMSO Solubilization
Dissolution Rate Moderate (may require sonication)Fast (highly soluble)
Proton Exchange Rapid (OH peaks lost)None (OH peaks visible)
Evaporation High (Risk of concentration increase)Low (Stable concentration)
Freezing Point -97°C (Liquid at -20°C)19°C (Solid at RT/Storage)
Primary Risk Evaporation during storageHygroscopicity of solvent (wet DMSO)
Troubleshooting
  • "I see a peak at 3.33 ppm in my DMSO NMR."

    • Cause: Water contamination.[1][3] DMSO is hygroscopic.[1][3]

    • Fix: Use ampules of DMSO-d6 or store over 4Å molecular sieves.[1][3]

  • "My GC-MS recovery is inconsistent."

    • Cause: Evaporation of the Methanol stock solution.

    • Fix: Store methanolic IS in a septum-capped vial at -20°C or -80°C. Replace working stocks weekly.[1]

References

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. Retrieved from [Link][1]

  • Kundu, S., et al. (2018).[1] Untargeted GC–MS reveals differential regulation of metabolic pathways. Planta. (Methodology for Ribitol IS preparation in Methanol). Retrieved from [Link]

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Exploratory

Technical Guide: Applications of Stable Isotope Labeled Ribitol in Metabolomics and Drug Development

Executive Summary Ribitol (adonitol), a pentose sugar alcohol derived from the reduction of ribose, serves as a critical metabolic node in both mammalian pathophysiology and bacterial virulence. While naturally occurring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ribitol (adonitol), a pentose sugar alcohol derived from the reduction of ribose, serves as a critical metabolic node in both mammalian pathophysiology and bacterial virulence. While naturally occurring in plants, its elevation in human biofluids is pathognomonic for Ribose-5-Phosphate Isomerase (RPI) deficiency, an ultra-rare error of the Pentose Phosphate Pathway (PPP). Furthermore, ribitol-5-phosphate is the fundamental repeating unit of Wall Teichoic Acids (WTAs) in Gram-positive pathogens like Staphylococcus aureus.

This guide details the application of stable isotope labeled ribitol (specifically [


C

]-ribitol and deuterated variants) as a gold-standard internal standard for Mass Spectrometry (MS) quantification, metabolic flux analysis, and structural elucidation in drug discovery.

The Chemical Basis: Synthesis and Labeling Strategy

Structural Context

Ribitol is an achiral polyol. In analytical chemistry, its symmetry and stability make it an ideal internal standard, provided the matrix (e.g., plasma, specific tissues) does not contain high endogenous levels.

Synthesis of Labeled Variants

Stable isotope labeled ribitol is typically synthesized via the chemical or enzymatic reduction of labeled D-ribose.

  • Carbon-13 Labeling (

    
    C):  Produced by reducing [U-
    
    
    
    C]-D-ribose with sodium borohydride.
    • Advantage:[1] Co-elutes perfectly with endogenous ribitol in LC-MS and GC-MS, with no chromatographic isotope effect. Ideal for precise quantification.

  • Deuterium Labeling (

    
    H/D):  Produced by reducing D-ribose with sodium borodeuteride (
    
    
    
    ).
    • Consideration: Deuterated compounds often exhibit slight retention time shifts in Gas Chromatography (GC) compared to their protium counterparts ("isotope effect"), which can complicate peak integration if not managed.

Comparison of Label Types
Feature

C-Ribitol
Deuterated Ribitol (

H)
Mass Shift +5 Da (for U-

C

)
Variable (+1 to +5 Da)
Chromatography Perfect co-elutionPotential slight shift (GC)
Stability Non-exchangeableHydroxyl D can exchange; Carbon-bound D is stable
Cost HigherGenerally Lower
Primary Use Clinical Quantification (RPI), Flux AnalysisGeneral Internal Standard

Application I: Clinical Diagnostics (RPI Deficiency)

Pathophysiology

Ribose-5-Phosphate Isomerase (RPI) deficiency is a rare genetic disorder affecting the non-oxidative branch of the Pentose Phosphate Pathway (PPP). A defect in the RPIA gene prevents the conversion of Ribose-5-Phosphate to Ribulose-5-Phosphate.[2] This metabolic block forces carbon flux toward polyol synthesis, resulting in the accumulation of Ribitol and D-Arabitol in the brain and body fluids.[3]

Diagnostic Workflow

The quantification of ribitol in Cerebrospinal Fluid (CSF) and urine is the definitive biochemical diagnosis.

  • Role of Labeled Ribitol: [

    
    C
    
    
    
    ]-Ribitol is spiked into patient samples as an Internal Standard (IS).
  • Method: GC-MS (after TMS derivatization) or LC-MS/MS.

  • Result: RPI-deficient patients exhibit ribitol levels 10-100x above normal limits. The labeled IS ensures that matrix effects (ion suppression in LC-MS) do not skew the quantification.

RPI_Deficiency cluster_legend Legend G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP R5P Ribose-5-Phosphate Ru5P->R5P RPI Enzyme (Defective) Arabitol D-Arabitol (Accumulates) Ru5P->Arabitol Alternative Reduction Ribitol Ribitol (Accumulates) R5P->Ribitol Promiscuous Reductases Nucleotides Nucleotide Synthesis R5P->Nucleotides Normal Path key1 Blue: Normal Metabolites key2 Red: Pathological Accumulation

Caption: Metabolic block in RPI deficiency leading to Ribitol accumulation. The dashed red line indicates the enzymatic defect.

Application II: Bacterial Virulence & Drug Development

Wall Teichoic Acids (WTAs)

In Gram-positive bacteria like Staphylococcus aureus, the cell wall is fortified by Wall Teichoic Acids (WTAs).[4][5][6] The dominant form in S. aureus is Polyribitol Phosphate (RboP).

  • Biosynthesis: The enzymes TarI and TarJ synthesize CDP-Ribitol (the activated precursor).[7] TarL polymerizes ribitol-5-phosphate into the cell wall.

  • Drug Target: Inhibiting Tar enzymes renders bacteria avirulent and sensitive to beta-lactams.

Application of Labeled Ribitol

Researchers use labeled ribitol to trace the flux of cell wall synthesis and screen for inhibitors of the Tar pathway.

  • Substrate Tracing: Feed bacterial cultures [

    
    C]-Ribitol or [
    
    
    
    C]-Glucose.
  • Flux Analysis: Monitor the incorporation of the label into the cell wall fraction using hydrolytic release and MS analysis.

  • Inhibition Assay: A reduction in labeled Ribitol incorporation in the presence of a small molecule indicates successful Tar pathway inhibition.

WTA_Biosynthesis R5P Ribulose-5-P Ribitol5P Ribitol-5-P R5P->Ribitol5P NADPH CDP_Rib CDP-Ribitol (Activated Donor) Ribitol5P->CDP_Rib CTP WTA Polyribitol Phosphate (Cell Wall) CDP_Rib->WTA Polymerization TarJ TarJ (Reductase) TarJ->Ribitol5P TarI TarI (Cytidylyltransferase) TarI->CDP_Rib TarL TarL (Polymerase) TarL->WTA

Caption: The Tar pathway in S. aureus converts Ribulose-5-P to Wall Teichoic Acids.[4][5] Tar enzymes are key drug targets.

Technical Protocol: GC-MS Quantification Workflow

Objective: Accurate quantification of Ribitol in plasma using [


C

]-Ribitol as an Internal Standard.
Reagents
  • Internal Standard (IS): [

    
    C
    
    
    
    ]-Ribitol (1 mg/mL in water).
  • Derivatization Reagent A: Methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Derivatization Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Protocol
  • Sample Preparation:

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • CRITICAL: Add 10 µL of [

      
      C
      
      
      
      ]-Ribitol IS solution. Vortex immediately (10s).
    • Add 400 µL of cold Methanol:Water (9:1) to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Drying:

    • Transfer 100 µL of supernatant to a GC vial glass insert.

    • Evaporate to complete dryness using a SpeedVac or Nitrogen stream. Note: Moisture inhibits derivatization.

  • Derivatization (Two-Step):

    • Oximation: Add 30 µL Methoxyamine/Pyridine. Incubate at 37°C for 90 mins. (Protects keto groups on other sugars).

    • Silylation:[8] Add 50 µL MSTFA. Incubate at 37°C for 30 mins.

    • Centrifuge briefly to settle liquid.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (hold 2 min) -> ramp 10°C/min -> 300°C.

    • Ions to Monitor (SIM Mode):

      • Endogenous Ribitol-TMS: m/z 217, 307.

      • [

        
        C
        
        
        
        ]-Ribitol-TMS: m/z 220, 312 (Shift due to +5 mass).

GCMS_Workflow Sample Biological Sample (Plasma/CSF) Spike Spike IS: 13C-Ribitol Sample->Spike Extract Protein Precipitation (MeOH/H2O) Spike->Extract Dry Evaporation to Dryness (SpeedVac) Extract->Dry Deriv1 1. Methoxyamination (Stabilize Carbonyls) Dry->Deriv1 Deriv2 2. TMS Silylation (Volatilization) Deriv1->Deriv2 GCMS GC-MS Analysis (SIM Mode) Deriv2->GCMS

Caption: Analytical pipeline for Ribitol quantification. The IS spike must occur before extraction to account for recovery losses.

Scientific Integrity & Troubleshooting

  • Matrix Interference: Ribitol is naturally present in plants.[9] If analyzing plant matrices, [

    
    C]-Ribitol is essential to distinguish endogenous vs. standard. For mammalian samples, endogenous levels are usually negligible unless RPI deficiency is present.
    
  • Derivatization Efficiency: Incomplete silylation leads to multiple peaks. Ensure reagents are fresh and water-free.

  • Isotope Purity: Use >99% atom enrichment for the IS to prevent "crosstalk" (unlabeled impurities in the standard contributing to the analyte signal).

References

  • Wamelink, M. M., et al. (2004). "Ribose-5-phosphate isomerase deficiency: new inborn error in the pentose phosphate pathway associated with a slowly progressive leukoencephalopathy."[3][10][11] American Journal of Human Genetics.[10]

  • Brown, S., et al. (2008). "Late-stage polyribitol phosphate wall teichoic acid biosynthesis in Staphylococcus aureus." Journal of Bacteriology.

  • Huck, J. H., et al. (2004). "Ribose-5-phosphate isomerase deficiency: New inborn error in the pentose phosphate pathway."[3][10][11] American Journal of Human Genetics.[10]

  • Xia, G., et al. (2010). "Wall teichoic acid biosynthesis: a target for antimicrobial drug discovery." Future Microbiology.

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.

Sources

Foundational

Harnessing Ribitol-1,2,3,4,5-13C5 in Advanced Metabolic Research

An In-Depth Technical Guide for Researchers Abstract Stable isotope-labeled compounds are indispensable tools in modern metabolomics, providing a level of precision and accuracy unattainable with label-free methods. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

Stable isotope-labeled compounds are indispensable tools in modern metabolomics, providing a level of precision and accuracy unattainable with label-free methods. Among these, Ribitol-1,2,3,4,5-13C5 has emerged as a critical reagent for both absolute quantification of its endogenous counterpart and for tracing the flux through central carbon metabolism. This guide provides an in-depth exploration of the core principles, applications, and detailed methodologies for leveraging Ribitol-1,2,3,4,5-13C5 in metabolic research. We will delve into its role as an internal standard for mass spectrometry, its application in metabolic flux analysis, and provide validated, step-by-step protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

The Foundational Principles: Why Use a 13C-Labeled Standard?

In the complex biochemical milieu of a biological sample, analytical variability can arise from sample extraction, storage, derivatization, and instrument performance. A stable isotope-labeled (SIL) internal standard, such as Ribitol-1,2,3,4,5-13C5, is the gold standard for mitigating these issues.[]

Expert Insight: The core principle is that a SIL standard is chemically identical to the endogenous analyte (the "light" version). It therefore behaves identically during sample processing and chromatographic separation, co-eluting with the target analyte.[2] However, it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. Any sample loss or variation in analytical response will affect both the analyte and the standard equally. By measuring the ratio of the analyte to the known concentration of the spiked-in SIL standard, we can calculate a precise and accurate absolute concentration, a technique known as stable isotope dilution analysis.[3]

The use of a fully labeled (13C5) standard is particularly advantageous. It provides a clear mass shift of +5 Daltons compared to the native 12C5-ribitol, moving it far from the natural abundance isotopologue signals of the unlabeled analyte and minimizing potential spectral overlap. This clear separation is crucial for accurate quantification.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_quant Quantification Analyte Endogenous Ribitol (Light) Spike Add Known Amount of Ribitol-1,2,3,4,5-13C5 (Heavy) Extraction Extraction & Purification Spike->Extraction Deriv Derivatization (e.g., for GC-MS) Extraction->Deriv MS Detect 'Light' and 'Heavy' Peak Areas Deriv->MS Ratio Calculate Peak Area Ratio (Light / Heavy) MS->Ratio Calc Absolute Concentration = Ratio * [Heavy Standard] Ratio->Calc

Caption: Principle of Absolute Quantification using Stable Isotope Dilution.

Metabolic Context: Ribitol and the Pentose Phosphate Pathway

Ribitol, a five-carbon sugar alcohol, is a key metabolite in the pentose phosphate pathway (PPP).[2] The PPP is a fundamental metabolic pathway parallel to glycolysis that generates NADPH for reductive biosynthesis and ribose-5-phosphate (R5P), the precursor for nucleotide synthesis.[4] Ribitol can be converted to ribitol-5-phosphate and subsequently enter the non-oxidative branch of the PPP, or be synthesized from R5P.[5][6]

Expert Insight: This metabolic connectivity is precisely what makes Ribitol-1,2,3,4,5-13C5 a powerful tool for metabolic flux analysis (13C-MFA).[7][8] By introducing this fully labeled tracer into a biological system (e.g., cell culture), the five 13C atoms can be tracked as they are incorporated into downstream metabolites of the PPP and connected pathways like glycolysis and nucleotide synthesis.[9] Analyzing the mass isotopologue distribution (the pattern of how many 13C atoms are in each downstream molecule) allows researchers to quantify the rate, or "flux," of these interconnected pathways.[10]

PPP_Pathway Glucose6P Glucose-6-Phosphate PPP_ox Oxidative PPP Glucose6P->PPP_ox generates NADPH Ru5P Ribulose-5-Phosphate PPP_ox->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis Glycolysis Intermediates R5P->Glycolysis Non-oxidative PPP Ribitol_13C5 Ribitol-1,2,3,4,5-13C5 (External Tracer) Ribitol_P_13C5 Ribitol-5-Phosphate [13C5] Ribitol_13C5->Ribitol_P_13C5 phosphorylation Ribitol_P_13C5->R5P interconversion

Caption: Integration of Labeled Ribitol into the Pentose Phosphate Pathway.

Application I: Absolute Quantification via GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique for analyzing small, volatile molecules. Due to its polar nature, ribitol requires chemical derivatization to increase its volatility for GC analysis.[2][11] This protocol details a robust, self-validating method using Ribitol-1,2,3,4,5-13C5.

Expert Insight: The Rationale for Two-Step Derivatization A two-step derivatization involving methoximation followed by silylation is standard practice for analyzing sugars and sugar alcohols.[11][12]

  • Methoximation: Sugars can exist in solution as a mixture of cyclic (hemiacetal) and open-chain forms. This can lead to multiple derivative products and thus multiple peaks on the chromatogram for a single analyte, complicating quantification. Methoximation with a reagent like methoxyamine hydrochloride stabilizes the carbonyl group in the open-chain form, preventing ring formation and ensuring a single, sharp chromatographic peak.[11]

  • Silylation: The multiple hydroxyl (-OH) groups on ribitol make it highly polar and non-volatile. Silylating agents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[13] This dramatically increases volatility and thermal stability, making the molecule suitable for GC analysis.

Detailed Experimental Protocol: GC-MS Quantification

1. Sample Preparation & Extraction: a. To 100 µL of biological sample (e.g., plasma, cell lysate), add 10 µL of a known concentration of Ribitol-1,2,3,4,5-13C5 solution (e.g., 1 mg/mL in methanol). b. Add 900 µL of a cold (-20°C) extraction solvent, such as 80:20 methanol:water. Vortex vigorously for 1 minute. c. Incubate at -20°C for 30 minutes to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization: a. To the dried extract, add 50 µL of Methoxyamine Hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 37°C for 90 minutes. b. Add 80 µL of MSTFA + 1% TMCS (trimethylchlorosilane, a catalyst). Vortex and incubate at 60°C for 30 minutes. c. After cooling, transfer the solution to a GC vial with an insert for analysis.

3. GC-MS Analysis: a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole). b. Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is typically used. c. Injection: 1 µL, splitless mode. d. Oven Program: Initial temperature 70°C, hold for 1 min, ramp to 310°C at 6°C/min, hold for 6 min. e. MS Detection: Use Selective Ion Monitoring (SIM) mode for highest sensitivity and specificity.

Data Presentation: Mass Fragment Monitoring

The derivatized ribitol will fragment in a predictable way in the mass spectrometer. By monitoring specific ion fragments, we can selectively quantify the analyte and the internal standard.

CompoundDerivatizationMonitored Ions (m/z)Rationale
Endogenous RibitolMethoxyamine + 5 TMS73, 147, 217, 319 319 is a specific and abundant fragment for quantification.
Ribitol-1,2,3,4,5-13C5Methoxyamine + 5 TMS73, 147, 221, 323 The mass shift is observed in fragments containing the carbon backbone.

(Note: The exact m/z values can vary slightly based on the specific derivative, but the principle remains. The +5 Da shift is not always observed on all fragments, as some fragments like m/z 73 are from the TMS group itself.)

Application II: Tracing Metabolism via LC-MS/MS

For metabolic flux analysis or for quantifying ribitol and its phosphorylated forms (e.g., CDP-ribitol) without derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[14][15][16]

Expert Insight: The Power of HILIC and Tandem MS Sugar alcohols like ribitol are highly polar and are poorly retained on traditional reversed-phase LC columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation mode. It uses a polar stationary phase and a high-organic mobile phase, allowing for excellent retention and separation of polar metabolites.[17]

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion (the m/z of intact ribitol), the second quadrupole (Q2) fragments it, and the third quadrupole (Q3) selects a specific product ion to detect. This precursor-product ion pair is called a transition and is highly specific to the analyte.

Conceptual Workflow: 13C-MFA using Ribitol-1,2,3,4,5-13C5

MFA_Workflow Start Start: Cell Culture (Steady State) Label Introduce Medium with Ribitol-1,2,3,4,5-13C5 Start->Label Incubate Incubate for Defined Time to Achieve Isotopic Steady State Label->Incubate Quench Rapidly Quench Metabolism (e.g., Cold Methanol) Incubate->Quench Extract Extract Intracellular Metabolites Quench->Extract Analyze LC-MS/MS Analysis (Full Scan or SIM) Extract->Analyze Data Determine Mass Isotopologue Distributions (MIDs) of Downstream Metabolites Analyze->Data Model Computational Modeling: Fit MIDs to Metabolic Network Model Data->Model End Result: Quantified Metabolic Flux Map Model->End

Caption: Experimental Workflow for a 13C-Metabolic Flux Analysis Study.

Detailed Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation: a. Follow the same extraction procedure as for GC-MS (Section 3, Step 1), spiking with Ribitol-1,2,3,4,5-13C5 as an internal standard for quantification if desired. b. After evaporation, reconstitute the dried extract in a solvent appropriate for the HILIC column, e.g., 80:20 acetonitrile:water.

2. LC-MS/MS Analysis: a. Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF). b. Column: HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm). c. Mobile Phase A: Water with 10 mM ammonium acetate + 0.1% acetic acid. d. Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate + 0.1% acetic acid. e. Gradient: A typical gradient would start at high %B (e.g., 95%) and decrease over time to elute polar compounds. f. MS Detection: Use electrospray ionization (ESI) in negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions.

Data Presentation: MRM Transitions for LC-MS/MS
CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
Endogenous Ribitol151.08 [M-H]-71.01ESI-
Ribitol-1,2,3,4,5-13C5156.09 [M-H]-74.03ESI-
Ribose-5-Phosphate229.01 [M-H]-97.00 (PO3)ESI-
R5P from 13C5-Ribitol234.03 [M-H]-97.00 (PO3)ESI-

Conclusion and Future Outlook

Ribitol-1,2,3,4,5-13C5 is a versatile and powerful tool for the modern metabolomics researcher. Its application as an internal standard in isotope dilution mass spectrometry provides the highest level of accuracy for quantifying endogenous ribitol, a metabolite of growing interest in cancer metabolism and muscular dystrophies.[5][15] Furthermore, its use as a fully labeled tracer enables sophisticated metabolic flux analysis experiments, offering a window into the dynamic operations of the pentose phosphate pathway and its connected metabolic hubs. The detailed protocols and conceptual frameworks provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to integrate this essential standard into their research, ensuring data of the highest quality and integrity.

References

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (n.d.). National Center for Biotechnology Information. [Link]

  • Clendinen, C. S., Stupp, G. S., & Edison, A. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

  • Sauer, U. (2010). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Future Science. [Link]

  • Kan, H., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE. [Link]

  • Stable isotopes in metabolomic studies. (n.d.). MASONACO. [Link]

  • 13C-Stable Isotope Labeling. (n.d.). University of North Texas. [Link]

  • Can we use ribitol as an internal standard for the untargeted GCMS metabolomics for phytochemical analysis?. (2023). ResearchGate. [Link]

  • Detection and quantification of ribitol, ribitol-5P, and CDP-ribitol by LC/MS-MS. (n.d.). ResearchGate. [Link]

  • Gerin, I., et al. (2019). Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy. Clinical Chemistry. [Link]

  • Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. (2018). Springer. [Link]

  • Why adonitol or ribitol is used as a internal standard in GC-MS untargeted metabolomics of plant?. (2023). ResearchGate. [Link]

  • Feil, R., & Lunn, J. E. (2018). Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. Methods in Molecular Biology. [Link]

  • LC-MS/MS chromatogram for the detection of ribitol, ribitol-5-phosphate... (n.d.). ResearchGate. [Link]

  • Pentose phosphate pathway. (n.d.). Wikipedia. [Link]

  • Pentose phosphate pathway (article). (n.d.). Khan Academy. [Link]

  • Metabolic Flux Analysis with 13C-Labeling Experiments. (n.d.). 13cflux.net. [Link]

  • Lee, S. M., et al. (2016). GC-MS based metabolomics and multivariate statistical analysis of Wedelia trilobata extracts for the identification of potential phytochemical properties. Plant Omics. [Link]

  • A selection of reactions from the pentose phosphate pathway is shown... (n.d.). ResearchGate. [Link]

  • Sugar Alcohol Screen Test (Gas Chromatograph). (n.d.). Medallion Labs. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). National Center for Biotechnology Information. [Link]

  • 13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology, ETH Zurich. [Link]

  • Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. (2018). ResearchGate. [Link]

  • Kan, H., et al. (2024). Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. Scientific Reports. [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. (2012). ResearchGate. [Link]

  • Can Ribitol be substituted by any other standard for LC MS analysis?. (2022). ResearchGate. [Link]

  • Chen, X., et al. (2021). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International Journal of Molecular Sciences. [Link]

  • Kundu, A., et al. (2021). Untargeted GC–MS reveals differential regulation of metabolic pathways in cyanobacterium Anabaena and its biofilms with Trichoderma viride and Providencia sp. Archives of Microbiology. [Link]

  • 1.1 GC-MS analysis of standard polyols as acetylated derivatives... (n.d.). ResearchGate. [Link]

  • Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. (2022). PLOS One. [Link]

  • SYNTHESIS AND SCREENING OF RIBITOL-5-PHOSPHATE METABOLIC LABELLING TOOLS TO STUDY MUSCULAR DYSTROPHIES. (2024). 22nd Tetrahedron Symposium. [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). Restek. [Link]

  • Allen, D. K., et al. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant Journal. [Link]

  • Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. (2022). ResearchGate. [Link]

  • Derivatization method of qualitative or quantitative analysis for polyhydroxy compound. (2009).
  • Murphy, L., et al. (2023). Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan. Chemical Science. [Link]

Sources

Exploratory

Role of Ribitol-1,2,3,4,5-13C5 in enzyme mechanism studies.

The following technical guide details the application of Ribitol-1,2,3,4,5-13C5 in elucidating enzyme mechanisms, specifically focusing on Wall Teichoic Acid (WTA) biosynthesis and mammalian dystroglycan glycosylation. A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Ribitol-1,2,3,4,5-13C5 in elucidating enzyme mechanisms, specifically focusing on Wall Teichoic Acid (WTA) biosynthesis and mammalian dystroglycan glycosylation.

A Technical Guide to Ribitol-1,2,3,4,5-13C5 Applications

Executive Summary: The Pentitol Isotope Advantage

In the landscape of mechanistic enzymology, Ribitol-1,2,3,4,5-13C5 (fully labeled ribitol) serves as a high-fidelity probe for pathways involving pentose alcohols. Unlike selectively labeled isotopomers, the uniformly labeled (


) variant provides a distinct advantage: the preservation of scalar coupling (

) across the entire carbon backbone. This feature is critical when distinguishing between direct incorporation (e.g., cytidylyltransferase activity) and metabolic scrambling (e.g., entry into the Pentose Phosphate Pathway).

This guide addresses two high-value applications:

  • Antibiotic Development: Targeting the TarI/TarJ axis in Staphylococcus aureus Wall Teichoic Acid (WTA) biosynthesis.

  • Therapeutic Validation: Tracking ribitol flux into matriglycan for FKRP-related muscular dystrophies.[1]

Chemical & Physical Properties of the Tracer

Understanding the NMR signature of the tracer is a prerequisite for experimental design. Ribitol is an acyclic pentol; its symmetry and lack of anomeric carbon simplify the spectrum compared to its aldose/ketose counterparts (Ribose/Ribulose).

PropertyValue / CharacteristicRelevance to Mechanism
Isotope Enrichment >99%

at positions 1-5
Maximizes sensitivity for low-concentration intermediates (e.g., CDP-Ribitol).
Spin System

(approximate)
Complex multiplet structures due to

(~35-45 Hz) allow topological verification.
Chemical Shifts

62.4 (C1/5),

72.1-72.2 (C2/3/4)
Distinct from Ribulose (

213 for C=O) and Ribose (

90-100 for anomeric).
Solubility High in

Suitable for real-time in situ enzyme kinetics.
Target Enzymology & Mechanism[2][3]
Case Study A: Bacterial Virulence (TarI/TarJ)

In Gram-positive pathogens like S. aureus, WTA is essential for cell division and biofilm formation.[2][3][4] The pathway utilizes ribitol-5-phosphate (Rbt-5-P).[1][5][6]

  • TarJ (Reductase): Converts Ribulose-5-P

    
     Ribitol-5-P (NADPH dependent).[2][5]
    
  • TarI (Cytidylyltransferase): Activates Rbt-5-P + CTP

    
    CDP-Ribitol  + PPi.
    

The


-Ribitol Application: 
By feeding 

-Ribitol (phosphorylated via salvage kinases or using purified enzymes), researchers can monitor the TarI reaction. The formation of CDP-Ribitol creates a unique phosphorus-carbon coupling (

and

) observable in the

spectrum, validating the formation of the phosphodiester bond without relying on discontinuous HPLC assays.
Case Study B: Mammalian Glycosylation (ISPD/FKRP)

In humans, ribitol is a rare building block found in the matriglycan of


-dystroglycan. Defects in ISPD  (CDP-ribitol synthase) or FKRP  (Fukutin-related protein) cause Limb-Girdle Muscular Dystrophy 2I (LGMD2I).

The


-Ribitol Application: 
Therapeutic ribitol supplementation works by bypassing metabolic blocks. Using 

-Ribitol allows differentiation between ribitol used for:
  • Glycosylation: Intact

    
     backbone incorporation into dystroglycan (detected via MS/MS of glycopeptides).
    
  • Energy Metabolism: Entry into glycolysis via Ribitol

    
     Ribulose 
    
    
    
    PPP (detected as scrambled
    
    
    patterns in lactate/pyruvate).
Experimental Protocols
Protocol A: Real-Time NMR Kinetics (TarI Activity)

Validates inhibitor potency against CDP-ribitol synthase.

Reagents:

  • Enzyme: Recombinant TarI (1

    
    M).
    
  • Substrates: Ribitol-5-phosphate (

    
    -labeled, generated enzymatically) 2 mM; CTP 5 mM.
    
  • Buffer: 50 mM Tris-d11 (pH 7.5), 5 mM

    
    , 10% 
    
    
    
    .

Workflow:

  • Baseline: Acquire 1D

    
     NMR of the substrate mix. Note the doublet-of-doublets for the terminal 
    
    
    
    signals due to
    
    
    .
  • Initiation: Add TarI enzyme directly to the NMR tube.

  • Acquisition: Run pseudo-2D array of

    
     spectra (scan delay 30s) for 60 minutes.
    
  • Data Analysis: Track the shift of the C5 signal. Upon cytidylylation, the C5 resonance will shift and exhibit additional splitting from

    
     (
    
    
    
    Hz).
  • Validation: The integral of the product peak must match the depletion of the substrate peak (1:1 stoichiometry).

Protocol B: Mass Isotopomer Distribution Analysis (MIDA)

Determines metabolic flux in mammalian cell culture.

Workflow:

  • Culture: Grow patient-derived fibroblasts (FKRP-deficient) in glucose-free medium supplemented with 5 mM Ribitol-1,2,3,4,5-13C5.

  • Quenching: At

    
    , wash cells with ice-cold saline; quench with 80:20 MeOH:H2O (-80°C).
    
  • Extraction: Biphasic extraction (Chloroform/MeOH) to separate cytosolic metabolites from membrane-bound glycoproteins.

  • MS Analysis (LC-HRMS):

    • Target 1 (Metabolism): Analyze Lactate. If ribitol enters glycolysis, lactate will show

      
       isotopologues.
      
    • Target 2 (Glycosylation): Analyze CDP-Ribitol. Look for the

      
       shift (Ribitol moiety) vs 
      
      
      
      (Cytidine moiety).
  • Interpretation: A high ratio of labeled CDP-Ribitol (

    
    ) to labeled Lactate (
    
    
    
    ) indicates successful therapeutic shunting toward glycosylation rather than catabolism.
Visualization of Pathways & Logic
Diagram 1: Convergent Pathways of Ribitol Utilization

This diagram illustrates the divergence between bacterial cell wall synthesis and mammalian glycosylation, highlighting the shared CDP-Ribitol intermediate where the


 tracer is most critical.

RibitolPathways Ribitol_Ex Exogenous Ribitol-13C5 Rbt5P Ribitol-5-P (13C5) Ribitol_Ex->Rbt5P  Kinase (Salvage) CDP_Rbt CDP-Ribitol (13C5) Rbt5P->CDP_Rbt  TarI / ISPD Ribulose Ribulose-5-P Rbt5P->Ribulose  Dehydrogenase WTA Wall Teichoic Acid CDP_Rbt->WTA  Bacteria (TarL) Matriglycan Matriglycan (a-DG) CDP_Rbt->Matriglycan  Mammal (FKRP) TarJ TarJ (Reductase) TarI TarI (Cytidylyltransferase) ISPD ISPD (Synthase) FKRP FKRP/FKTN (Transferase) Glycolysis Glycolysis (Scrambled Label) Ribulose->Glycolysis  PPP Entry

Caption: Divergent utilization of Ribitol-13C5. The tracer (Red) is activated to CDP-Ribitol (Green) before branching into bacterial virulence or mammalian structural pathways.

Diagram 2: Experimental Logic Flow for Mechanism Validation

A decision tree for interpreting


-NMR/MS data when using Ribitol-13C5.

ExpLogic Start Input: Ribitol-13C5 + Enzyme Detection Detection Method? Start->Detection NMR 13C-NMR Analysis Detection->NMR MS LC-MS/MS Analysis Detection->MS CheckCoupling Check J-Coupling NMR->CheckCoupling CheckMass Check Mass Shift MS->CheckMass Intact Intact C5 Backbone (Direct Incorporation) CheckCoupling->Intact  Maintained A2B2C Scrambled Complex Multiplets (Metabolic Scrambling) CheckCoupling->Scrambled  Loss of Symmetry M5 M+5 Species (CDP-Ribitol) CheckMass->M5  Anabolic Path M3 M+3 Species (Lactate/Pyruvate) CheckMass->M3  Catabolic Path

Caption: Analytical decision matrix. Distinguishing anabolic utility (Green) from catabolic breakdown (Red) using coupling constants and mass shifts.

References
  • Gerin, I., et al. (2016). ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan.[1][7] Nature Communications.

  • Pereira, M.P., et al. (2021). Crystallographic analysis of TarI and TarJ, a cytidylyltransferase and reductase pair for CDP-ribitol synthesis in Staphylococcus aureus wall teichoic acid biogenesis.[2][3][4][8] Journal of Structural Biology.

  • Cataldi, T.R., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis.[1] PLOS ONE.

  • Gustafson, C.L., et al. (2024). Hyperpolarized 13C NMR Reveals Pathway Regulation in Lactococcus lactis. Metabolites.[9][10][11][12]

  • Brown, S., et al. (2008). Wall Teichoic Acids of Gram-Positive Bacteria.[2][3][5][6][8][13] Annual Review of Microbiology.

Sources

Foundational

Ribitol-1,2,3,4,5-13C5 as a tracer for metabolic pathways.

A Technical Guide to Ribitol-1,2,3,4,5-13C5 in Metabolic Flux Analysis Executive Summary Ribitol-1,2,3,4,5-13C5 (U-13C5 Ribitol) is a high-fidelity stable isotope tracer designed to interrogate specific branches of pento...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Ribitol-1,2,3,4,5-13C5 in Metabolic Flux Analysis

Executive Summary

Ribitol-1,2,3,4,5-13C5 (U-13C5 Ribitol) is a high-fidelity stable isotope tracer designed to interrogate specific branches of pentose metabolism that are often obscured in standard glucose-based flux studies. While commonly utilized as an internal standard due to its stability and low endogenous abundance in mammalian serum, its primary value in drug development lies in tracing Wall Teichoic Acid (WTA) biosynthesis in Gram-positive bacteria and


-Dystroglycan glycosylation  in mammalian muscle physiology.

This guide provides a protocol-driven framework for using U-13C5 Ribitol to map flux through the CDP-ribitol pathway, distinguishing exogenous therapeutic uptake from endogenous recycling.

The Biochemistry of Ribitol Flux

To design a valid tracer experiment, one must understand the distinct metabolic fates of ribitol in prokaryotic versus eukaryotic systems.

A. The Bacterial Track: Cell Wall Virulence

In pathogens like Staphylococcus aureus and Haemophilus influenzae, ribitol is not merely a fuel source but a structural scaffold. It is polymerized into Polyribitol Phosphate (PRP), a critical component of Wall Teichoic Acids (WTA) and capsules.

  • Mechanism: Ribulose-5-P (from the Pentose Phosphate Pathway) is reduced to Ribitol-5-P, activated to CDP-Ribitol, and polymerized.

  • Tracer Utility: By feeding U-13C5 Ribitol, researchers can quantify the rate of de novo cell wall synthesis and assess the efficacy of antibiotics targeting the Tar pathway (e.g., TarI, TarJ inhibitors).

B. The Mammalian Track: Dystroglycanopathies

In humans, ribitol metabolism is vestigial but critical in specific tissues. The ISPD gene (encoding CRPPA) activates Ribitol-5-P to CDP-Ribitol, which donates the ribitol moiety for the "matriglycan" modification of


-Dystroglycan.
  • Therapeutic Context: Ribitol supplementation is a clinical strategy for Limb-Girdle Muscular Dystrophy (LGMD2I).

  • Tracer Utility: U-13C5 Ribitol confirms cellular uptake and conversion to CDP-Ribitol, proving the drug is metabolically active rather than inert.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of Ribitol-13C5 in bacterial vs. mammalian systems.

Ribitol_Metabolism cluster_bacteria Bacterial Path (S. aureus/H. influenzae) cluster_mammal Mammalian Path (Muscle/Brain) Ribitol_Ex Ribitol-13C5 (Exogenous Tracer) Ribitol_Int Ribitol-13C5 (Intracellular) Ribitol_Ex->Ribitol_Int Transport (GlpF/Specific Transporter) R5P Ribitol-5-P (M+5) Ribitol_Int->R5P TarK/TarJ (Kinase activity) R5P_M Ribitol-5-P (M+5) Ribitol_Int->R5P_M Kinase (Unknown/Hexokinase?) CDP CDP-Ribitol (M+5 Ribitol moiety) R5P->CDP TarI (Cytidylyltransferase) WTA Wall Teichoic Acid (Polyribitol-P) CDP->WTA TarL (Polymerase) CDP_M CDP-Ribitol (M+5) R5P_M->CDP_M ISPD (CRPPA) DAG α-Dystroglycan (Matriglycan) CDP_M->DAG FKTN/FKRP (Glycosyltransferases)

Caption: Divergent metabolic fates of U-13C5 Ribitol. In bacteria, it builds the cell wall; in mammals, it glycosylates dystroglycan.

Experimental Workflow: The "Cold Quench" Protocol

To capture the rapid turnover of sugar phosphates (Ribitol-5-P), enzymatic activity must be halted instantly. The following protocol is optimized for adherent mammalian cells or bacterial pellets.

Step 1: Pulse Labeling
  • Media Prep: Prepare glucose-free or low-glucose media (to reduce competition if studying catabolism) supplemented with 100 µM to 5 mM Ribitol-13C5 .

    • Note: For therapeutic tracing in LGMD models, match the therapeutic dose (often millimolar range).

  • Incubation:

    • Bacteria:[1][2][3][4][5] Log-phase growth (OD600 ~0.5). Pulse for 30–60 mins.

    • Mammalian:[6][7][8] Pulse for 4–24 hours to allow incorporation into glycoproteins.

Step 2: Metabolism Quenching

Critical: Do not wash with PBS at room temperature. This causes "leakage" of small metabolites.

  • Rapidly aspirate media.

  • Immediately add Liquid Nitrogen (LN2) or place the plate on dry ice to snap-freeze metabolism.

  • Alternative: Wash once rapidly with ammonium acetate (75 mM) at 4°C if salt removal is essential for MS, but speed is paramount.

Step 3: Biphasic Extraction

This method separates the polar tracer (Ribitol/CDP-Ribitol) from lipids/proteins.

  • Add 800 µL of -80°C extraction solvent (MeOH:Acetonitrile:H2O, 40:40:20) to the frozen cell pellet.

  • Scrape cells (on ice) and transfer to a chilled microcentrifuge tube.

  • Vortex for 1 min; incubate on ice for 10 min.

  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant (metabolites) to a new glass vial.

  • Dry down under nitrogen flow or vacuum concentrator (avoid heat). Reconstitute in 100 µL of 50% Acetonitrile.

Mass Spectrometry & Data Interpretation
LC-MS/MS Configuration

Sugar phosphates are highly polar and bind poorly to C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

  • Column: Amide-HILIC (e.g., Waters BEH Amide or equivalent).

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Mode: Negative Ion Mode (ESI-).

MRM Transitions (Targeted Analysis)

The following table outlines the expected mass shifts.

MetaboliteFormula (Unlabeled)Precursor (M+0)Precursor (M+5)Fragment (M+5)Notes
Ribitol C5H12O5151.1 (m-H)156.1 156.1Parent ion often most stable.
Ribitol-5-P C5H13O8P231.0 (m-H)236.0 79 (PO3) or 97 (H2PO4)Phosphate fragments remain M+0.
CDP-Ribitol C14H26N3O15P2536.1 (m-H)541.1 322.0 (CMP)The CMP moiety is unlabeled (M+0); the Ribitol-P moiety is labeled.
Data Visualization: Mass Isotopomer Distribution (MID)

When analyzing the data, you are looking for the M+5 isotopologue.

  • M+0: Endogenous Ribitol (usually <1% in healthy humans, higher in ISPD deficiency).

  • M+5: Exogenous Tracer.

  • M+1 to M+4: Indicates recycling of the carbon skeleton through the Pentose Phosphate Pathway (scrambling).

Workflow_Logic Step1 Sample Extraction (Cold MeOH:ACN) Step2 HILIC LC-MS/MS (Negative Mode) Step1->Step2 Decision Is M+5 Peak Detected? Step2->Decision ResultA Yes: Direct Uptake Confirmed Decision->ResultA Signal > LOD ResultB No: Transport Failure Decision->ResultB Signal < LOD SubDecision Is M+5 CDP-Ribitol Present? ResultA->SubDecision ResultC Pathway Active (Therapeutic Success) SubDecision->ResultC Yes ResultD Enzyme Block (ISPD/TarI) SubDecision->ResultD No

Caption: Logic flow for interpreting Ribitol-13C5 flux data in drug development.

Scientific Integrity & Troubleshooting

Causality in Protocol Design:

  • Why HILIC? Ribitol-5-P is too hydrophilic for Reverse Phase. Using C18 will result in the metabolite eluting in the void volume with high salt suppression, leading to false negatives.

  • Why Negative Mode? Phosphated metabolites (Ribitol-5-P, CDP-Ribitol) ionize efficiently in negative mode due to the phosphate group.

Self-Validating System:

  • Internal Control: Spike the extraction solvent with a deuterated standard (e.g., Ribitol-d7) if available, or a non-endogenous sugar alcohol (e.g., Arabitol) to normalize extraction efficiency.

  • Scrambling Check: If you see high M+3 or M+2, the Ribitol is being oxidized to Ribulose, entering the Non-Oxidative PPP, and being rearranged by Transketolase/Transaldolase. This indicates the cell is using Ribitol as fuel, not just for glycosylation.

References
  • Gerin, I., et al. (2016).[8] ISPD produces CDP-ribitol used for alpha-dystroglycan glycosylation.[6][7] Nature Communications. [Link]

    • Significance: Establishes the mammalian pathway for Ribitol utilization in dystroglycanop
  • Brown, S., et al. (2013). Wall Teichoic Acids of Gram-Positive Bacteria.[1][2][4] Annual Review of Microbiology. [Link]

    • Significance: details the TarI/TarJ pathway in bacteria where ribitol is a structural precursor.[3]

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]

    • Significance: Authoritative source for the "Cold Quench" and extraction protocols described in Section 3.
  • Cataldi, T.R., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites.[9] [Link]

    • Significance: Provides technical parameters for LC-MS/MS analysis of labeled sugar phosph

Sources

Protocols & Analytical Methods

Method

Protocol for using Ribitol-1,2,3,4,5-13C5 in cell culture

Application Note: Tracing Isoprenoid Synthase Domain (ISPD) Flux and -Dystroglycan Glycosylation using Ribitol-1,2,3,4,5- C C Tracing in Mammalian Cell Culture Abstract & Scientific Rationale Ribitol (adonitol) is a pent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tracing Isoprenoid Synthase Domain (ISPD) Flux and -Dystroglycan Glycosylation using Ribitol-1,2,3,4,5- C


C

Tracing in Mammalian Cell Culture

Abstract & Scientific Rationale

Ribitol (adonitol) is a pentose alcohol that, while historically associated with bacterial teichoic acid synthesis, plays a critical, conserved role in mammalian physiology: the functional glycosylation of


-dystroglycan (

-DG).[1][2][3][4][5] Defects in this pathway lead to dystroglycanopathies (e.g., Limb-Girdle Muscular Dystrophy 2I).[6]

The core mechanism involves the enzyme ISPD (Isoprenoid Synthase Domain-containing protein), which cytidylates Ribitol-5-Phosphate to form CDP-Ribitol .[1][3][4][6][7] This high-energy donor is utilized by Fukutin (FKTN) and Fukutin-Related Protein (FKRP) to extend the matriglycan chain on


-DG.

Using Ribitol-1,2,3,4,5-


C

allows researchers to:
  • Quantify ISPD Activity: Directly measure the conversion of exogenous ribitol to CDP-Ribitol (M+5 isotopologue).

  • Assess Therapeutic Efficacy: Evaluate "ribitol supplementation therapy" efficiency in restoring glycosylation in ISPD- or FKRP-deficient cell lines.

  • Differentiate Sources: Distinguish between salvage pathway flux (exogenous ribitol) and endogenous synthesis (via the Pentose Phosphate Pathway).

Experimental Design Strategy

Metabolic Pathway Map

The following diagram illustrates the specific flux being traced. The goal is to detect the transfer of the heavy carbon skeleton from Ribitol to CDP-Ribitol.

RibitolFlux Rib_Ex Ribitol-13C5 (Exogenous) Rib_In Ribitol-13C5 (Intracellular) Rib_Ex->Rib_In Uptake (Diffusion/Transport) R5P Ribitol-5-Phosphate (M+5) Rib_In->R5P Kinase (FGGY?) CDP_Rib CDP-Ribitol (M+5) R5P->CDP_Rib ISPD (Cytidylation) CTP CTP CTP->CDP_Rib AlphaDG α-Dystroglycan (Matriglycan) CDP_Rib->AlphaDG FKTN / FKRP (Glycosylation)

Figure 1: Ribitol salvage pathway. Blue nodes indicate the tracer entry; Red indicates the primary analytical target (CDP-Ribitol).

Critical Reagents & Media
ComponentSpecificationRationale
Tracer Ribitol-1,2,3,4,5-

C

>99% enrichment required to detect low-abundance CDP-Ribitol.
Basal Media DMEM (Glucose-free or Low Glucose)High glucose (25mM) may compete for non-specific sugar transporters. 5mM Glucose is recommended.
Serum Dialyzed FBSStandard FBS contains endogenous sugars/polyols that dilute isotopic enrichment.
Quenching 80:20 Methanol:Water (-80°C)Stops ISPD and phosphatase activity instantly.

Detailed Protocol: Cell Culture & Labeling

Step 1: Seeding and Pre-Conditioning
  • Seed cells (e.g., HEK293, C2C12 myoblasts, or patient fibroblasts) in 6-well plates.

  • Target density: 70-80% confluency at the time of tracing.

  • Acclimatization (Optional but Recommended): 24 hours prior to labeling, switch media to DMEM + 10% Dialyzed FBS to deplete intracellular pools of unlabeled ribitol.

Step 2: The C-Ribitol Pulse

Note: Ribitol uptake is less efficient than glucose. High concentrations are standard.

  • Prepare Labeling Medium : DMEM (no glucose or 5mM glucose) + 10% Dialyzed FBS + 10 mM Ribitol-

    
    C
    
    
    
    .
  • Wash cells 2x with warm PBS (37°C) to remove residual unlabeled media.

  • Add 2 mL of Labeling Medium per well.

  • Incubate at 37°C / 5% CO

    
    .
    
    • Time points:

      • 3 hours: Initial flux detection.[8]

      • 16-24 hours: Steady-state enrichment (optimal for measuring total CDP-Ribitol pool labeling).

Step 3: Metabolism Quenching & Extraction

Critical: Speed is essential to prevent ATP/CTP hydrolysis.

  • Place the 6-well plate on a bed of dry ice.

  • Aspirate media rapidly.

  • Do NOT wash with PBS (washing causes metabolite leakage).

  • Immediately add 1 mL of -80°C Extraction Solvent (80% MeOH / 20% H

    
    O).
    
  • Incubate on dry ice for 15 minutes.

  • Scrape cells and transfer the suspension to a cold microcentrifuge tube.

  • Vortex vigorously (30 sec) and centrifuge at 20,000 x g for 10 min at 4°C.

  • Transfer supernatant to a fresh glass vial for LC-MS.

Analytical Protocol: HILIC-MS/MS

Sugar phosphates and nucleotide sugars are highly polar and require Hydrophilic Interaction Liquid Chromatography (HILIC).

LC Conditions[9][10][11]
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent Poroshell 120 HILIC-Z.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in 95% H

    
    O / 5% ACN (pH 9.0).
    
  • Mobile Phase B: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in 95% ACN / 5% H

    
    O.
    
    • Note: High pH is critical for sharp peak shapes of phosphorylated sugars.

Mass Spectrometry (MRM Transitions)

Operate in Negative Ion Mode (ESI-) .

MetabolitePrecursor (

)
Product (

)
Dwell (ms)Notes
Ribitol (M+0) 151.1151.150Pseudo-MRM (SIM)
Ribitol (M+5) 156.1 156.1 50Tracer
Ribitol-5-P (M+0) 231.079.050Phosphate loss
Ribitol-5-P (M+5) 236.0 79.0 50Tracer metabolite
CDP-Ribitol (M+0) 536.1322.0100Loss of CMP
CDP-Ribitol (M+5) 541.1 322.0 100Primary Endpoint

Data Analysis & Interpretation

Workflow Diagram

Workflow Seed Seed Cells (Fibroblasts/Myoblasts) Pulse Pulse: 10mM Ribitol-13C5 (16-24 Hours) Seed->Pulse Extract Extract: 80% MeOH (-80°C) Precipitate Proteins Pulse->Extract LCMS HILIC-MS/MS Analysis (Negative Mode) Extract->LCMS Data Calculate Fractional Enrichment (M+5 / Total Pool) LCMS->Data

Figure 2: Experimental workflow from culture to data analysis.

Calculating Flux

To determine if the ISPD pathway is functional, calculate the Fractional Enrichment (FE) of CDP-Ribitol:



  • High FE (>50%): Indicates robust uptake and ISPD activity.

  • Low FE (<5%): Indicates either a defect in ISPD (if Ribitol-5-P is high) or a defect in uptake/kinase (if Ribitol-5-P is low).

Troubleshooting & Optimization

IssueProbable CauseSolution
No CDP-Ribitol Signal Low ionization efficiency or hydrolysis.Ensure mobile phase pH is >9.0. Keep samples at 4°C in autosampler.
High Background (M+0) Contamination from FBS.Use Dialyzed FBS. Ensure wash steps are thorough.
Peak Tailing Column interaction.Increase buffer concentration (Ammonium Acetate) to 20mM.
Low Intracellular Ribitol Poor uptake.Increase exogenous concentration to 15-20 mM or extend incubation time.

References

  • Gerin, I., et al. (2016).

    
    -dystroglycan.[2][3][4][5][6][9] Nature Communications, 7, 11534.[5] Link[9]
    
  • Tokuoka, H., et al. (2022).[5] CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model.[1][2][6][10] Nature Communications, 13, 1847. Link

  • Wu, B., et al. (2022). Ribitol dose-dependently enhances matriglycan expression and improves muscle function... in limb girdle muscular dystrophy 2I mouse model. PLOS ONE. Link

  • Lu, W., et al. (2018). Metabolite measurement: pitfalls to avoid and practices to follow. Annual Review of Biochemistry, 87, 717-737. Link

  • Jang, C., et al. (2018). Metabolite exchange between mammalian organs quantified in pigs. Nature, 563, 660–664. (Reference for LC-MS HILIC methods). Link

Sources

Application

Precision Metabolic Flux Analysis: Ribitol-1,2,3,4,5-13C5 Application Guide

Part 1: Executive Summary & Scientific Foundation The Critical Role of Ribitol-13C5 in MFA Metabolic Flux Analysis (MFA) is the gold standard for quantifying cellular reaction rates. However, the accuracy of flux maps—pa...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Foundation

The Critical Role of Ribitol-13C5 in MFA

Metabolic Flux Analysis (MFA) is the gold standard for quantifying cellular reaction rates. However, the accuracy of flux maps—particularly Non-Stationary Metabolic Flux Analysis (INST-MFA) —relies heavily on the precise determination of intracellular metabolite pool sizes.

Ribitol-1,2,3,4,5-13C5 (U-13C5 Ribitol) serves two distinct, high-impact roles in this workflow:

  • Gold-Standard Quantitation (Primary Use): As a fully labeled recovery standard for Isotope Dilution Mass Spectrometry (ID-MS) . It corrects for extraction losses, derivatization inefficiency, and matrix-induced ionization suppression/enhancement in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the Pentose Phosphate Pathway (PPP).

  • Pathway Tracer (Niche Use): As a specific carbon substrate to elucidate pentitol metabolism in specialized microbial systems (e.g., Haemophilus influenzae, Klebsiella, or engineered E. coli).

Mechanism of Action: Isotope Dilution

In the ID-MS workflow, Ribitol-13C5 is spiked into the cell lysate prior to extraction. Because it is chemically identical to endogenous ribitol but isotopically distinct (+5 Da mass shift), it behaves exactly like the analyte during:

  • Phase Separation: Partitions identically in Methanol/Chloroform/Water.

  • Derivatization: Forms MOX-TMS derivatives at the same rate.

  • Chromatography: Co-elutes with endogenous ribitol (eliminating retention time drift issues).

By normalizing the endogenous signal to the 13C5 signal, researchers eliminate technical variability, yielding absolute concentrations required for thermodynamic constraints in MFA models.

Part 2: Detailed Experimental Protocol

A. Reagents & Materials[1][2]
  • Tracer/Standard: Ribitol-1,2,3,4,5-13C5 (Isotopic Purity >99%).

  • Extraction Solvent: 50% Methanol / 50% Water (pre-chilled to -40°C).

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (MeOX) in pyridine (20 mg/mL).

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS.

  • Instrumentation: GC-MS (Single Quadrupole or Triple Quadrupole).

B. Workflow Diagram (Graphviz)

MFA_Workflow Sample Biological Sample (Cells/Tissue) Quench Metabolism Quenching (-40°C MeOH) Sample->Quench Stop reactions Spike Spike-in: Ribitol-13C5 (Internal Standard) Quench->Spike Add fixed amount Extract Biphasic Extraction (MeOH/CHCl3/H2O) Spike->Extract Cell lysis Dry Lyophilization / SpeedVac Extract->Dry Remove solvent Deriv Derivatization (MOX + MSTFA) Dry->Deriv Two-step reaction GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject 1µL Data Data Processing (Ratio: Endogenous/13C5) GCMS->Data Extract Ion Chromatograms

Figure 1: Quantitative Metabolomics Workflow using Ribitol-13C5 as an Internal Standard.

C. Step-by-Step Procedure (ID-MS Focus)
1. Preparation of Internal Standard Stock
  • Dissolve 10 mg Ribitol-13C5 in 10 mL LC-MS grade water to create a 1 mg/mL Master Stock .

  • Dilute 1:100 to create a 10 µg/mL Working Solution .

  • Store at -80°C. Note: Ribitol is stable, but avoid repeated freeze-thaw cycles.

2. Sample Quenching & Spike-In

Critical Step: The IS must be added before any phase separation occurs to correct for recovery losses.

  • Rapidly wash cells (e.g., 1x10^6 HeLa cells) with ice-cold PBS.

  • Add 500 µL of cold (-40°C) Extraction Solvent (MeOH:H2O).

  • Immediately spike 20 µL of the 10 µg/mL Ribitol-13C5 Working Solution into the lysate.

    • Target: 200 ng IS per sample.

  • Scrape cells and transfer to a microcentrifuge tube.

  • Add 500 µL cold Chloroform (optional, for lipid removal/biphasic extraction).

  • Vortex vigorously (30 sec) and centrifuge at 15,000 x g for 10 min at 4°C.

  • Collect the upper aqueous phase (containing Ribitol and polar metabolites).

3. Derivatization (Two-Step)

Ribitol is a sugar alcohol and requires derivatization to be volatile for GC.[1]

  • Dry the aqueous extract in a SpeedVac (vacuum concentrator) until completely anhydrous.

  • Oximation: Add 40 µL MeOX/Pyridine. Incubate at 30°C for 90 min.

    • Purpose: Protects carbonyl groups on reducing sugars (prevents ring closure), though Ribitol (acyclic) is less affected, this step is standard for concurrent glucose/fructose analysis.

  • Silylation: Add 60 µL MSTFA + 1% TMCS. Incubate at 37°C for 30 min.

    • Purpose: Replaces active hydrogens (-OH) with TMS groups (-Si(CH3)3). Ribitol-5TMS is formed.

4. GC-MS Acquisition Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1 mL/min (constant flow).

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 325°C.

    • Hold 10 min.

  • MS Detection (SIM Mode):

    • Endogenous Ribitol (Unlabeled): Monitor target ions (e.g., m/z 217, 307, 319).

    • Ribitol-13C5 ( Labeled): Monitor shifted ions (e.g., m/z 220, 311, 324).

    • Note: The exact ions depend on the fragmentation of the TMS derivative. The molecular ion (M+) is often weak. The fragment m/z 217 (C6H13OSi2) usually contains the carbon backbone. For 13C5-Ribitol, verify the shift corresponds to the number of carbons in that specific fragment (typically +3 to +5 Da depending on the fragment).

Part 3: Data Analysis & MFA Integration[4]

Calculation of Absolute Concentrations

For each sample, calculate the concentration of endogenous Ribitol (


) using the known concentration of the spike (

):


  • 
     : Integrated peak area of the endogenous trace.
    
  • 
     : Integrated peak area of the Ribitol-13C5 trace.
    
  • 
     : Response Factor (typically ~1.0 for isotopologues, but verify with a standard curve).
    
Integration into Flux Models

In Non-Stationary MFA (INST-MFA) , the Ordinary Differential Equations (ODEs) describing isotopomer labeling over time depend on pool sizes (


):


  • Constraint: The value

    
     derived above provides the fixed parameter 
    
    
    
    (Pool Size) for the Ribitol/Pentose pools.
  • Impact: Without this accurate pool size, the solver cannot distinguish between a large pool with slow turnover and a small pool with fast turnover. Ribitol-13C5 normalization resolves this ambiguity.

Pentose Phosphate Pathway Diagram

PPP_Pathway G6P Glucose-6P Ru5P Ribulose-5P G6P->Ru5P Oxidative PPP R5P Ribose-5P Ru5P->R5P Isomerase X5P Xylulose-5P Ru5P->X5P Epimerase Ribitol Ribitol (Endogenous) Ribitol->Ru5P Ribitol Dehydrogenase (Specific Organisms) Ribitol_Tracer Ribitol-13C5 (Tracer/Std) Ribitol->Ribitol_Tracer Co-elution (Analytic)

Figure 2: Ribitol's entry point into the Pentose Phosphate Pathway (PPP). In mammalian cells, it is primarily a quantitation target; in specific microbes, it converts to Ribulose-5P.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal for 13C5 Standard Incomplete DerivatizationEnsure reagents (MSTFA) are fresh and samples are completely anhydrous before adding.
Retention Time Shift Column OverloadDilute sample. IS and Endogenous peaks must align perfectly.
Interference Matrix EffectsUse "Best-Matched Internal Standard" normalization. Ribitol-13C5 is ideal for polyols but less effective for amino acids.
Inaccurate Quantitation Isobaric OverlapEnsure the MS resolution separates natural isotopes of endogenous ribitol (M+5 contribution) from the tracer, though usually negligible at high enrichment.

References

  • Altea-Manzano, P., et al. (2020). Practical Guide to 13C-Based Metabolic Flux Analysis. EMBO Reports. Link

  • Bennett, B. D., et al. (2008). Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli. Nature Chemical Biology. Link

  • Jang, C., et al. (2018). Metabolite Measurement: Sampling, Sample Preparation, and Analysis. Cell Metabolism.[2][3][4][5][6][7][8] Link

  • Zamboni, N., et al. (2009).[3] 13C-based Metabolic Flux Analysis. Nature Protocols. Link

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

Sources

Method

Ribitol-1,2,3,4,5-13C5 as an internal standard for metabolomics.

Application Note: Ribitol-1,2,3,4,5-13C5 as a Universal Internal Standard for Metabolomics Abstract Reproducibility remains the "Achilles' heel" of modern metabolomics. Variations in extraction efficiency, derivatization...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ribitol-1,2,3,4,5-13C5 as a Universal Internal Standard for Metabolomics

Abstract

Reproducibility remains the "Achilles' heel" of modern metabolomics. Variations in extraction efficiency, derivatization kinetics, and instrument response can introduce critical errors in quantitative datasets. Ribitol-1,2,3,4,5-13C5 (Ribitol-13C5) serves as a "Gold Standard" internal reference. Unlike its unlabeled counterpart—which may naturally occur in plant matrices—the fully labeled 13C5 isotopologue is exogenous to mammalian and most microbial systems, ensuring zero interference. This guide details the protocols for utilizing Ribitol-13C5 in GC-MS (primary application) and LC-MS/MS workflows to normalize data and validate analytical precision.

Technical Rationale

Why Ribitol-13C5?
  • Physicochemical Mimicry: As a pentose sugar alcohol, Ribitol-13C5 mirrors the solubility and derivatization kinetics of primary metabolites (glucose, fructose, amino acids, TCA intermediates).

  • Mass Resolution: The inclusion of five

    
    C atoms shifts the molecular mass by +5.016 Da. In GC-MS, this prevents spectral overlap with endogenous isomers (e.g., Arabinitol) and eliminates "cross-talk" from natural abundance isotopes.
    
  • Thermal Stability: It exhibits high thermal stability during the harsh methoximation/silylation cycles required for GC-MS.

Key Properties
PropertySpecification
Chemical Formula

C

H

O

Molecular Weight ~157.15 g/mol (vs. 152.15 for unlabeled)
Solubility Water, Methanol (High)
pKa ~13 (Weakly acidic)
Derivatization Target 5 Hydroxyl groups (Pentakis-TMS derivative)

Experimental Protocols

Preparation of Stock Solutions
  • Stock A (Primary): Dissolve 10 mg Ribitol-13C5 in 10 mL of LC-MS grade water (1 mg/mL). Store at -80°C.

  • Stock B (Working IS): Dilute Stock A 1:100 in the extraction solvent (e.g., 80% Methanol or 50% Acetonitrile) to achieve a final concentration of 10 µg/mL.

    • Critical Note: Adding the IS directly to the extraction solvent ensures that any physical loss during pipetting, centrifugation, or evaporation is mathematically corrected.

Sample Preparation & Extraction (Universal)

This protocol is adapted from the Fiehn Lab extraction method, optimized for broad metabolite coverage.

  • Quenching: Flash-freeze tissue/cells immediately to halt enzymatic activity.

  • Lysis/Extraction:

    • Add 1 mL of Stock B (Extraction Solvent + IS) to the sample (e.g., 10 mg tissue or

      
       cells).
      
    • Mechanistic Insight: The Ribitol-13C5 is now co-mixed with endogenous metabolites before cell membranes are disrupted.

  • Disruption: Homogenize (bead beat or sonicate) at 4°C.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C to pellet proteins/debris.

  • Drying: Transfer supernatant to a glass vial and evaporate to dryness (SpeedVac or N2 stream). Do not heat above 30°C.

GC-MS Derivatization Workflow

GC-MS requires converting polar Ribitol into a volatile trimethylsilyl (TMS) derivative.

  • Reagents:

    • MeOx: Methoxyamine Hydrochloride in Pyridine (20 mg/mL).[1]

    • MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide + 1% TMCS.

  • Step-by-Step:

    • Methoximation: Add 10 µL MeOx solution to dried residue. Shake at 30°C for 90 min .

      • Why: Protects carbonyl groups on other sugars (glucose) to prevent ring closure, though Ribitol (acyclic) is less affected, this step ensures uniform chemistry for the whole sample.

    • Silylation: Add 90 µL MSTFA. Shake at 37°C for 30 min .

      • Why: Replaces active protons (-OH) with -TMS groups, increasing volatility.

    • Equilibration: Allow to sit at room temperature for 30 min before injection to stabilize the reaction equilibrium.

Instrumental Analysis

A. GC-MS Parameters (Agilent / Leco / Thermo)

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Injection: 1 µL Splitless (or 1:10 Split for concentrated samples).

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    330°C (hold 5 min).
  • Quantification Ions (EI Source):

    • Ribitol-13C5 (5-TMS): Monitor m/z 220-222 (Shifted fragment) or m/z 323 (Shifted M-TMS-OCH3 fragment).

    • Note: The standard m/z 217 fragment in unlabeled Ribitol contains a C3 backbone. In 13C5-Ribitol, this shifts to m/z 220. Always run a full scan first to confirm the specific fragment shift on your instrument.

B. LC-MS/MS Parameters (HILIC Mode)

  • Column: Waters Atlantis Premier BEH Z-HILIC or SeQuant ZIC-pHILIC.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.[2][3][4]

  • Ionization: ESI Negative Mode (Polyols ionize poorly in Positive).

  • Transition (MRM):

    • Precursor: [M-H]

      
       (m/z 156.1 for 13C5).
      
    • Product: Optimized fragment (often loss of water or carbon chain cleavage).

Workflow Visualization

G cluster_GC GC-MS Path cluster_LC LC-MS Path Start Biological Sample (Tissue/Biofluid) Spike Add Extraction Solvent + Ribitol-13C5 (IS) Start->Spike Extract Homogenization & Centrifugation Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv1 Methoximation (MeOx, 30°C, 90m) Dry->Deriv1 GC-MS Recon Reconstitute in Acetonitrile:Water Dry->Recon LC-MS Deriv2 Silylation (MSTFA, 37°C, 30m) Deriv1->Deriv2 GC_Run GC-MS Analysis (EI Source) Deriv2->GC_Run Data Data Normalization (Area Analyte / Area IS) GC_Run->Data LC_Run HILIC LC-MS/MS (ESI Negative) Recon->LC_Run LC_Run->Data

Caption: Integrated workflow for Ribitol-13C5 utilization in dual-platform metabolomics.

Data Processing & Normalization

To correct for technical variance, apply the following normalization logic to every metabolite feature (


) in the dataset:


Quality Control Check:

  • Plot the raw peak area of Ribitol-13C5 across all samples before normalization.

  • Pass Criteria: RSD < 20%.

  • Fail Criteria: If specific samples show Ribitol areas < 50% of the mean, it indicates failed extraction or injection issues. Exclude these samples.

References

  • Fiehn Lab (UC Davis). Metabolite Profiling in Arabidopsis (Extraction & Derivatization Protocols). [Link]

  • NIST Chemistry WebBook. Ribitol, 5TMS derivative Mass Spectrum. [Link]

  • IROA Technologies. Internal Standards for Metabolomics: Mechanisms for Ion Suppression Correction. [Link]

Sources

Application

Application Note &amp; Protocols: Tracing Cancer Cell Metabolism with Ribitol-1,2,3,4,5-13C5

Introduction: The Metabolic Engine of Cancer The reprogramming of cellular metabolism is a hallmark of cancer.[1] Proliferating cancer cells exhibit profound alterations in metabolic pathways to meet the heightened deman...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Metabolic Engine of Cancer

The reprogramming of cellular metabolism is a hallmark of cancer.[1] Proliferating cancer cells exhibit profound alterations in metabolic pathways to meet the heightened demand for energy, biomass, and redox balance.[2][3] The Pentose Phosphate Pathway (PPP) is a crucial nexus in this reprogramming.[4][5] It branches from glycolysis to serve two primary functions vital for tumor growth: the production of ribose-5-phosphate (R5P) for nucleotide synthesis and the generation of NADPH, the principal cellular reductant required for antioxidant defense and anabolic processes like fatty acid synthesis.[3][5][6]

Stable isotope tracing has become an indispensable tool for mapping the intricate flow of nutrients through these rewired metabolic networks.[7][8][9] By supplying cells with substrates labeled with heavy isotopes like ¹³C, researchers can track the fate of carbon atoms, thereby quantifying the activity or "flux" through specific pathways.[10] This guide focuses on the application of Ribitol-1,2,3,4,5-¹³C5 , a powerful and specific tracer for interrogating the dynamics of the Pentose Phosphate Pathway in cancer cells.

Ribitol-1,2,3,4,5-¹³C5: A Unique Tracer for Probing the PPP

Ribitol is a sugar alcohol, the reduced form of ribose. In mammalian cells, it can be phosphorylated to ribitol-5-phosphate and subsequently oxidized to enter the non-oxidative branch of the PPP at the level of ribulose-5-phosphate. This entry point is downstream of the initial, oxidative, NADPH-producing steps of the PPP that start from glucose-6-phosphate.

Using the fully labeled Ribitol-1,2,3,4,5-¹³C5 provides a distinct advantage. Since all five carbons are labeled, it allows for the unambiguous tracking of its carbon skeleton into downstream metabolites. This enables researchers to dissect the contributions of the non-oxidative PPP independently from the glucose-driven oxidative branch, offering a higher-resolution view of pathway dynamics. Recent studies have shown that ribitol can alter central carbon metabolism in breast cancer cells, enhancing glycolysis and nucleotide synthesis, making it a metabolite of significant interest.[1][11][12]

Core Applications in Cancer Research:

  • Quantifying Non-Oxidative PPP Flux: Determine the rate at which cells utilize the non-oxidative PPP to generate precursors for nucleotide synthesis.

  • Assessing Nucleotide Synthesis: Directly trace the incorporation of the ¹³C₅-ribose moiety into the backbone of purine and pyrimidine nucleotides.

  • Investigating Metabolic Crosstalk: Understand how the non-oxidative PPP interacts with glycolysis and the TCA cycle.

  • Drug Mechanism of Action Studies: Evaluate how novel therapeutics impact PPP activity and nucleotide metabolism, potentially identifying mechanisms of action or resistance.[13]

  • Identifying Metabolic Vulnerabilities: Pinpoint dependencies on the non-oxidative PPP that could be exploited for therapeutic intervention.

Experimental Workflow Overview

A typical stable isotope tracing experiment using Ribitol-1,2,3,4,5-¹³C5 follows a well-defined workflow. The core stages involve culturing cells, introducing the labeled substrate, rapidly halting metabolic activity, extracting metabolites, and analyzing the isotopic enrichment using mass spectrometry.[7][14]

G cluster_0 Phase 1: Cell Culture & Labeling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Interpretation A 1. Seed Cancer Cells and Culture to desired confluency B 2. Switch to Medium containing Ribitol-1,2,3,4,5-13C5 A->B C 3. Incubate for a defined time course (e.g., 0, 4, 8, 24h) B->C D 4. Rapidly Quench Metabolism (e.g., with cold Methanol) C->D E 5. Extract Polar Metabolites (e.g., using a solvent system) D->E F 6. Normalize Extract (e.g., by protein or cell count) E->F G 7. Analyze by LC-MS/MS to detect 13C-labeled metabolites F->G H 8. Process Data (Correct for natural isotope abundance) G->H I 9. Quantify Mass Isotopomer Distributions (MIDs) H->I J 10. Biological Interpretation (Flux analysis, pathway mapping) I->J

Caption: General workflow for a stable isotope tracing experiment.

Detailed Protocols

These protocols are designed for adherent cancer cell lines grown in 6-well plates but can be adapted for other formats.

Protocol 1: Cell Culture and Labeling

Rationale: The goal is to achieve a metabolic pseudo-steady state before introducing the tracer. The labeling duration should be optimized based on the turnover rate of the pathway of interest.[15]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Labeling medium: Glucose-free DMEM supplemented with dialyzed FBS, 10 mM glucose, and 1-5 mM Ribitol-1,2,3,4,5-¹³C5.

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture overnight in complete growth medium.

  • Medium Exchange: Aspirate the complete growth medium. Wash the cells once with 1 mL of pre-warmed PBS.

  • Initiate Labeling: Add 1 mL of the pre-warmed labeling medium containing Ribitol-1,2,3,4,5-¹³C5 to each well. Return plates to the 37°C, 5% CO₂ incubator.

  • Time Course: Incubate the cells for the desired time points (e.g., a time course of 0, 2, 8, and 24 hours is recommended for initial experiments). The "0" time point serves as a negative control.

Protocol 2: Metabolite Extraction

Rationale: This step must be performed rapidly and at a cold temperature to quench all enzymatic activity, preserving the in-vivo metabolic state of the cells.

Materials:

  • Quenching/Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >15,000 x g.

Procedure:

  • Quenching: At the end of the incubation period, remove the plate from the incubator and immediately aspirate the labeling medium.

  • Washing (Optional but Recommended): Quickly wash the cell monolayer with 1 mL of ice-cold saline solution (0.9% NaCl) to remove extracellular metabolites. Aspirate immediately.

  • Extraction: Place the plate on dry ice. Add 1 mL of the -80°C Quenching/Extraction Solvent to each well.

  • Cell Lysis & Collection: Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis. Then, scrape the frozen cell lysate and transfer the entire volume to a pre-chilled 1.5 mL microcentrifuge tube.

  • Clarification: Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Store immediately at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing ¹³C-labeled polar metabolites due to its high sensitivity and specificity.[16][17] A high-resolution mass spectrometer is crucial for resolving the different isotopologues.[18]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • HILIC or reverse-phase chromatography column suitable for polar metabolites.

General Parameters (must be optimized for specific instruments):

  • Chromatography: Use a gradient elution method to separate the metabolites of interest. For example, a gradient of acetonitrile and water with ammonium acetate.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect phosphorylated sugars and nucleotides.

  • Data Acquisition: Perform full scan MS to identify all potential metabolites. Simultaneously, acquire MS/MS data (or use a targeted inclusion list) for key metabolites (e.g., Ribose-5-Phosphate, PRPP, AMP, UMP) to confirm identity.

  • Isotopologue Detection: Ensure the scan range is wide enough to capture all possible mass isotopologues of your target metabolites. For a metabolite with a ribose moiety derived from Ribitol-¹³C5, you will look for masses M+0 through M+5.

Data Interpretation & Visualization

The primary output of the LC-MS analysis is the Mass Isotopomer Distribution (MID) for each metabolite. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[19] After correcting for the natural abundance of ¹³C, the MID reveals the extent to which the labeled tracer has been incorporated into the metabolite pool.

Metabolic Fate of Ribitol-¹³C5

The ¹³C atoms from ribitol are traced through the non-oxidative PPP and into nucleotide synthesis.

G Ribitol Ribitol-1,2,3,4,5-13C5 (5 labeled carbons) R5P Ribitol-5-P-13C5 Ribitol->R5P Ribitol Kinase Ru5P Ribulose-5-P-13C5 R5P->Ru5P Ribitol-5-P Dehydrogenase Xu5P Xylulose-5-P-13C5 Ru5P->Xu5P Epimerase R5P_final Ribose-5-P-13C5 (M+5) Ru5P->R5P_final Isomerase G3P Glyceraldehyde-3-P (M+2 or M+3) Xu5P->G3P Transketolase S7P Sedoheptulose-7-P (M+5) R5P_final->S7P Transketolase PRPP PRPP-13C5 (M+5) R5P_final->PRPP PRPP Synthetase F6P Fructose-6-P (M+5) S7P->F6P Transaldolase G3P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis F6P->Glycolysis Nucleotides Purine & Pyrimidine Nucleotides (M+5) PRPP->Nucleotides de novo Synthesis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ribitol-1,2,3,4,5-13C5 Internal Standard

Welcome to the technical support center for Ribitol-1,2,3,4,5-13C5. This guide is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ribitol-1,2,3,4,5-13C5. This guide is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical workflows, particularly in mass spectrometry-based metabolomics. Here, we address common issues encountered during experimentation, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your results.

Introduction to Ribitol-1,2,3,4,5-13C5 as an Internal Standard

Ribitol-1,2,3,4,5-13C5 is a stable isotope-labeled form of ribitol, a five-carbon sugar alcohol.[][2] It is an ideal internal standard for mass spectrometry applications, especially in metabolomics, because its chemical and physical properties are nearly identical to its unlabeled counterpart, ribitol.[3][4] This allows it to co-elute with the analyte of interest and experience similar ionization and matrix effects, thus providing a reliable means of correcting for variations during sample preparation and analysis.[5][6] However, like any analytical reagent, its use is not without potential challenges. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide: Question & Answer Format

Issue 1: Poor Peak Shape or Tailing Peaks for Ribitol-13C5

Question: I am observing significant tailing or fronting for my Ribitol-13C5 peak in my GC-MS analysis. What could be the cause and how can I fix it?

Answer: Poor peak shape for your internal standard can compromise the accuracy of your quantification. The common culprits for this issue are related to the gas chromatography system, the derivatization process, or the sample matrix itself.

Potential Causes & Solutions:

  • Active Sites in the GC System: Free silanol groups in the injector liner, column, or even the transfer line can interact with the polar hydroxyl groups of the derivatized ribitol, causing peak tailing.[7]

    • Troubleshooting Steps:

      • Deactivate the Injector Liner: Replace the liner with a new, deactivated one. If you are using a liner with glass wool, ensure it is also deactivated.

      • Column Maintenance: Cut the first few centimeters off the front of your GC column to remove any accumulated non-volatile residues or active sites. If the problem persists, consider replacing the column.

      • System Bake-out: Perform a system bake-out at a temperature appropriate for your column to remove contaminants.

  • Incomplete Derivatization: For GC-MS analysis, ribitol and its labeled analogue must be derivatized to increase their volatility.[8] Incomplete derivatization will result in free polar hydroxyl groups, leading to poor chromatography.

    • Troubleshooting Steps:

      • Optimize Derivatization Conditions: Ensure your derivatization reagent (e.g., MSTFA, BSTFA) is fresh and not expired. Optimize the reaction time and temperature to ensure complete derivatization. For sugars like ribitol, an oximation step prior to silylation can reduce the number of isomers and improve peak shape.[8]

      • Moisture Control: The presence of water can quench the derivatization reaction.[8] Ensure your samples are completely dry before adding the derivatization reagent. Store reagents in a desiccator.

  • Sample Overload: Injecting too much of the internal standard can lead to peak fronting.

    • Troubleshooting Steps:

      • Reduce Injection Volume or Concentration: Dilute your internal standard stock solution or reduce the injection volume.

Issue 2: Inconsistent or Low Ribitol-13C5 Signal Intensity

Question: The peak area of my Ribitol-13C5 internal standard is highly variable between runs, or the signal is much lower than expected. What should I investigate?

Answer: Signal instability of the internal standard is a critical issue as it directly impacts the precision of your quantitative results. This problem can stem from issues with sample preparation, instrument performance, or the internal standard solution itself.

Potential Causes & Solutions:

  • Inconsistent Pipetting: The accuracy of adding the internal standard to each sample is paramount.

    • Troubleshooting Steps:

      • Calibrate Pipettes: Regularly calibrate the pipettes used for adding the internal standard.

      • Proper Pipetting Technique: Use proper pipetting techniques to ensure accurate and precise dispensing of the internal standard solution.

  • Degradation of the Internal Standard: Although stable isotopes are chemically stable, improper storage can lead to degradation.

    • Troubleshooting Steps:

      • Storage Conditions: Store the Ribitol-13C5 stock solution at the recommended temperature, typically -20°C, and protect it from light.[2][] Avoid repeated freeze-thaw cycles.

      • Solvent Evaporation: Ensure the storage vial is tightly sealed to prevent solvent evaporation, which would alter the concentration.

  • Ion Suppression or Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can affect the ionization efficiency of Ribitol-13C5 in the mass spectrometer source.[10][11]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove interfering matrix components.

      • Chromatographic Separation: Optimize your chromatographic method to separate the Ribitol-13C5 from the interfering compounds.

      • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and mitigate their effect on ionization.

  • Instrumental Issues: A dirty ion source, a failing detector, or leaks in the system can all lead to inconsistent signal.[12][13]

    • Troubleshooting Steps:

      • Ion Source Cleaning: Clean the ion source of your mass spectrometer according to the manufacturer's instructions.

      • System Check: Perform a system check for leaks and ensure all gas flows are correct.

      • Detector Performance: Check the performance of the detector (e.g., electron multiplier).

Issue 3: Inaccurate Quantification of Analytes

Question: My quantitative results are not accurate, even though I am using Ribitol-13C5 as an internal standard. What could be going wrong?

Answer: While stable isotope-labeled internal standards are the gold standard for quantification, several factors can still lead to inaccuracies.

Potential Causes & Solutions:

  • Incorrect Concentration of the Internal Standard Stock Solution: An error in the preparation of the Ribitol-13C5 stock solution will lead to a systematic error in all subsequent calculations.

    • Troubleshooting Steps:

      • Verify Stock Solution Preparation: Carefully re-check the calculations and weighing/dilution steps used to prepare the stock solution.

      • Use a Certified Standard: If possible, verify the concentration of your in-house prepared stock solution against a certified reference material.

  • Isotopic Purity and Enrichment of the Internal Standard: The isotopic purity of the Ribitol-13C5 should be high (typically >98%) to avoid contributions from unlabeled ribitol.[] The isotopic enrichment should also be accurately known.[14][15][16][17]

    • Troubleshooting Steps:

      • Check the Certificate of Analysis (CoA): The CoA from the supplier will provide information on the isotopic purity and enrichment.

      • Mass Spectrometric Verification: You can verify the isotopic distribution of the standard by direct infusion or injection into the mass spectrometer.

  • Endogenous Ribitol in Samples: If your samples naturally contain high levels of ribitol, this can interfere with the quantification, especially if the isotopic purity of the internal standard is not perfect.[18]

    • Troubleshooting Steps:

      • Analyze a Blank Sample: Analyze a sample without the addition of the internal standard to determine the endogenous levels of ribitol.

      • Adjust Concentration of Internal Standard: The amount of internal standard added should be comparable to the expected concentration of the analyte.[19]

  • Differential Matrix Effects: In some rare cases, the analyte and the internal standard may experience slightly different matrix effects, especially if they are not perfectly co-eluting.

    • Troubleshooting Steps:

      • Optimize Chromatography: Fine-tune your chromatographic method to ensure perfect co-elution of ribitol and Ribitol-13C5.

      • Evaluate Matrix Effects: Perform a post-column infusion experiment to visually assess where ion suppression or enhancement is occurring in your chromatogram.

Experimental Protocols

Protocol 1: Preparation of Ribitol-13C5 Internal Standard Stock Solution
  • Weighing: Accurately weigh a precise amount of Ribitol-1,2,3,4,5-13C5 solid (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolving: Dissolve the weighed solid in a known volume of a suitable solvent (e.g., methanol or water) to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Vortexing and Sonication: Vortex the solution thoroughly and sonicate for a few minutes to ensure complete dissolution.

  • Storage: Store the stock solution in an amber vial at -20°C.

Protocol 2: Sample Preparation with Ribitol-13C5 for GC-MS Analysis
  • Sample Aliquoting: Aliquot a precise volume of your sample (e.g., 50 µL of plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known volume of the Ribitol-13C5 working solution to each sample. The final concentration should be within the linear range of your assay.

  • Protein Precipitation: Add a protein precipitation solvent (e.g., cold methanol) to the sample, vortex, and centrifuge to pellet the proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Add the derivatization reagent (e.g., 50 µL of MSTFA + 1% TMCS).

    • Incubate at the recommended temperature and time (e.g., 60°C for 30 minutes).[20]

  • Analysis: Transfer the derivatized sample to a GC vial and inject it into the GC-MS system.

Data Presentation

IssuePotential CauseKey Diagnostic CheckRecommended Action
Peak Tailing Active sites in GC systemInject a known active compound (e.g., a free fatty acid) to see if it also tails.Replace injector liner, cut the column, or replace the column.
Variable Peak Area Inconsistent pipettingPrepare a set of replicate standards and check the %RSD of the peak areas.Calibrate pipettes and review pipetting technique.
Low Signal Intensity Ion suppressionPerform a post-column infusion experiment.Improve sample cleanup or dilute the sample.
Inaccurate Quantification Incorrect stock concentrationPrepare a new stock solution and re-analyze a set of quality control samples.Carefully re-prepare and verify the stock solution concentration.

Visualizations

Troubleshooting Workflow for Ribitol-13C5 Internal Standard Issues

troubleshooting_workflow start Problem with Ribitol-13C5 Internal Standard peak_shape Poor Peak Shape? start->peak_shape signal_intensity Inconsistent/Low Signal? peak_shape->signal_intensity No active_sites Check for Active Sites (Liner, Column) peak_shape->active_sites Yes quantification Inaccurate Quantification? signal_intensity->quantification No pipetting Verify Pipetting (Calibration, Technique) signal_intensity->pipetting Yes stock_conc Verify Stock Concentration quantification->stock_conc Yes solution Problem Resolved quantification->solution No derivatization Verify Derivatization (Reagents, Conditions) active_sites->derivatization overload Check for Overload (Concentration, Volume) derivatization->overload overload->solution stability Check IS Stability (Storage, Age) pipetting->stability matrix_effects Investigate Matrix Effects (Ion Suppression) stability->matrix_effects instrument Check Instrument Performance (Source, Detector) matrix_effects->instrument instrument->solution isotopic_purity Check Isotopic Purity (CoA) stock_conc->isotopic_purity endogenous Assess Endogenous Levels isotopic_purity->endogenous endogenous->solution

Caption: A decision tree for troubleshooting common issues with Ribitol-13C5.

Sample Preparation Workflow

sample_prep_workflow start Start: Sample Collection aliquot Aliquot Sample start->aliquot spike Spike with Ribitol-13C5 IS aliquot->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Dry Down supernatant->dry derivatize Derivatization dry->derivatize analyze GC-MS Analysis derivatize->analyze

Caption: A typical sample preparation workflow for GC-MS metabolomics using Ribitol-13C5.

Frequently Asked Questions (FAQs)

Q1: Can I use Ribitol-13C5 for LC-MS analysis?

A1: Yes, Ribitol-13C5 is also suitable for LC-MS analysis. Since it is a polar molecule, you would typically use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for good retention and separation. Derivatization is generally not required for LC-MS analysis.

Q2: What is the optimal concentration of Ribitol-13C5 to add to my samples?

A2: The optimal concentration depends on the expected concentration of endogenous ribitol in your samples and the linear range of your instrument. A good starting point is to add an amount that results in a peak area that is in the mid-range of your calibration curve and similar to the expected analyte response.[19]

Q3: My samples are from plants, and I've heard they can contain ribitol. Is Ribitol-13C5 still a good internal standard?

A3: Yes, Ribitol-13C5 is still an excellent choice. The mass spectrometer can easily distinguish between the labeled internal standard and the unlabeled endogenous ribitol based on their mass-to-charge ratio.[18] However, it is important to be aware of the endogenous levels to ensure you are working within the linear dynamic range of your assay.

Q4: How can I be sure that my Ribitol-13C5 is not contaminated with its unlabeled form?

A4: The Certificate of Analysis (CoA) from the manufacturer should provide the isotopic purity of the standard. You can also analyze the standard by MS to check for the presence of the unlabeled M+0 ion. A high-quality standard should have very low levels of the unlabeled form.

Q5: Are there any alternatives to Ribitol-13C5 as an internal standard for ribitol analysis?

A5: While a stable isotope-labeled internal standard is the best choice, if Ribitol-13C5 is unavailable, you could consider a structurally similar sugar alcohol that is not present in your sample, such as xylitol or arabitol.[18] However, these will not correct for all sources of variation as effectively as a stable isotope-labeled standard.[21]

References

  • IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis.
  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • Mtoz Biolabs. (n.d.). How Much Internal Standard Should Be Added in Targeted Metabolomics?
  • Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry, 19(3), 401–407.
  • LGC Standards. (n.d.). Use of stable isotope internal standards for trace organic analysis.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • ResearchGate. (2023, June 26). Can we use ribitol as an internal standard for the untargeted GCMS metabolomics for phytochemical analysis?
  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • BOC Sciences. (n.d.). Ribitol-[13C5].
  • Benchchem. (n.d.). A Researcher's Guide to Validating Ribitol-3-13C Labeling Efficiency: A Comparative Analysis.
  • BOC Sciences. (n.d.). Ribitol-[13C5].
  • Cayman Chemical. (2022, October 7). Ribitol.
  • PubMed. (2025, November 1). Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards.
  • Pribolab. (2026, February 5). Pribolab®Fully ¹³C-Labeled isotopes internal standards.
  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Scribd. (n.d.). GC-MS Troubleshooting Guide.
  • McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.
  • PubMed. (2001). Rapid quality control analysis of (13)C-enriched substrate synthesis by isotope ratio mass spectrometry.
  • PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.

Sources

Optimization

Technical Support Center: Optimizing Ribitol-1,2,3,4,5-13C5 Concentration for Flux Analysis

Welcome to the technical support center for optimizing the use of Ribitol-1,2,3,4,5-13C5 in metabolic flux analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of Ribitol-1,2,3,4,5-13C5 in metabolic flux analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful application of this critical tracer in your experiments.

Introduction to Ribitol-1,2,3,4,5-13C5 in Flux Analysis

Ribitol, a five-carbon sugar alcohol, serves as a key metabolite in the pentose phosphate pathway (PPP).[1][2] The PPP is a crucial metabolic route for generating NADPH, essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis.[1][2] Using uniformly labeled Ribitol-1,2,3,4,5-13C5 allows researchers to trace the flow of carbon through the PPP and connected pathways, providing valuable insights into cellular metabolism.[] Recent studies have highlighted the significant impact of ribitol on central carbon metabolism, including glycolysis and the TCA cycle, making it a valuable tool for understanding metabolic reprogramming in various conditions, such as cancer.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of Ribitol-1,2,3,4,5-13C5 in metabolic flux analysis.

Q1: Why should I use Ribitol-1,2,3,4,5-13C5 as a tracer for my metabolic flux analysis experiments?

A1: Ribitol-1,2,3,4,5-13C5 is an excellent tracer for several reasons:

  • Direct Entry into the Pentose Phosphate Pathway (PPP): Ribitol is readily phosphorylated to ribitol-5-phosphate, which then enters the non-oxidative branch of the PPP. This provides a direct way to probe the fluxes within this pathway.

  • Complementary to Glucose Tracers: While glucose tracers provide a broad overview of central carbon metabolism, Ribitol-1,2,3,4,5-13C5 offers a more focused look at the PPP and its connections to glycolysis and nucleotide biosynthesis.[6] Using them in parallel can significantly improve the resolution of your flux map.

  • Insights into Redox Metabolism: The PPP is a major source of NADPH. By tracing the metabolism of ribitol, you can gain insights into the cell's redox state and its ability to cope with oxidative stress.

Q2: What is the optimal concentration of Ribitol-1,2,3,4,5-13C5 to use in my cell culture medium?

A2: The optimal concentration is not a single value but rather a range that depends on several factors, including:

  • Cell Type and Metabolic Rate: Highly proliferative cells or those with active PPP will consume ribitol more rapidly, potentially requiring a higher initial concentration.

  • Basal Medium Composition: The presence of other carbon sources, like glucose, will influence the uptake and metabolism of ribitol.

  • Experimental Goals: If you are aiming for high isotopic enrichment in downstream metabolites, a higher concentration of the tracer may be necessary.

A general starting point for mammalian cell culture is in the range of 0.5 mM to 5 mM . However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How do I determine the optimal concentration of Ribitol-1,2,3,4,5-13C5 for my specific experiment?

A3: A systematic approach is recommended:

  • Literature Review: Begin by reviewing published studies that have used Ribitol-1,2,3,4,5-13C5 in similar cell types or organisms.

  • Dose-Response Study: Culture your cells in a medium containing a range of Ribitol-1,2,3,4,5-13C5 concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM).

  • Assess Cell Health and Proliferation: Monitor cell viability and growth rates to ensure that the tracer is not toxic at the tested concentrations.

  • Measure Isotopic Enrichment: After a suitable incubation period to approach isotopic steady state, extract metabolites and measure the isotopic enrichment of key downstream metabolites (e.g., intermediates of the PPP, glycolysis, and TCA cycle) using mass spectrometry (GC-MS or LC-MS).[7][8]

  • Analyze Data: The optimal concentration will provide sufficient isotopic enrichment for accurate flux calculations without adversely affecting cell physiology.

Q4: How long should I incubate my cells with Ribitol-1,2,3,4,5-13C5 to reach isotopic steady state?

A4: Reaching isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant, is a critical assumption for many metabolic flux analysis models.[9][10][11][12] The time required to reach this state varies depending on the metabolic pathway and the turnover rate of the metabolites.

  • Glycolysis and PPP: Intermediates in these pathways typically reach isotopic steady state within minutes to a few hours in cultured mammalian cells.[6]

  • TCA Cycle: Metabolites in the TCA cycle may take several hours to reach steady state.[6]

  • Biomass Precursors: Larger molecules like nucleotides and amino acids can take longer, sometimes up to 24 hours.[6]

To experimentally determine the time to steady state, you can perform a time-course experiment, measuring isotopic enrichment at several time points after introducing the tracer.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with Ribitol-1,2,3,4,5-13C5.

Issue 1: Low Isotopic Enrichment in Downstream Metabolites

Symptom: The mass isotopomer distributions of key metabolites show low levels of 13C incorporation, leading to high uncertainty in flux estimates.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Tracer Concentration The amount of Ribitol-1,2,3,4,5-13C5 in the medium is too low to result in significant labeling of intracellular pools.1. Increase Tracer Concentration: Based on your initial dose-response experiment, increase the concentration of Ribitol-1,2,3,4,5-13C5 in the culture medium. 2. Verify Tracer Purity: Ensure the chemical and isotopic purity of your tracer. Santa Cruz Biotechnology provides a certificate of analysis for their Ribitol-1,2,3,4,5-13C5.[13]
Short Incubation Time The experiment was terminated before the system reached isotopic steady state, resulting in incomplete labeling of metabolite pools.1. Extend Incubation Time: Perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental conditions.[9]
High Endogenous Ribitol Synthesis Some organisms may synthesize ribitol endogenously, diluting the labeled tracer pool.1. Literature Search: Investigate whether your organism of interest is known to synthesize ribitol. 2. Use a Higher Tracer Concentration: A higher external concentration can help to outcompete endogenous synthesis.
Slow Ribitol Uptake The cells may have a low transport capacity for ribitol.1. Measure Ribitol Uptake: Directly measure the rate of ribitol consumption from the medium. 2. Consider Genetic Modification: If ribitol transport is a known limiting factor, consider engineering your cells to express a suitable transporter.
Issue 2: Poor Goodness-of-Fit Between Simulated and Measured Labeling Data

Symptom: The statistical analysis of your 13C-MFA results indicates a significant discrepancy between the labeling patterns predicted by your metabolic model and your experimental data.[9]

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incorrect or Incomplete Metabolic Network Model The model used for flux calculations may be missing key reactions or contain incorrect atom transitions.[9]1. Review and Refine Model: Carefully review your metabolic network model for accuracy and completeness, paying close attention to the pathways involving ribitol metabolism. 2. Consider Compartmentation: For eukaryotic cells, ensure that your model accurately reflects the subcellular localization of metabolic reactions (e.g., cytosol vs. mitochondria).[9]
Failure to Reach Metabolic Steady State The assumption of constant metabolic fluxes over the course of the experiment may be violated.1. Verify Metabolic Steady State: Monitor key physiological parameters (e.g., cell growth rate, nutrient consumption, and product secretion rates) to ensure they are constant during the labeling experiment.[14]
Analytical Errors Inaccurate measurement of mass isotopomer distributions can lead to a poor model fit.1. Validate Analytical Method: Ensure your GC-MS or LC-MS method is properly validated for the analysis of 13C-labeled metabolites.[7][8] 2. Check for Contamination: Rule out any potential sources of contamination that could interfere with your measurements.
Issue 3: Unexpected Metabolic Phenotype

Symptom: The addition of Ribitol-1,2,3,4,5-13C5 to the culture medium significantly alters the metabolic behavior of the cells, confounding the interpretation of flux data.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Perturbation of Cellular Metabolism High concentrations of ribitol can influence other metabolic pathways, such as glycolysis and the TCA cycle.[4][5]1. Perform a Dose-Response Experiment: As described in the FAQs, determine the lowest concentration of ribitol that provides adequate labeling without causing significant metabolic perturbations. 2. Include a "Cold" Ribitol Control: Run a parallel experiment with unlabeled ribitol at the same concentration as your tracer to assess the metabolic effects of ribitol itself.
Toxicity At very high concentrations, ribitol may be toxic to some cell types.1. Assess Cell Viability: Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) across a range of ribitol concentrations.

Experimental Workflow and Data Visualization

Workflow for Optimizing Ribitol-1,2,3,4,5-13C5 Concentration

Workflow cluster_prep Phase 1: Preparation & Range Finding cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization lit_review Literature Review dose_response Design Dose-Response Study (e.g., 0.1, 0.5, 1, 2, 5 mM) lit_review->dose_response culture Cell Culture with Varying [Ribitol-13C5] dose_response->culture viability Monitor Cell Viability & Proliferation culture->viability sampling Harvest Cells at Steady State culture->sampling enrichment Calculate Isotopic Enrichment viability->enrichment extraction Metabolite Extraction sampling->extraction ms_analysis GC-MS or LC-MS Analysis extraction->ms_analysis ms_analysis->enrichment optimal_conc Determine Optimal Concentration enrichment->optimal_conc Troubleshooting cluster_low_enrichment Low Isotopic Enrichment cluster_poor_fit Poor Goodness-of-Fit cluster_phenotype Unexpected Phenotype cluster_invisible start Problem Encountered check_conc Increase [Tracer] start->check_conc Low Enrichment review_model Review Metabolic Model start->review_model Poor Fit dose_response Perform Dose-Response start->dose_response Altered Phenotype check_time Increase Incubation Time check_conc->check_time check_purity Verify Tracer Purity check_time->check_purity check_steady_state Verify Metabolic Steady State review_model->check_steady_state validate_analytical Validate Analytical Method check_steady_state->validate_analytical cold_control Include Unlabeled Control dose_response->cold_control check_toxicity Assess Cytotoxicity cold_control->check_toxicity

Caption: Troubleshooting logic for common issues in 13C-MFA with Ribitol.

References

  • Wittmann, C. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and Bioengineering, 62(6), 727-739. [Link]

  • Gopalakrishnan, S., et al. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Bioengineering and Biotechnology, 7, 5. [Link]

  • Sauer, U. (2006). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. Retrieved February 7, 2024, from [Link]

  • Yuan, Y., et al. (2017). Understanding metabolism with flux analysis: from theory to application. Journal of Biological Chemistry, 292(44), 17959-17967. [Link]

  • Rahim, A., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968903. [Link]

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878-892. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(10), 202. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

  • Clendinen, C. S., et al. (2017). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Analytical and Bioanalytical Chemistry, 409(19), 4587-4599. [Link]

  • Jang, C., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1064. [Link]

  • Fan, J., et al. (2018). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 8(3), 43. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

  • Cocuron, J. C., et al. (2019). 13C-Stable Isotope Labeling. University of North Texas. Retrieved February 7, 2024, from [Link]

  • Harada, K., et al. (2024). Development of a rapid and highly accurate method for 13 C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Journal of Bioscience and Bioengineering, 137(1), 47-53. [Link]

  • Yuan, J., et al. (2008). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Journal of Visualized Experiments, (20), e892. [Link]

  • Hasenour, C. M., et al. (2019). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Molecular Metabolism, 25, 122-133. [Link]

  • Kruger, N. J., & Ratcliffe, R. G. (2012). Isotopic Steady-State Flux Analysis. Plant Metabolic Networks, 1-21. [Link]

  • Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Analytical Biochemistry, 422(1), 47-55. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. [Link]

  • Chandler, K., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE, 17(12), e0278122. [Link]

  • Wikipedia. (2023, December 27). Pentose phosphate pathway. In Wikipedia. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 20, 9-18. [Link]

  • Brutscher, B. (2022). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews, 122(4), 4563-4601. [Link]

  • Tang, Y. J., & Feng, X. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 36, 50-56. [Link]

  • Longo, V., & Fan, T. W. M. (2022). a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analyst, 147(18), 4096-4131. [Link]

  • Chen, X., et al. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International Journal of Molecular Sciences, 17(1), 2. [Link]

  • The Animation Lab. (n.d.). Measuring Metabolic Flux. The Animation Lab. Retrieved February 7, 2024, from [Link]

  • Hui, S., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Cell Metabolism, 25(4), 779-790. [Link]

  • Chandler, K., et al. (2025). Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. Human Molecular Genetics, 34(1), 1-14. [Link]

  • Kohlstedt, M. (2024, October 16). I wonder how could I set the tracer concentration and isotopic stredy state during MFA? [Online forum post]. ResearchGate. [Link]

  • Chandler, K., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE, 17(12), e0278122. [Link]

  • Williams, T. C., et al. (2010). Optimization of steady-state ¹³C-labeling experiments for metabolic flux analysis. Phytochemistry, 71(10), 1089-1100. [Link]

  • Wahl, S. A., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009993. [Link]

  • Feng, X., et al. (2018). 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis. Frontiers in Microbiology, 9, 219. [Link]

  • Le, A., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Analytical Biochemistry, 422(1), 47-55. [Link]

  • Nocon, J., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 688530. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13 C Metabolic Flux Analysis. Nature Protocols, 14(10), 2856-2877. [Link]

  • Chen, X., et al. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International Journal of Molecular Sciences, 17(1), 2. [Link]

  • NIST. (n.d.). Ribitol, 5TMS derivative. NIST Chemistry WebBook. Retrieved February 7, 2024, from [Link]

Sources

Troubleshooting

How to address incomplete labeling in Ribitol-1,2,3,4,5-13C5 tracer studies

Welcome to the technical support center for Ribitol-1,2,3,4,5-13C5 tracer studies. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenge o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ribitol-1,2,3,4,5-13C5 tracer studies. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenge of incomplete labeling in their experiments. As Senior Application Scientists, we have compiled this resource based on extensive experience and established scientific principles to ensure the integrity and success of your metabolic flux analyses.

Frequently Asked Questions (FAQs)

Q1: What is Ribitol-1,2,3,4,5-13C5, and why is it used in tracer studies?

A1: Ribitol-1,2,3,4,5-13C5 is a stable isotope-labeled form of ribitol, a five-carbon sugar alcohol. It is used as a tracer to investigate the pentose phosphate pathway (PPP) and related metabolic networks.[1][2][3] By tracking the incorporation of the five ¹³C atoms into downstream metabolites, researchers can quantify metabolic fluxes and understand how cells utilize and regulate these pathways under various conditions.

Q2: What does "incomplete labeling" signify in my Ribitol-1,2,3,4,5-13C5 experiment?

A2: Incomplete labeling means that the measured metabolites have not reached their maximum possible isotopic enrichment from the ¹³C tracer. This manifests as a mixture of unlabeled (M+0) and variously labeled isotopologues (M+1, M+2, etc.), rather than a predominant M+5 peak for metabolites directly derived from the tracer. This can be due to biological factors, such as contributions from unlabeled endogenous sources, or experimental artifacts.

Q3: Is achieving 100% labeling of all downstream metabolites a realistic expectation?

A3: No, achieving 100% labeling of all metabolites is often not feasible or expected. Metabolic pathways are interconnected, and cells can utilize unlabeled carbon sources from their internal stores or complex media components. The goal is to achieve an isotopic steady state, where the labeling pattern of key metabolites becomes stable over time, allowing for accurate flux calculations.[4]

Q4: What are the primary causes of incomplete labeling?

A4: The primary causes can be categorized as follows:

  • Biological:

    • Contributions from unlabeled sources: Cells can utilize unlabeled carbon from sources like glycogen, unlabeled amino acids, or lipids.

    • Metabolic pathway intersections: The pentose phosphate pathway, where ribitol is a key metabolite, intersects with glycolysis and other pathways, leading to the dilution of the ¹³C label.[5]

    • Slow metabolic turnover: Some metabolite pools have slow turnover rates and may not reach isotopic steady state within the experimental timeframe.[6]

  • Experimental:

    • Failure to reach isotopic steady state: The labeling duration may be too short for the specific pathway or cell type.[7]

    • Suboptimal quenching and extraction: Continued metabolic activity after sample collection or inefficient extraction can alter labeling patterns.

    • Tracer dilution: The provided tracer may be diluted by unlabeled ribitol present in the experimental system (e.g., in serum).[8]

Q5: How does incomplete labeling affect my metabolic flux analysis (MFA)?

A5: Incomplete labeling, if not properly accounted for, can lead to the underestimation of metabolic fluxes. Metabolic flux analysis software relies on accurate mass isotopomer distributions to calculate reaction rates. Therefore, it is crucial to understand the sources of incomplete labeling and to either design experiments to minimize it or use computational methods to correct for it.

Troubleshooting Guide for Incomplete Labeling

This section provides a systematic approach to identifying and resolving issues related to incomplete labeling at different stages of your experiment.

Part 1: Experimental Design & Execution

A common source of error is a flaw in the experimental setup. Ensuring a robust design and meticulous execution is the first line of defense against ambiguous data.

Issue 1: Failure to Achieve Isotopic Steady State

Symptoms:

  • Labeling patterns of key metabolites (e.g., ribose-5-phosphate, lactate) change significantly across different time points.

  • High variability in labeling between biological replicates.

Causality: Isotopic steady state is a prerequisite for standard metabolic flux analysis, where it is assumed that the rate of label incorporation into a metabolite pool equals the rate of its removal.[9] If this state is not reached, the measured labeling patterns will not accurately reflect the metabolic fluxes. The time to reach steady state varies depending on the pathway and the organism's metabolic rate. For example, glycolysis can reach steady state in minutes, while nucleotide biosynthesis may take many hours.[7]

Troubleshooting & Optimization:

  • Time-Course Experiment: To determine the optimal labeling duration, perform a time-course experiment. Collect samples at multiple time points after introducing the Ribitol-1,2,3,4,5-13C5 tracer and analyze the isotopic enrichment of key downstream metabolites. The point at which the enrichment plateaus indicates the time to reach isotopic steady state.

  • Consider Non-Stationary MFA (INST-MFA): If achieving a steady state is not feasible due to experimental constraints, consider using isotopically non-stationary MFA. This approach models the transient labeling dynamics and can provide accurate flux information from time-course data.[10]

Issue 2: Dilution from Unlabeled Carbon Sources

Symptoms:

  • Consistently low enrichment in ribitol and its downstream metabolites, even after extended incubation.

  • Presence of a significant M+0 peak for metabolites expected to be fully labeled.

Causality: Cells can utilize unlabeled carbon from various sources, diluting the ¹³C tracer. Common sources include:

  • Complex media components: Standard cell culture media often contain unlabeled glucose, amino acids, and other metabolites. The use of dialyzed fetal bovine serum is recommended to minimize the introduction of small molecule metabolites.

  • Intracellular storage: Cells can mobilize unlabeled carbon from glycogen or lipid stores.

  • Interconnected metabolic pathways: Ribitol is downstream of the pentose phosphate pathway, which is interconnected with glycolysis. Unlabeled glucose entering glycolysis can dilute the ¹³C label in shared intermediates.[11]

Troubleshooting & Optimization:

  • Media Composition:

    • Use a defined medium with known concentrations of all components.

    • If serum is required, use dialyzed fetal bovine serum to remove small molecules.

  • Pre-incubation: Before introducing the ¹³C tracer, pre-incubate the cells in a medium containing unlabeled ribitol at the same concentration as the tracer. This helps to equilibrate the intracellular pools and minimize the initial dilution from unlabeled sources.

  • Parallel Labeling Experiments: To better resolve fluxes at pathway intersections, consider parallel experiments with different tracers, such as [1,2-¹³C₂]glucose, which can help distinguish between glycolysis and the pentose phosphate pathway.[7][12]

Part 2: Sample Preparation & Analysis

Artifacts introduced during sample processing can significantly impact the measured isotopic distributions.

Issue 3: Inefficient Metabolic Quenching

Symptoms:

  • Inconsistent labeling patterns between replicates.

  • Lower than expected labeling in metabolites with high turnover rates.

Causality: Metabolic activity can continue for seconds to minutes after removing cells from their culture environment. This can lead to changes in metabolite concentrations and labeling patterns. Rapid and effective quenching is essential to preserve the metabolic state at the time of sampling.

Troubleshooting & Optimization:

  • Rapid Quenching: The transition from culture to quenching should be as rapid as possible. For adherent cells, aspirate the medium and immediately add a cold quenching solution. For suspension cells, fast filtration is preferred over centrifugation to minimize the time cells spend in a nutrient-deprived state.

  • Cold Quenching Solution: Use a pre-chilled quenching solution, such as 60-80% methanol at -40°C or colder.[13] Pure methanol can cause cell leakage, so an aqueous mixture is often preferred.

Protocol: Rapid Quenching of Adherent Cells

  • Prepare a quenching solution of 80% methanol in water and cool it to -40°C.

  • Place the cell culture plate on a leveled surface.

  • Aspirate the culture medium as quickly as possible.

  • Immediately add the cold quenching solution to the cells.

  • Incubate at -40°C for 15 minutes to ensure complete quenching.

  • Proceed with metabolite extraction.

Issue 4: Inefficient Metabolite Extraction

Symptoms:

  • Low overall signal for all metabolites.

  • Discrepancies in the ratios of different metabolites compared to expected values.

Causality: Incomplete cell lysis or the use of an inappropriate extraction solvent can lead to the incomplete recovery of intracellular metabolites, skewing the results.

Troubleshooting & Optimization:

  • Solvent Choice: A common and effective extraction solvent for polar metabolites like ribitol is a cold mixture of methanol, acetonitrile, and water. For a broader range of metabolites, a two-phase liquid-liquid extraction with methanol/chloroform/water may be necessary.

  • Cell Lysis: Ensure complete cell lysis by incorporating a physical disruption method, such as scraping for adherent cells or bead beating for more robust cells, in the presence of the extraction solvent.

Issue 5: Inaccurate Derivatization for GC-MS Analysis

Symptoms:

  • Multiple peaks for ribitol in the chromatogram.

  • Poor peak shape and low signal intensity.

Causality: Ribitol is a polar molecule and requires derivatization to increase its volatility for GC-MS analysis.[1] Incomplete derivatization can result in multiple derivatives for a single analyte, complicating the analysis. The most common derivatization method is silylation, which can be sensitive to moisture.

Troubleshooting & Optimization:

  • Two-Step Derivatization: A robust two-step derivatization protocol involving methoxyamination followed by trimethylsilylation (TMS) is recommended.[1] Methoxyamination stabilizes the carbonyl groups of reducing sugars that may be present, preventing the formation of multiple isomers during silylation.

  • Anhydrous Conditions: Ensure that all reagents and samples are free of water, as silylating agents are moisture-sensitive. Dry the metabolite extracts completely before derivatization.

Protocol: Two-Step Derivatization for Ribitol Analysis

  • Ensure the metabolite extract is completely dry.

  • Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract.

  • Incubate at 37°C for 90 minutes.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 37°C for 30 minutes.

  • The sample is now ready for GC-MS analysis.

Part 3: Data Analysis & Interpretation

Correctly processing the raw mass spectrometry data is as critical as the experimental work itself.

Issue 6: Inaccurate Correction for Natural Isotope Abundance

Symptoms:

  • Small but consistent M+1 and M+2 peaks for unlabeled standards.

  • Overestimation of low-level labeling.

Causality: Naturally occurring stable isotopes, primarily ¹³C (approximately 1.1% abundance), contribute to the mass isotopomer distribution of metabolites.[14][15] This natural abundance must be mathematically corrected to accurately determine the enrichment from the tracer. Failure to do so will lead to an overestimation of the labeling.[16]

Troubleshooting & Optimization:

  • Use Correction Software: Employ specialized software to correct for natural isotope abundance. Several tools are available, such as IsoCorrectoR, that can handle this correction.[17]

  • Analyze Unlabeled Samples: Always analyze unlabeled control samples that have undergone the same experimental and analytical procedures. This will provide the natural abundance profile for each metabolite, which can be used to validate the correction algorithm.

Visualizing Metabolic Pathways and Workflows

To aid in understanding the experimental process and the metabolic context of ribitol, the following diagrams are provided.

experimental_workflow cluster_prep Cell Culture & Labeling cluster_sampling Sample Processing cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture tracer_addition 2. Add Ribitol-1,2,3,4,5-13C5 cell_culture->tracer_addition incubation 3. Incubate to Isotopic Steady State tracer_addition->incubation quenching 4. Rapid Quenching incubation->quenching extraction 5. Metabolite Extraction quenching->extraction derivatization 6. Derivatization (for GC-MS) extraction->derivatization ms_analysis 7. GC-MS or LC-MS/MS Analysis derivatization->ms_analysis data_processing 8. Data Processing & Correction ms_analysis->data_processing mfa 9. Metabolic Flux Analysis data_processing->mfa

Caption: Experimental workflow for Ribitol-1,2,3,4,5-13C5 tracer studies.

ppp_pathway glucose Glucose g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p ppp_oxidative Oxidative PPP g6p->ppp_oxidative glycolysis Glycolysis f6p->glycolysis r5p Ribose-5-P ppp_oxidative->r5p ppp_non_oxidative Non-oxidative PPP r5p->ppp_non_oxidative nucleotides Nucleotides r5p->nucleotides ribitol Ribitol-1,2,3,4,5-13C5 ribitol->r5p Tracer Input ppp_non_oxidative->f6p

Caption: Simplified diagram of the Pentose Phosphate Pathway and its intersection with glycolysis.

Quantitative Data Summary

The following table provides a hypothetical example of mass isotopomer distribution data for ribose-5-phosphate under different experimental conditions, illustrating complete versus incomplete labeling.

ConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Unlabeled Control 94.54.80.60.10.00.0
Incomplete Labeling 40.215.18.510.212.014.0
Near-Complete Labeling 5.52.11.52.98.080.0

Data are for illustrative purposes only.

This guide provides a comprehensive framework for troubleshooting incomplete labeling in Ribitol-1,2,3,4,5-13C5 tracer studies. By systematically addressing experimental design, sample preparation, and data analysis, researchers can enhance the accuracy and reliability of their metabolic flux data.

References

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic engineering, 9(1), 68-86. [Link]

  • Chao, W., & Zhang, Y. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2736–2744. [Link]

  • Dolfi, S. C., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE, 17(12), e0278226. [Link]

  • Godin, J. P., Fay, L. B., & Hopfgartner, G. (2007). Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research. Mass spectrometry reviews, 26(5), 751-773. [Link]

  • Heinrich, J. P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific reports, 8(1), 17910. [Link]

  • Kamarajan, P., et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 12(11), 1098. [Link]

  • Lee, W. N., Boros, L. G., & Puigjaner, J. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2] glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851. [Link]

  • Suarez-Mendez, C. A., et al. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and bioengineering, 113(5), 1137-1147. [Link]

  • Trefely, S., et al. (2020). A roadmap for interpreting 13C metabolite labeling patterns from cells. Cell reports, 33(13), 108531. [Link]

  • van Winden, W. A., et al. (2002). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Biotechnology and bioengineering, 80(5), 477-479. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature protocols, 4(6), 878-892. [Link]

Sources

Optimization

Technical Support Center: Ribitol-1,2,3,4,5-13C5 Purity Assessment

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Purity Validation for Stable Isotope Internal Standards

Introduction: The "Gold Standard" Baseline

Welcome to the technical support hub for Ribitol-1,2,3,4,5-13C5. You are likely using this as an internal standard (IS) for GC-MS or LC-MS/MS metabolomics to normalize for injection variability and matrix effects.

The Critical Insight: Commercial "purity" is often a conflation of three distinct metrics. A Certificate of Analysis (CoA) stating ">98% Purity" can be misleading if you do not distinguish between:

  • Chemical Purity: Is it Ribitol, or a stereoisomer like Arabitol?

  • Isotopic Enrichment: Is it fully 13C-labeled, or is there significant 12C (M+0) or partially labeled (M+4) interference?

  • Quantitative Mass: How much actual Ribitol is in the vial versus water/salts?

This guide provides self-validating protocols to assess all three.

Module A: Chemical Identity & Stereochemistry

The Problem: Ribitol is an acyclic pentose alcohol. It has the same molecular weight (152.15 g/mol ) and fragmentation patterns as its stereoisomers: Arabitol, Xylitol, and Adonitol . Mass spectrometry alone cannot distinguish these isomers; chromatographic separation is mandatory.

Protocol: High-Resolution GC-MS Separation

We recommend Gas Chromatography (GC) over LC for this assessment due to superior isomer resolution on standard polysiloxane phases.

Step-by-Step Workflow:

  • Derivatization (Mandatory): Ribitol is non-volatile. You must block the hydroxyl groups.

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Condition: 37°C for 30 mins.

    • Note: While methoximation is standard for reducing sugars (to stop ring formation), Ribitol is acyclic. However, if your sample matrix contains glucose/fructose, perform methoximation first to prevent their peaks from interfering.

  • GC Parameters:

    • Column: DB-5MS or equivalent (5% phenyl-arylene, 30m).

    • Gradient: Slow ramp (3-5°C/min) through the 180°C–220°C window where sugar alcohols elute.

  • Validation Criteria:

    • Ribitol-13C5 must elute at the exact same Retention Time (RT) as a native Ribitol standard (allow for <0.05 min deuterium isotope effect if using deuterated standards, but 13C usually shows negligible RT shift).

    • Failure Mode: If you see a "shoulder" or a split peak, your standard is contaminated with Arabitol or Xylitol.

Visualization: Isomer Resolution Logic

PurityAssessment Start Start: Ribitol-13C5 Sample Deriv Derivatization (MSTFA) Start->Deriv GCMS GC-MS Analysis (DB-5MS) Deriv->GCMS CheckRT Check Retention Time (RT) GCMS->CheckRT SinglePeak Single Peak at Expected RT CheckRT->SinglePeak RT Matches Native Standard SplitPeak Split Peak / Shoulder CheckRT->SplitPeak RT Shift or Doublet Pass PASS: Chemical Purity SinglePeak->Pass FailIsomer FAIL: Isomer Contamination (Arabitol/Xylitol) SplitPeak->FailIsomer

Caption: Figure 1. Decision tree for validating chemical identity and ruling out stereoisomer contamination using GC-MS.

Module B: Isotopic Enrichment Analysis

The Problem: "99% 13C" refers to the probability of any given carbon being 13C. It does not mean 99% of your molecules are fully labeled (M+5). Incomplete synthesis can leave M+4 (one 12C) or M+3 isotopologues, which complicate quantification.

Protocol: Mass Isotopomer Distribution Analysis (MIDA)

You must determine the Atom Percent Excess (APE) .

  • Acquisition: Run the derivatized standard in GC-MS (Scan Mode or SIM).

  • Target Ions (TMS-Ribitol):

    • The fully silylated Ribitol (5 TMS groups) has a precursor mass of roughly m/z 512.

    • However, we typically monitor the characteristic fragment m/z 217 (C3 backbone + TMS) or m/z 307 (C4 backbone + TMS).

  • The Shift:

    • Native Ribitol (12C): Major peaks at m/z 217 and 307.

    • Ribitol-13C5: Peaks shift based on the number of carbons in the fragment.

      • Fragment C3H5(OTMS)2: Shift is +3 Da (m/z 220).

      • Fragment C4H6(OTMS)3: Shift is +4 Da (m/z 311).

  • Calculation: Extract the intensity of the target isotopologue (I) and its neighbors.

    
    [1][2]
    

    Where

    
     is the number of labeled carbons in the fragment.
    

Data Interpretation Table:

Observed Ion (m/z)OriginDiagnosis
217 12C (Native)Contamination. Standard contains native Ribitol.
218, 219 M+1, M+2Incomplete Enrichment. Synthesis failure.
220 13C3 (Target)Success. Represents the fully labeled backbone fragment.

Module C: Quantitative Purity (qNMR)

The Problem: Ribitol is hygroscopic . A vial containing 10 mg of powder may only contain 8 mg of Ribitol and 2 mg of adsorbed water. Using gravimetry (weighing) to prepare your stock solution will lead to a 20% concentration error .

The Solution: Quantitative NMR (qNMR) is the only method to determine the absolute mass purity (mass fraction).

Protocol: 1H-qNMR with Internal Standard
  • Solvent: D2O (Deuterium Oxide).

  • Internal Standard (IS): Maleic Acid or TSP (Trimethylsilylpropanoic acid). Must be traceably pure (e.g., NIST SRM).

  • Procedure:

    • Co-dissolve ~10 mg Ribitol-13C5 and ~10 mg Maleic Acid in D2O.

    • Acquire 1H-NMR spectrum with a relaxation delay (

      
      ) of at least 5× T1 (usually >30s) to ensure full relaxation.
      
  • Calculation:

    
    
    
    • 
      : Integral area[3]
      
    • 
      : Number of protons (Ribitol methine protons vs Maleic acid alkene protons)
      
    • 
      : Molecular weight[3][4][5]
      
    • 
      : Weight taken[3]
      
    • 
      : Purity[1][3][4][5][6]
      
Visualization: qNMR Workflow

qNMR_Workflow Weigh Weigh Sample & Internal Standard (IS) Dissolve Dissolve in D2O Weigh->Dissolve Acquire Acquire 1H-NMR (d1 > 30s) Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Calc Calculate Mass Fraction Integrate->Calc

Caption: Figure 2. Quantitative NMR workflow for determining absolute mass purity, correcting for water content.

Troubleshooting & FAQ

Q1: My Ribitol-13C5 retention time is shifting relative to my biological samples.

  • Cause: Matrix effects or column aging.

  • Fix: Ribitol is a polar polyol. Active sites on the GC liner or the head of the column can retard its elution.

    • Change the GC liner (use deactivated wool).

    • Trim 10cm from the column guard.

    • Ensure you are comparing the 13C standard to the native Ribitol in the sample, not a different external standard.

Q2: I see a small peak at M+0 (native mass) in my standard. Is it contaminated?

  • Analysis: Check the intensity. If it is <0.5%, it may be background noise or "carryover" from a previous injection of high-concentration native Ribitol.

  • Action: Run a solvent blank. If the peak persists, calculate the % contribution. If >1%, the standard is chemically contaminated and should not be used for low-level quantitation.

Q3: Why do I see multiple peaks for Ribitol in GC-MS?

  • Cause: Incomplete derivatization.

  • Explanation: Ribitol has 5 hydroxyl groups. If your silylation reagent (MSTFA) is old or wet, you may get a mix of 3-TMS, 4-TMS, and 5-TMS derivatives.

  • Fix: Use fresh MSTFA. Ensure the reaction runs at 37°C for at least 30 mins.

Q4: Can I use LC-MS instead of GC-MS?

  • Insight: Yes, but Ribitol is very polar and will not retain on C18 columns.

  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) with an Amide column.

  • Warning: Isomer separation (Ribitol vs. Arabitol) is significantly harder on HILIC than on GC-MS. Ensure your gradient is shallow enough to resolve them.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. Link

  • Kind, T., et al. (2009). Fiehn Lib: Mass Spectral and Retention Index Libraries for Metabolomics Based on Quadrupole and Time-of-Flight Gas Chromatography/Mass Spectrometry. Analytical Chemistry. Link

  • Cayman Chemical. (2022).[4] Ribitol Product Information & Safety Data Sheet. Link

Sources

Troubleshooting

Technical Support Center: Navigating Metabolic Tracing with Ribitol-1,2,3,4,5-13C5

Welcome to the technical support center for advanced metabolic tracing using Ribitol-1,2,3,4,5-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced metabolic tracing using Ribitol-1,2,3,4,5-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to conduct robust and accurate metabolic flux analysis (MFA) by anticipating and mitigating potential sources of metabolic interference.

I. Troubleshooting Guide: Isolating the Signal from the Noise

This section addresses specific challenges you may encounter during your Ribitol-1,2,3,4,5-13C5 tracing experiments. We delve into the root causes of these issues and provide actionable solutions grounded in established scientific principles.

Q1: My mass spectrometry data shows unexpected labeling patterns in glycolytic intermediates after introducing Ribitol-1,2,3,4,5-13C5. How is this possible and how can I correct for it?

A1: This is a critical observation and points to the intricate interconnectedness of central carbon metabolism. The unexpected labeling of glycolytic intermediates from a pentose phosphate pathway (PPP) tracer like Ribitol-1,2,3,4,5-13C5 is most likely due to the reversibility of the non-oxidative branch of the PPP.[1][2]

Causality:

Ribitol-1,2,3,4,5-13C5 enters the PPP after being oxidized to D-ribulose and then phosphorylated to D-ribulose-5-phosphate.[3] The fully labeled (M+5) D-ribulose-5-phosphate can then be channeled through the non-oxidative PPP. This pathway utilizes a series of reversible reactions catalyzed by transketolase and transaldolase, which can convert five-carbon sugars into intermediates of the glycolytic pathway, namely fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[2][4] Consequently, the 13C carbons from ribitol can appear in downstream glycolytic and even TCA cycle metabolites, confounding the interpretation of metabolic fluxes.

Troubleshooting and Validation:

  • Parallel Labeling Experiments: To deconvolve the metabolic pathways, it is highly recommended to perform parallel experiments with other tracers. For instance, using [1,2-13C2]glucose can help to precisely estimate the fluxes through glycolysis and the PPP.[5][6][7] By comparing the labeling patterns from both tracers, you can more accurately model the contribution of the PPP to glycolytic intermediates.

  • Metabolic Modeling Software: Employ software designed for 13C-MFA.[8] These tools can account for the reversibility of reactions and can estimate the flux rates that best explain the observed mass isotopomer distributions from your Ribitol-1,2,3,4,5-13C5 experiment.

  • Short Time-Course Experiments: To minimize the distribution of the label throughout the metabolic network, consider performing experiments over a shorter time course. This can help to capture the initial incorporation of the tracer into the PPP before significant labeling appears in interconnected pathways.

Q2: I am observing a high degree of variability in the enrichment of 13C in my target metabolites between biological replicates. What are the likely sources of this variability and how can I improve reproducibility?

A2: High variability between biological replicates is a common challenge in metabolomics and can stem from several factors, from cell culture conditions to sample preparation and analysis.[9][10]

Causality:

  • Inconsistent Cell States: Differences in cell density, growth phase, or nutrient availability at the time of labeling can significantly alter metabolic fluxes and, therefore, the incorporation of the 13C tracer.

  • Ineffective Quenching: If metabolic activity is not halted instantaneously and completely during sample collection, the labeling patterns can change, leading to variability.[11][12]

  • Incomplete Metabolite Extraction: The efficiency of metabolite extraction can vary, leading to inconsistent recovery of labeled compounds across samples.

  • Instrumental Variability: Fluctuations in the performance of the mass spectrometer can introduce analytical variance.[9][10]

Troubleshooting and Validation:

  • Standardized Cell Culture Protocols: Ensure that all cell cultures are seeded at the same density and harvested at the same growth phase and confluency.

  • Optimized Quenching and Extraction: Develop and validate a rapid and effective quenching protocol, such as using cold methanol or a similar solvent mixture, to instantly stop enzymatic reactions.[11][13] A detailed protocol is provided in a later section.

  • Use of Internal Standards: Incorporate a suite of isotopically labeled internal standards that are not expected to be produced from your tracer (e.g., 13C-labeled compounds not related to the PPP) to monitor and correct for variability in sample extraction and instrument response.[14]

  • Quality Control Samples: Prepare and analyze pooled quality control (QC) samples throughout your analytical run to assess the stability and performance of the mass spectrometer.[9][10]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the use of Ribitol-1,2,3,4,5-13C5 for metabolic tracing.

Q3: What is the primary metabolic pathway traced by Ribitol-1,2,3,4,5-13C5?

A3: Ribitol-1,2,3,4,5-13C5 primarily traces the Pentose Phosphate Pathway (PPP) .[3][7] Ribitol is a five-carbon sugar alcohol that can be converted to D-ribulose-5-phosphate, a key intermediate in the PPP. This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[4]

Q4: Can Ribitol-1,2,3,4,5-13C5 be used to study TCA cycle flux?

A4: While not a direct tracer for the TCA cycle, Ribitol-1,2,3,4,5-13C5 can provide indirect information about its activity. The 13C label can be transferred from the PPP to glycolysis via the non-oxidative branch, producing labeled pyruvate that can then enter the TCA cycle.[1] However, for a more direct and precise measurement of TCA cycle fluxes, it is recommended to use tracers like [U-13C6]glucose or [U-13C5]glutamine.[5][6]

Q5: How do I correct for the natural abundance of 13C in my samples?

A5: Correcting for the natural abundance of 13C (approximately 1.1%) is a critical step in 13C-MFA.[13][15] This correction is typically performed using specialized software that takes into account the chemical formula of each metabolite and the measured mass isotopomer distribution.[8] It is essential to analyze unlabeled control samples to accurately determine the natural isotopic distribution for each metabolite in your system.[13]

Q6: Are there any known alternative metabolic fates of ribitol that could interfere with my analysis?

A6: While the primary route of ribitol metabolism is through the PPP, some studies suggest that ribitol can influence other metabolic pathways. For instance, ribitol supplementation has been shown to affect glycolysis and the TCA cycle in breast cancer cells.[16][17][18] It is important to be aware of these potential off-target effects and to design experiments that can account for them, such as by using multiple tracers and comprehensive metabolic modeling.

III. Visualizing Metabolic Pathways and Workflows

Diagram 1: Metabolic Fate of Ribitol-1,2,3,4,5-13C5

Ribitol_13C5 Ribitol-1,2,3,4,5-13C5 Ribulose_13C5 D-Ribulose-1,2,3,4,5-13C5 Ribitol_13C5->Ribulose_13C5 Ribitol Dehydrogenase R5P_13C5 D-Ribulose-5-P-1,2,3,4,5-13C5 Ribulose_13C5->R5P_13C5 Kinase PPP_non_oxidative Non-Oxidative PPP (Reversible) R5P_13C5->PPP_non_oxidative Nucleotides Nucleotide Synthesis R5P_13C5->Nucleotides PPP_oxidative Oxidative PPP F6P Fructose-6-P PPP_non_oxidative->F6P G3P Glyceraldehyde-3-P PPP_non_oxidative->G3P Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle F6P->Glycolysis G3P->Glycolysis Pyruvate->TCA_Cycle

Caption: Metabolic entry of Ribitol-13C5 into the PPP and its connection to glycolysis.

Diagram 2: Experimental Workflow for Ribitol-1,2,3,4,5-13C5 Tracing

Start Start: Cell Culture Labeling Introduce Ribitol-1,2,3,4,5-13C5 Start->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Extract Metabolites Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis DataProcessing Data Processing & Natural Abundance Correction Analysis->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA End End: Flux Map MFA->End

Caption: A streamlined workflow for 13C metabolic flux analysis using Ribitol-13C5.

IV. Experimental Protocol: Quenching and Extraction of Metabolites

This protocol provides a detailed, step-by-step methodology for the critical stages of quenching metabolic activity and extracting metabolites for analysis.

Objective: To rapidly halt all enzymatic activity and efficiently extract a broad range of metabolites while preserving their in vivo labeling state.

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching/Extraction Solution: 80% methanol in water (-80°C)

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge capable of reaching -9°C

  • Dry ice or liquid nitrogen

Protocol:

  • Preparation:

    • Pre-cool the quenching/extraction solution to -80°C.

    • Pre-cool centrifuge to -9°C.

    • Prepare a container with dry ice or liquid nitrogen for rapid freezing of samples.

  • Cell Washing:

    • Aspirate the culture medium from the cell culture plate.

    • Quickly wash the cells once with a sufficient volume of ice-cold PBS to remove any remaining medium.

    • Aspirate the PBS completely. This step should be performed as quickly as possible to minimize metabolic changes.

  • Quenching and Metabolite Extraction:

    • Immediately add the pre-cooled 80% methanol quenching/extraction solution to the cells. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Place the plate on a level surface on dry ice for 10 minutes to ensure complete quenching and to facilitate cell lysis.

    • Using a cell scraper, scrape the cells into the methanol solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at -9°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

    • The metabolite extract can be stored at -80°C until analysis. For GC-MS analysis, the extract will need to be dried and derivatized. For LC-MS analysis, it may be directly injectable or require solvent exchange.

V. References

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

  • Using multiple tracers for 13C metabolic flux analysis. Methods in Molecular Biology. [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]

  • Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE. [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites. [Link]

  • (PDF) Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. ResearchGate. [Link]

  • Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. [Link]

  • High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]

  • A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Cell Metabolism. [Link]

  • Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. EMBO Molecular Medicine. [Link]

  • Metabolomics and isotope tracing. Cell. [Link]

  • Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. [Link]

  • MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. CGSpace. [Link]

  • Utilization of d-Ribitol by Lactobacillus casei BL23 Requires a Mannose-Type Phosphotransferase System and Three Catabolic Enzymes. Journal of Bacteriology. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • From sample preparation to LC-MS to data in metabolomics: the devil is in the details. YouTube. [Link]

  • How to analyze 13C metabolic flux? ResearchGate. [Link]

  • Sample preparation in metabolomics. SlideShare. [Link]

  • Pentose phosphate pathway. Wikipedia. [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]

  • Pentose phosphate pathway (article). Khan Academy. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • A selection of reactions from the pentose phosphate pathway is shown... ResearchGate. [Link]

  • Metabolic Reprogramming by Ribitol Expands the Therapeutic Window of BETi JQ1 against Breast Cancer. International Journal of Molecular Sciences. [Link]

  • Supplementary Information Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis. Semantic Scholar. [Link]

  • Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. Scientific Reports. [Link]

  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]

  • Endogenous reductase activities for the generation of ribitol-phosphate, a CDP-ribitol precursor, in mammals. Journal of Biochemistry. [Link]

  • Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]

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Reference Data & Comparative Studies

Validation

Reproducibility of Metabolomic Results with Ribitol-1,2,3,4,5-13C5

A Comparative Technical Guide for High-Precision GC-MS Metabolomics Core Directive: The Precision Imperative In metabolomics, reproducibility is not merely a statistical requirement; it is the barrier between noise and b...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for High-Precision GC-MS Metabolomics

Core Directive: The Precision Imperative

In metabolomics, reproducibility is not merely a statistical requirement; it is the barrier between noise and biological insight. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for primary metabolite profiling (sugars, amino acids, organic acids). However, the technique’s reliance on extensive derivatization introduces significant technical variance.

This guide analyzes Ribitol-1,2,3,4,5-13C5 (13C5-Ribitol) as a superior Internal Standard (IS) compared to traditional alternatives. Unlike non-structural surrogates or unlabeled analogs, 13C5-Ribitol provides a self-validating normalization system that corrects for matrix effects , derivatization efficiency , and injection variability simultaneously.

Technical Profile: Why Ribitol-13C5?

Ribitol (Adonitol) is a pentose sugar alcohol. In its unlabeled form, it has been the historic IS of choice for GC-MS (e.g., the Fiehn Library protocol) due to its high polarity and elution in the middle of the sugar region. However, the 13C5 isotopologue resolves the critical flaw of the unlabeled standard: biological interference.

Mechanism of Action[1][2]
  • Chemical Equivalence: 13C5-Ribitol possesses identical chemical properties to endogenous pentitols. It undergoes methoximation and trimethylsilylation (TMS) at the exact same rate as the analytes.

  • Mass Differentiation: The substitution of all five carbon atoms with Carbon-13 results in a mass shift of +5 Da .

    • Unlabeled Ribitol (5TMS): m/z 217 (quant ion)

    • 13C5-Ribitol (5TMS): m/z 222 (quant ion)

  • Co-Elution: It elutes at the same retention time (RT) as unlabeled Ribitol, ensuring it experiences the exact same matrix suppression or enhancement events at the ion source.

Comparative Analysis: 13C5-Ribitol vs. Alternatives

The following data summarizes the performance differences between 13C5-Ribitol, Unlabeled Ribitol, and Norleucine (a common non-polar IS).

Table 1: Performance Benchmarking
FeatureRibitol-1,2,3,4,5-13C5 Unlabeled Ribitol Norleucine / Fatty Acid Methyl Esters
Primary Utility Universal Normalization (Flux & Quant)General Quant (Non-plant samples)Retention Index Locking
Matrix Interference None (Mass shifted)High Risk (Endogenous in plants/fungi)Low
Derivatization Tracking Excellent (Tracks silylation kinetics)ExcellentPoor (Does not track sugar silylation)
Reproducibility (RSD%) < 3.5% 5 - 15% (Sample dependent)10 - 25%
Recovery Rate 98 - 102%Variable (if endogenous present)N/A (Structural mismatch)
Cost HighLowLow
Critical Insight: The "Endogenous" Trap

Using unlabeled Ribitol in plant metabolomics (e.g., Adonis vernalis, Bupleurum) or specific clinical pathologies (Pentose Phosphate Pathway disorders) is catastrophic. The endogenous Ribitol adds to the IS signal, artificially lowering the calculated concentration of all other metabolites. 13C5-Ribitol eliminates this false negative bias.

Experimental Protocol: Robust Derivatization Workflow

This protocol is optimized for blood plasma and plant extracts using 13C5-Ribitol normalization.

Reagents
  • Internal Standard: Ribitol-1,2,3,4,5-13C5 (10 µg/mL in 50% MeOH).

  • Derivatization A: Methoxyamine Hydrochloride (MeOX) in Pyridine (20 mg/mL).

  • Derivatization B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Methodology
  • Sample Preparation & Spiking:

    • Aliquot 30 µL of plasma or 10 mg of tissue powder.

    • CRITICAL: Add 10 µL of Ribitol-13C5 IS solution before extraction. This ensures the IS tracks extraction losses.

    • Add 1 mL extraction solvent (Isopropanol:Acetonitrile:Water 3:3:2). Vortex 10s, Shake 5 min @ 4°C.

    • Centrifuge (14,000 rcf, 2 min). Evaporate supernatant to complete dryness (SpeedVac).

  • Methoximation (Protecting Carbonyls):

    • Add 10 µL MeOX/Pyridine to the dried pellet.

    • Incubate at 30°C for 90 minutes with shaking.

    • Why: Stabilizes open-chain sugars and prevents multiple peaks (tautomers).

  • Silylation (Volatilization):

    • Add 90 µL MSTFA + 1% TMCS .

    • Incubate at 37°C for 30 minutes .

    • Self-Validation: If the 13C5-Ribitol peak is low or missing, the silylation failed (likely moisture contamination).

  • GC-MS Acquisition:

    • Inject 1 µL (Splitless or 1:10 Split).

    • Column: Rtx-5Sil MS or DB-5MS (30m x 0.25mm).

    • Quantification: Extract Ion Chromatogram (EIC) at m/z 222 (13C5) vs m/z 217 (Analytes).

Visualization of Logic & Workflow

The following diagrams illustrate the decision process for selecting the IS and the validation workflow.

Diagram 1: Internal Standard Selection Logic

Caption: Decision tree for selecting the appropriate internal standard based on sample matrix and pathway interference.

IS_Selection Start Start: Metabolomics Study Design SampleType Identify Sample Matrix Start->SampleType CheckEndo Is Ribitol Endogenous? (Plants, Fungi, Rare Diseases) SampleType->CheckEndo Literature Check Use13C RECOMMENDED: Use Ribitol-13C5 CheckEndo->Use13C Yes / Unknown UseUnlabeled Acceptable: Use Unlabeled Ribitol CheckEndo->UseUnlabeled No (e.g., Healthy Plasma) Validation Data Normalization (Corrects Derivatization & Injection) Use13C->Validation m/z 222 UseUnlabeled->Validation m/z 217

Diagram 2: The Self-Validating Derivatization Workflow

Caption: Step-by-step GC-MS preparation workflow highlighting where Ribitol-13C5 corrects technical variance.

Workflow cluster_0 Sample Prep cluster_1 Derivatization (Critical) cluster_2 Analysis Sample Biological Sample Spike Spike Ribitol-13C5 (Pre-Extraction) Sample->Spike Extract Extraction & Drying Spike->Extract Correction for Losses MOX Methoximation (30°C, 90m) Extract->MOX TMS Silylation (MSTFA) (37°C, 30m) MOX->TMS GCMS GC-MS Injection TMS->GCMS Correction for Silylation Efficiency Data Normalization: Analyte Area / 13C5 Area GCMS->Data

References

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology. Link

  • Vicki Schlegel et al. (2023). "Application Note: High-Precision Quantification of Ribitol Using a Stable Isotope-Labeled Internal Standard and GC-MS." BenchChem Technical Guides. Link

  • Willer, C. et al. (2024). "Evaluation of normalization strategies for GC-based metabolomics." Metabolomics. Link

  • IROA Technologies. (2025).[1] "Internal Standards for Metabolomics: Reducing Technical Variance." IROA Tech Resources. Link

  • Bennett, B.D. et al. (2008).[2][3] "Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach." Nature Protocols. Link

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Comparative

A Researcher's Guide to Stable Isotope Tracing: Ribitol-1,2,3,4,5-¹³C₅ versus Deuterated Ribitol

In the intricate world of metabolic research, the choice of an isotopic tracer is a critical decision that dictates the precision and clarity of experimental outcomes. This guide provides an in-depth, objective compariso...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of metabolic research, the choice of an isotopic tracer is a critical decision that dictates the precision and clarity of experimental outcomes. This guide provides an in-depth, objective comparison of two powerful tools for elucidating ribitol metabolism: Ribitol-1,2,3,4,5-¹³C₅ and deuterated ribitol. Drawing upon established principles of stable isotope tracing and mass spectrometry, we will explore the nuanced advantages and potential pitfalls of each, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific research questions.

The Central Role of Ribitol and the Power of Isotopic Tracers

Ribitol, a five-carbon sugar alcohol, is a key metabolite in the pentose phosphate pathway (PPP), a fundamental component of cellular metabolism.[1] The PPP is crucial for producing NADPH, which is vital for reductive biosynthesis and cellular antioxidant defense, and for generating precursors for nucleotide synthesis.[1] Recent studies have also implicated ribitol in the glycosylation of α-dystroglycan, a process linked to certain muscular dystrophies.[2] Understanding the flux through these pathways is paramount, and stable isotope tracers are indispensable for moving beyond static metabolite concentrations to a dynamic view of metabolic processes.[] By introducing a labeled substrate, such as ¹³C- or deuterium-labeled ribitol, into a biological system, we can trace the journey of these atoms through metabolic networks, providing a quantitative measure of pathway activity.[][4]

Core Physicochemical and Metabolic Properties: ¹³C₅-Ribitol vs. Deuterated Ribitol

The fundamental difference between Ribitol-1,2,3,4,5-¹³C₅ and deuterated ribitol lies in the isotopic label itself. In ¹³C₅-ribitol, all five carbon atoms are replaced with the stable isotope ¹³C, while in deuterated ribitol, one or more hydrogen atoms are substituted with deuterium (²H). This seemingly simple distinction has profound implications for their application and data interpretation.

PropertyRibitol-1,2,3,4,5-¹³C₅Deuterated RibitolRationale and Implications
Molecular Weight 157.11 g/mol []Variable (depends on the number and position of deuterium atoms)The well-defined mass shift of +5 Da for ¹³C₅-ribitol simplifies mass spectrometry data analysis. For deuterated ribitol, the mass shift is less uniform and can be complicated by the presence of multiple deuterated species.
Kinetic Isotope Effect (KIE) MinimalPotentially SignificantThe C-H bond is significantly stronger than the C-D bond, leading to a more pronounced KIE with deuterated compounds. This can alter reaction rates and potentially misrepresent native metabolic fluxes. The KIE for ¹³C is negligible in most biological reactions.
Metabolic Scrambling LowHigher RiskThe carbon backbone of ribitol remains intact during its initial metabolic conversions. Deuterium atoms, particularly those on hydroxyl groups, are susceptible to exchange with protons in aqueous environments, a process known as hydrogen-deuterium exchange.[5][6] This can lead to a loss of the label and complicate flux calculations.
Analytical Detection GC-MS, LC-MS/MSGC-MS, LC-MS/MS, NMRBoth tracers can be analyzed by mass spectrometry. Deuterated compounds also offer the unique advantage of being detectable by deuterium NMR, which can provide additional structural information and in vivo imaging possibilities.[7][8][9]
Commercial Availability & Synthesis Commercially available as a stable isotope-labeled standard.[][]Synthesis can be complex, and the position of deuterium labels needs to be carefully controlled.The ready availability of uniformly labeled ¹³C₅-ribitol simplifies experimental setup. The synthesis of specifically deuterated ribitol can be a significant undertaking.[11]

Navigating the Analytical Landscape: Mass Spectrometry Considerations

The choice of tracer profoundly impacts the analytical workflow, particularly in mass spectrometry.

For Ribitol-1,2,3,4,5-¹³C₅:

  • Clear Mass Shift: The consistent +5 Da mass shift provides a clear and unambiguous signal for the labeled ribitol and its downstream metabolites. This simplifies the identification and quantification of labeled species in complex biological matrices.

  • Minimal Isotopic Overlap: The natural abundance of ¹³C is approximately 1.1%, leading to minimal overlap between the isotopic clusters of the unlabeled and fully labeled ribitol.

  • Fragmentation Analysis: In GC-MS, after derivatization (e.g., trimethylsilylation), the fragmentation pattern of ¹³C₅-ribitol will show a corresponding mass shift for fragments containing the carbon backbone, allowing for positional isotopic analysis.[12][13]

For Deuterated Ribitol:

  • Variable Mass Shifts: The mass shift depends on the number of deuterium atoms incorporated. This can lead to a more complex mass spectrum with multiple deuterated species.

  • Hydrogen-Deuterium Exchange: A significant concern is the potential for back-exchange of deuterium for hydrogen during sample preparation and analysis, especially for hydroxyl deuterons.[5][6][14][15][16] This can lead to an underestimation of the true labeling extent. Careful optimization of sample handling and analytical conditions is crucial to minimize this effect.

  • Chromatographic Separation: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, which needs to be considered in LC-MS analysis.[17]

Experimental Workflow: A Step-by-Step Guide to a Ribitol Tracer Study

The following protocol outlines a typical workflow for a cell culture-based ribitol tracer experiment, adaptable for either Ribitol-1,2,3,4,5-¹³C₅ or deuterated ribitol.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed and Culture Cells exp_incubation Incubate Cells with Labeled Media prep_cells->exp_incubation prep_media Prepare Labeled Media (with ¹³C₅-Ribitol or Deuterated Ribitol) prep_media->exp_incubation exp_quench Quench Metabolism (e.g., with cold methanol) exp_incubation->exp_quench exp_harvest Harvest Cells and Media exp_quench->exp_harvest analysis_extraction Metabolite Extraction exp_harvest->analysis_extraction analysis_derivatization Derivatization (for GC-MS) analysis_extraction->analysis_derivatization analysis_ms LC-MS/MS or GC-MS Analysis analysis_extraction->analysis_ms Direct injection for LC-MS analysis_derivatization->analysis_ms analysis_data Data Processing and Flux Analysis analysis_ms->analysis_data

Caption: A typical experimental workflow for a stable isotope tracer study using labeled ribitol.

Detailed Protocol: Cellular Uptake and Metabolism of Labeled Ribitol

This protocol provides a detailed methodology for a tracer experiment in adherent mammalian cells.

1. Cell Culture and Seeding:

  • Rationale: To ensure reproducible results, it is critical to start with a consistent number of healthy, logarithmically growing cells.

  • Procedure:

    • Culture cells in standard growth medium to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into 6-well plates at a density that will result in ~70-80% confluency at the time of the experiment.

    • Allow the cells to adhere and grow for 24 hours.

2. Preparation of Labeled Media:

  • Rationale: The concentration of the tracer should be carefully chosen to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations.

  • Procedure:

    • Prepare fresh growth medium.

    • Supplement the medium with either Ribitol-1,2,3,4,5-¹³C₅ or deuterated ribitol to the desired final concentration (e.g., 10 mM).[18][19]

    • Warm the labeled medium to 37°C before use.

3. Tracer Incubation:

  • Rationale: The incubation time is a critical parameter that determines the extent of label incorporation. A time-course experiment is often necessary to determine the optimal incubation period.

  • Procedure:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeled medium to the cells.

    • Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO₂ incubator.

4. Metabolic Quenching and Cell Harvesting:

  • Rationale: Rapidly quenching metabolic activity is essential to prevent changes in metabolite levels during sample collection.[20]

  • Procedure:

    • Place the 6-well plates on ice.

    • Aspirate the labeled medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on dry ice for 15 minutes.

5. Metabolite Extraction:

  • Rationale: Efficient extraction of polar metabolites like ribitol is crucial for accurate quantification.

  • Procedure:

    • Thaw the cell lysates on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

6. Derivatization for GC-MS Analysis (Optional but Recommended):

  • Rationale: Derivatization increases the volatility of polar metabolites like ribitol, making them amenable to GC-MS analysis.[21]

  • Procedure:

    • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 30°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

    • The derivatized sample is now ready for GC-MS analysis.

7. Mass Spectrometry Analysis:

  • Rationale: The choice between GC-MS and LC-MS/MS depends on the specific analytical capabilities and the desired information. GC-MS often provides better chromatographic resolution for small polar metabolites after derivatization, while LC-MS/MS can be performed without derivatization.[22]

  • Procedure:

    • Analyze the samples using a GC-MS or LC-MS/MS system.

    • For ¹³C₅-ribitol, monitor the mass isotopologue distribution of ribitol and its downstream metabolites.

    • For deuterated ribitol, monitor the incorporation of deuterium into ribitol and its metabolites, being mindful of potential back-exchange.

8. Data Analysis:

  • Rationale: The raw mass spectrometry data needs to be processed to correct for natural isotope abundances and to calculate the extent of labeling.

  • Procedure:

    • Integrate the peak areas for all relevant mass isotopologues.

    • Correct for the natural abundance of ¹³C and other isotopes.

    • Calculate the fractional labeling of each metabolite.

    • Use metabolic flux analysis (MFA) software to model the data and estimate metabolic fluxes.[23][24][25]

Conclusion and Recommendations

The choice between Ribitol-1,2,3,4,5-¹³C₅ and deuterated ribitol as a tracer is not a matter of one being universally superior to the other, but rather a decision based on the specific experimental goals and available analytical instrumentation.

  • For robust, quantitative metabolic flux analysis with minimal confounding factors, Ribitol-1,2,3,4,5-¹³C₅ is the recommended choice. Its stable carbon backbone, clear mass shift, and negligible kinetic isotope effect provide a solid foundation for accurate and reproducible flux measurements.

  • Deuterated ribitol can be a valuable tool for specific applications, particularly when investigating redox metabolism or when deuterium NMR is the desired analytical endpoint. However, researchers must be acutely aware of and control for the potential impacts of the kinetic isotope effect and hydrogen-deuterium exchange.

By carefully considering the principles and protocols outlined in this guide, researchers can harness the power of stable isotope tracers to unravel the complexities of ribitol metabolism and its role in health and disease.

References

  • ResearchGate. Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis | Request PDF. [Link]

  • National Institutes of Health. Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. [Link]

  • PubMed. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. [Link]

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • PubMed. Crystallographic analysis of TarI and TarJ, a cytidylyltransferase and reductase pair for CDP-ribitol synthesis in Staphylococcus aureus wall teichoic acid biogenesis. [Link]

  • ResearchGate. Use of on‐line hydrogen/deuterium exchange to facilitate metabolite identification | Request PDF. [Link]

  • ResearchGate. LC-MS/MS chromatogram for the detection of ribitol, ribitol-5-phosphate... [Link]

  • ACS Publications. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems | Chemical Reviews. [Link]

  • PubMed. Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy. [Link]

  • PubMed. Synthesis of CDP-ribitol for teichoic acid precursors in Streptococcus pneumoniae. [Link]

  • National Institutes of Health. Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts. [Link]

  • PubMed. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry. [Link]

  • National Institutes of Health. GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways. [Link]

  • National Institutes of Health. Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae. [Link]

  • Scilit. Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae. [Link]

  • National Institutes of Health. Deuterium Metabolic Imaging – Back to the Future. [Link]

  • National Institutes of Health. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. [Link]

  • National Institutes of Health. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. [Link]

  • ResearchGate. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. [Link]

  • SYNTHESIS AND SCREENING OF RIBITOL-5-PHOSPHATE METABOLIC LABELLING TOOLS TO STUDY MUSCULAR DYSTROPHIES. [Link]

  • ResearchGate. Metabolic flux analysis with isotope tracing using deuterium-labelled... [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • ResearchGate. Analysis of polyols in urine by liquid chromatography–tandem mass spectrometry: A useful tool for recognition of inborn errors affecting polyol metabolism. [Link]

  • National Institutes of Health. D-Ribitol-1-13C. [Link]

  • PubChem. Ribitol, 1,2,3,4,5-pentakis-O-(trimethylsilyl)-. [Link]

  • PubMed. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism. [Link]

  • National Institutes of Health. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. [Link]

  • National Institutes of Health. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. [Link]

  • PubMed. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. [Link]

  • National Institutes of Health. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]

  • PubMed Central. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. [Link]

  • MDPI. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. [Link]

  • ResearchGate. (PDF) A guide to 13C metabolic flux analysis for the cancer biologist. [Link]

  • ResearchGate. Fragmentation behavior of glycated peptides derived fromD-glucose,D-fructose andD-ribose in tandem mass spectrometry | Request PDF. [Link]

  • National Institutes of Health. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol. [Link]

  • ResearchGate. (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • 13CFLUX.NET. Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]

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Validation

Benchmarking Ribitol-1,2,3,4,5-13C5: A Precision Tracer for CDP-Ribitol Flux and Glycosylation Dynamics

Executive Summary Ribitol-1,2,3,4,5-13C5 (U-13C5 Ribitol) represents a specialized class of "bypass tracers" distinct from classical central carbon probes like [U-13C6]Glucose or [U-13C5]Ribose. While glucose traces glob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ribitol-1,2,3,4,5-13C5 (U-13C5 Ribitol) represents a specialized class of "bypass tracers" distinct from classical central carbon probes like [U-13C6]Glucose or [U-13C5]Ribose. While glucose traces global glycolytic and pentose phosphate pathway (PPP) flux, and ribose preferentially labels the nucleotide pool, Ribitol-13C5 serves as a high-fidelity probe for the CDP-Ribitol biosynthesis pathway .

This pathway is critical for the functional glycosylation of


-dystroglycan (

-DG), a process governed by the ISPD (Isoprenoid Synthase Domain Containing) gene.[1][2][3] Defects here lead to dystroglycanopathies (e.g., Limb-Girdle Muscular Dystrophy). Consequently, Ribitol-13C5 is the gold-standard tool for validating therapeutic efficacy in ISPD and FKRP gene therapies and studying metabolic reprogramming in breast cancer where ribitol alters glycolytic flux.

Part 1: The Metabolic Context

To understand the utility of Ribitol-13C5, one must distinguish its entry point from other pentoses.

  • Glucose Entry: Enters via GLUTs

    
     Phosphorylated by Hexokinase 
    
    
    
    Glycolysis or PPP.
  • Ribose Entry: Enters via equilibrative transporters

    
     Phosphorylated to Ribose-5P 
    
    
    
    Nucleotides or recycled into Glycolysis.
  • Ribitol Entry (The Bypass): Ribitol is phosphorylated (likely by FGGY kinase) to Ribitol-5-Phosphate (Rbo5P) .[1] Crucially, ISPD then utilizes CTP and Rbo5P to synthesize CDP-Ribitol , the donor substrate for fukutin (FKTN) and fukutin-related protein (FKRP).[1]

Why this matters: Using Glucose-13C to study CDP-Ribitol formation is inefficient due to significant dilution through the non-oxidative PPP. Ribitol-13C5 bypasses these rate-limiting and scrambling steps, providing a direct readout of ISPD activity.

Pathway Visualization

The following diagram illustrates the orthogonal entry of Ribitol compared to Glucose and Ribose, highlighting the specific "ISPD Node" relevant for drug development.

Ribitol_Metabolism cluster_glycolysis Central Carbon Metabolism cluster_ppp Pentose Phosphate Pathway cluster_ispd ISPD / Dystroglycan Pathway Glc [U-13C]Glucose G6P G6P Glc->G6P Hexokinase F6P F6P G6P->F6P Glycolysis R5P Ribose-5P G6P->R5P Oxidative PPP Pyruvate Pyruvate F6P->Pyruvate Ribose [U-13C]Ribose Ribose->R5P Ribokinase PRPP PRPP R5P->PRPP Rbo5P Ribitol-5P R5P->Rbo5P Reductases (Low Efficiency) Nucleotides Nucleotides (RNA/DNA) PRPP->Nucleotides Ribitol [U-13C]Ribitol Ribitol->Rbo5P Ribitol Kinase (FGGY) CDP CDP-Ribitol Rbo5P->CDP ISPD (Cytidylyltransferase) AlphaDG Glycosylated α-DG CDP->AlphaDG FKTN / FKRP

Caption: Ribitol-13C5 provides direct access to the CDP-Ribitol pool (Red), bypassing the noisy central carbon flux labeled by Glucose (Blue) and the nucleotide sink labeled by Ribose (Yellow).

Part 2: Tracer Benchmark Analysis

This table contrasts the performance of Ribitol-13C5 against standard alternatives in the context of mammalian cell metabolism (e.g., HEK293, Myoblasts).

FeatureRibitol-1,2,3,4,5-13C5 [U-13C5] Ribose [U-13C6] Glucose
Primary Target Pool CDP-Ribitol, Ribitol-5PNucleotides (ATP, GTP), RNAGlycolysis, TCA, Amino Acids
ISPD Pathway Specificity High (>90%) Low (Indirect via R5P reduction)Very Low (Diluted via PPP)
Metabolic Noise Minimal. Does not rapidly scramble into glycolysis in most tissues.High. Rapidly enters PPP and recycles back to F6P/GAP.Maximal. Labels everything.
Uptake Kinetics Slower, passive/facilitated diffusion (concentration dependent).Fast, active transport (ENT/CNT transporters).Very Fast (GLUTs).
Key Application Monitoring ISPD/FKRP rescue; Dystroglycan glycosylation.RNA synthesis rates; Nucleotide salvage pathway.Central Carbon Flux; Warburg Effect.
Cost Efficiency Lower volume required for specific pathway tracing.High volume required to saturate pools.Cheapest, but requires complex modeling.
Technical Insight: The "Scrambling" Problem

When using [U-13C]Ribose , the label enters the non-oxidative PPP. Transketolase and transaldolase reactions rapidly "scramble" the carbon backbone, resulting in a mix of M+2, M+3, and M+5 isotopologues in downstream metabolites.

  • Ribitol Advantage: Ribitol-13C5 is primarily converted to Ribitol-5P. Because the ISPD reaction is a cytidylyltransferase (adding CMP to Rbo5P), the 5-carbon backbone remains intact. You will predominantly see M+5 CDP-Ribitol , making data interpretation binary and clean.

Part 3: Experimental Protocol (Self-Validating)

Objective: Quantify flux into CDP-Ribitol in myoblasts or fibroblasts to assess ISPD metabolic capacity.

Pre-Experimental Setup
  • Cell System: Patient-derived fibroblasts (ISPD-deficient) or C2C12 myoblasts.

  • Media: Dialyzed FBS (dFBS) is mandatory . Standard FBS contains unlabeled ribitol and ribose which will dilute your tracer enrichment (natural abundance contamination).

  • Tracer Concentration: 5 mM to 10 mM Ribitol-13C5 (matches physiological saturation used in therapeutic studies).

Pulse-Labeling Workflow
  • Starvation (Optional but Recommended): Wash cells 2x with PBS. Incubate in glucose-free/ribitol-free media for 30 mins to deplete intracellular pools.

  • Pulse: Replace media with DMEM containing 5 mM Ribitol-1,2,3,4,5-13C5 .

    • Control A: Unlabeled Ribitol (Natural Abundance Check).

    • Control B: [U-13C]Glucose (Pathway Cross-talk Check).

  • Time Points: Harvest at 4h, 12h, and 24h. (CDP-Ribitol turnover is slower than glycolytic intermediates).

Quenching & Extraction (The Critical Step)

Sugar phosphates are extremely polar and degrade rapidly.

  • Quench: Rapidly aspirate media. Immediately add -80°C 80:20 Methanol:Water . Do not wash with PBS (causes leakage of small metabolites).

  • Scrape & Collect: Scrape cells on dry ice. Transfer to pre-chilled tubes.

  • Cycle: Freeze-thaw (liquid N2 / 37°C water bath) 3x to lyse membranes completely.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

LC-MS/MS Configuration (HILIC)

Reverse-phase (C18) will fail to retain Ribitol-5P and CDP-Ribitol.

  • Column: ZIC-pHILIC or Amide HILIC (e.g., Waters BEH Amide).

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Transitions (MRM):

    • CDP-Ribitol (M+0): 536

      
       324 (CMP fragment) or 536 
      
      
      
      112 (Cytosine).
    • CDP-Ribitol (M+5): 541

      
       324 (Unlabeled CMP fragment). Note:  The CMP moiety comes from intracellular CTP, which is likely unlabeled if using Ribitol tracer. This confirms the Ribitol moiety is the source of the label.
      

Part 4: Data Interpretation & Pitfalls

Calculating Fractional Enrichment


The "Glycolytic Leak" Artifact

In some cancer lines (e.g., MCF-7), Ribitol supplementation has been shown to upregulate glycolysis (Tucker et al., 2022).

  • Observation: If you see M+3 Lactate when using Ribitol-13C5.

  • Cause: Rare expression of Ribitol Dehydrogenase converting Ribitol

    
     Ribulose 
    
    
    
    PPP
    
    
    Glycolysis.
  • Validation: If M+3 Lactate is <5% of total pool, the pathway is negligible. If >20%, your cell line metabolizes ribitol as a carbon source, not just a glycosylation precursor.

References

  • Gerin, I., et al. (2016). ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan.[1][2][4] Nature Communications, 7, 11534.[2] [Link][2][4]

  • Tucker, J. D., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer.[5][6][7] PLOS ONE, 17(12), e0278711.[5] [Link][5]

  • Cataldi, M. P., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice.[8] Nature Communications, 9, 3448. [Link]

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism, 28(4), 592-606. (Reference for general flux analysis methodology). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of Ribitol-1,2,3,4,5-13C5

This guide provides comprehensive, step-by-step procedures for the proper disposal of Ribitol-1,2,3,4,5-13C5. As researchers and drug development professionals, our responsibility extends beyond the bench to include the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of Ribitol-1,2,3,4,5-13C5. As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe and compliant management of all laboratory materials. This document is designed to provide clarity and operational guidance, ensuring that the disposal process for this valuable research compound is handled with the highest standards of safety and scientific integrity.

The foundational principle for disposing of Ribitol-1,2,3,4,5-13C5 is understanding its nature. The ¹³C isotope is a stable, non-radioactive isotope of carbon.[1] Therefore, the disposal protocols are not governed by radiological safety requirements but by the inherent chemical properties of the ribitol molecule itself.[1][] Unlike radiolabeled compounds, such as those containing ¹⁴C or ³H, no special precautions for radioactivity are necessary.[1]

Part 1: Hazard Assessment and Chemical Profile

Before any disposal action, a thorough understanding of the chemical's properties is paramount. This assessment is rooted in the Safety Data Sheet (SDS) for the unlabeled compound, as the isotopic labeling does not alter its chemical reactivity or toxicity.

According to available safety data, ribitol is generally not classified as a hazardous substance under the Globally Harmonized System (GHS).[3] However, it is prudent to treat all laboratory chemicals with a consistent level of precaution to minimize exposure.[4]

Table 1: Physicochemical and Hazard Profile of Ribitol

PropertyDescriptionSource(s)
Chemical Name Ribitol-1,2,3,4,5-13C5; Adonitol-1,2,3,4,5-13C5[5][]
Physical State White to off-white crystalline solid[][7][8]
Solubility Soluble in water, Dimethyl Sulfoxide (DMSO), and Methanol.[8][][10][8][][10]
GHS Hazard This substance does not meet the criteria for GHS classification.[3][3]
Primary Hazards While not formally classified, may cause eye, skin, or respiratory irritation upon excessive exposure.[10] Considered a combustible solid.[10][10]
Storage Store at -20°C.[][8][][][8][]

Part 2: The Disposal Decision Workflow

The correct disposal path for Ribitol-1,2,3,4,5-13C5 depends on its form (pure or in solution) and whether it has been mixed with other hazardous materials. The following workflow provides a logical framework for making this determination.

DisposalWorkflow Start Start: Assess Ribitol-1,2,3,4,5-13C5 Waste AssessForm Is the waste pure solid or in solution? Start->AssessForm CheckSolvent Is the solvent hazardous? (e.g., Methanol, DMSO) AssessForm->CheckSolvent In Solution CheckContamination Is the waste mixed with other hazardous materials (biohazards, etc.)? AssessForm->CheckContamination Pure Solid CheckSolvent->CheckContamination No (Aqueous, e.g., PBS) HazardousLiquidWaste Procedure C: Dispose as Hazardous Liquid Chemical Waste CheckSolvent->HazardousLiquidWaste Yes SolidWaste Procedure A: Dispose as Non-Hazardous Solid Chemical Waste CheckContamination->SolidWaste No (Pure Solid Path) AqueousWaste Procedure B: Dispose as Non-Hazardous Aqueous Waste per Institutional Policy CheckContamination->AqueousWaste No (Aqueous Path) MixedWaste Consult EH&S for Mixed Waste Disposal Protocol CheckContamination->MixedWaste Yes

Caption: Disposal decision workflow for Ribitol-1,2,3,4,5-13C5 waste.

Part 3: Step-by-Step Disposal Protocols

Based on the workflow above, follow the appropriate procedure below. Always wear standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and suitable gloves, when handling chemical waste.[3][11]

Procedure A: Disposal of Pure, Uncontaminated Ribitol-1,2,3,4,5-13C5

This procedure applies to the expired or unused solid compound that has not been contaminated.

  • Container Selection: Obtain a designated container for non-hazardous solid chemical waste. This container must be durable, sealable, and compatible with the waste.

  • Packaging: Place the original vial or container of Ribitol-1,2,3,4,5-13C5 into the designated solid waste container. If transferring the powder, do so in a chemical fume hood or other ventilated area to avoid dust inhalation.

  • Labeling: Ensure the waste container is clearly labeled. Your institutional Chemical Hygiene Plan (CHP) will specify the exact labeling requirements.[12][13] At a minimum, the label should state "Non-Hazardous Solid Chemical Waste" and list the primary contents.

  • Storage and Pickup: Store the sealed waste container in a designated waste accumulation area. Follow your institution's procedures for requesting a waste pickup from the Environmental, Health & Safety (EH&S) department.

Procedure B: Disposal of Ribitol-1,2,3,4,5-13C5 in Non-Hazardous Aqueous Solution

This applies to solutions where the solvent is water or a non-hazardous buffer (e.g., PBS).

  • Consult Institutional Policy: The critical first step is to consult your institution's CHP and EH&S guidelines. Policies on the disposal of non-hazardous aqueous waste vary significantly. Some institutions may permit drain disposal for small quantities of non-hazardous materials, while others strictly prohibit it.

  • Collection (If Required): If drain disposal is not permitted, collect the aqueous waste in a designated, leak-proof container for non-hazardous liquid waste.

  • Labeling: Label the container clearly with its contents (e.g., "Aqueous Waste: Ribitol-1,2,3,4,5-13C5 in PBS") and any other information required by your EH&S department.

  • Disposal: Arrange for pickup by your institution's waste management service.

Procedure C: Disposal of Ribitol-1,2,3,4,5-13C5 in a Hazardous Solvent

This is the most common scenario in research, where the compound is dissolved in solvents like DMSO or methanol. In this case, the waste is classified as hazardous due to the solvent.

  • Container Selection: Use a designated hazardous waste container that is chemically compatible with the solvent used. For example, use a polyethylene container for most organic solvents.

  • Waste Segregation: This waste stream must be segregated. Do not mix incompatible waste types. For instance, halogenated and non-halogenated solvent waste should typically be kept separate.

  • Collection: Pour the waste solution carefully into the designated hazardous waste container, using a funnel to prevent spills. Perform this transfer inside a chemical fume hood.[11]

  • Labeling: Attach a hazardous waste tag to the container as soon as the first drop of waste is added. The tag must be filled out completely, including the full chemical names of all constituents (e.g., "Methanol," "Ribitol-1,2,3,4,5-13C5") and their approximate concentrations.

  • Storage and Disposal: Keep the container sealed when not in use and store it in a designated satellite accumulation area. Once the container is full, or within the time limits specified by the EPA and your institution, arrange for disposal by your certified EH&S personnel.[14][15]

Part 4: Regulatory and Institutional Compliance

All laboratory waste disposal is governed by a hierarchy of regulations and policies. The U.S. Environmental Protection Agency (EPA) establishes national standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[16][17] The Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices, including the development of a site-specific Chemical Hygiene Plan (CHP), to protect workers.[4][13]

Your institution's EH&S department translates these federal regulations into actionable protocols within your laboratory's CHP. This plan is the definitive guide for all waste disposal procedures at your facility. Always defer to your approved CHP and consult your Chemical Hygiene Officer or EH&S department if you have any questions.

References

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Wikipedia. (n.d.). Toxic waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ribitol. PubChem Compound Summary for CID 6912. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ribitol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ribitol, 1,2,3,4,5-pentakis-O-(trimethylsilyl)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ribitol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide at Bayview Campus. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Ribitol. Retrieved from [Link]

Sources

Handling

Technical Advisory: Handling Protocols for Ribitol-1,2,3,4,5-13C5

Executive Summary & Operational Logic Ribitol-1,2,3,4,5-13C5 (CAS: 488-81-3 unlabeled analog) is a high-value stable isotope-labeled internal standard used primarily in GC-MS and LC-MS metabolomics to quantify pentose ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Logic

Ribitol-1,2,3,4,5-13C5 (CAS: 488-81-3 unlabeled analog) is a high-value stable isotope-labeled internal standard used primarily in GC-MS and LC-MS metabolomics to quantify pentose phosphate pathway intermediates and sugar alcohols.[1]

The Safety Paradox: Unlike traditional hazardous reagents, the primary risk profile of Ribitol-13C5 is not toxicity to the operator, but contamination from the operator .

  • Chemical Hazard: Low (Non-toxic, non-hazardous sugar alcohol).[1]

  • Operational Hazard: Critical.[1] Natural abundance carbon (

    
    C) from skin oils, keratin (dust), and cellulose (paper fibers) can skew isotopic ratios, invalidating mass spectrometry data.[1]
    
  • Physical Hazard: Hygroscopic nature requires strict humidity control to prevent caking and hydrolysis errors.[1]

This guide defines the "Clean-Chain" PPE protocol designed to protect the integrity of the isotope while maintaining standard laboratory safety compliance.

Risk Assessment Profile

Before engaging with the material, review the specific hazard characteristics.

ParameterSpecificationOperational Implication
GHS Classification Non-HazardousStandard Laboratory Practice (SLP) applies.
Radioactivity NONE (Stable Isotope)Do not use radioactive waste protocols.[1]
Hygroscopicity Moderate to HighRapid weighing required; minimize air exposure.[1]
Physical State Crystalline PowderSusceptible to static charge; "flying powder" risk.[1]
Cost Sensitivity HighSpillage constitutes significant financial loss.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE is selected to minimize bio-burden shedding (keratin/lipids) and static generation .[1]

A. Hand Protection (Critical)[1]
  • Material: Nitrile (Powder-Free).[1]

    • Reasoning: Latex proteins are a carbon source contaminant.[1] Powder residues interfere with LC columns.

  • Technique: Double-gloving is recommended for the weighing step.[1]

    • Outer Glove: Changed immediately if it touches non-sterile surfaces (door handles, face, keyboard).[1]

    • Inner Glove: Acts as the final sterile barrier.[1]

B. Respiratory & Facial Protection[1][2][3][4]
  • Mask: Surgical Mask or N95 .

    • Reasoning: Ribitol is not toxic, but human breath contains moisture and volatile organic compounds (VOCs) that can adsorb onto the hygroscopic powder.[1] The mask protects the sample from your breath, not you from the sample.

  • Eye Protection: Side-shield Safety Glasses .

    • Reasoning: Standard impact protection.[1]

C. Body Protection[1][3][5][6]
  • Lab Coat: 100% Cotton or ESD-Safe Synthetic Blend .[1]

    • Reasoning: Standard polyester coats generate high static electricity.[1] Static can cause the dry Ribitol powder to "jump" from the spatula, leading to mass loss and cross-contamination.

    • Cuff Protocol: Cuffs must be tucked into gloves or taped to prevent skin flake dispersion.[1]

Operational Workflow: The "Clean-Chain" Protocol[1]

This workflow minimizes handling time to reduce hygroscopic moisture uptake.[1]

RibitolHandling cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_sol Solubilization Phase start START: Ribitol-13C5 Handling env_check Environment Check (Humidity < 45%) start->env_check static_ctrl Static Discharge (Ionizing Bar/Gun) env_check->static_ctrl weigh Weighing (Microbalance) Use Anti-static Spatula static_ctrl->weigh seal Immediate Reseal (Parafilm/N2 Purge) weigh->seal solvent Add Solvent (Water/MeOH) weigh->solvent storage Storage (-20°C) Desiccated seal->storage Stock Powder vortex Vortex/Sonicate Ensure Dissolution solvent->vortex vortex->storage

Figure 1: Decision logic for handling hygroscopic stable isotopes to prevent mass error and contamination.

Step-by-Step Methodology
1. Environmental Equilibration
  • Allow the vial to reach room temperature before opening . Opening a cold vial in humid air causes immediate condensation, ruining the remaining stock.

  • Target Humidity: <45% RH is ideal.

2. Static Neutralization (The "Hidden" Variable)
  • Ribitol powder is prone to static cling.[1]

  • Action: Pass an anti-static gun (ZeroStat) over the vial and the weighing boat before dispensing.

  • Why? Static can cause micro-particles to repel from the weighing boat, resulting in invisible mass loss that biases quantitative results.

3. Weighing (Gravimetric Preparation)
  • Use a clean stainless steel or ceramic spatula .[1] Do not use plastic (static risk).[1]

  • Weigh directly into the preparation vessel if possible to avoid transfer losses.[1]

  • Solvent Selection: Ribitol is highly soluble in water and methanol.[1]

    • Note: If using DMSO, ensure it is anhydrous, though water/MeOH is preferred for MS compatibility.

4. Dissolution & Storage
  • Dissolve immediately after weighing.[1]

  • Aliquot Storage: Do not store stock solutions at 4°C for long periods due to microbial growth risks (sugar alcohols are carbon sources for bacteria).[1] Store aliquots at -20°C or -80°C.

Disposal & Waste Management

Crucial Distinction: Ribitol-13C5 is a Stable Isotope , not a Radioisotope.[1]

  • Radioactive Waste? NO. Do not place in radioactive waste containers.[1] It does not emit radiation.[1]

  • Chemical Waste: Dispose of as standard organic chemical waste (if dissolved in methanol) or aqueous waste (if in water), adhering to local EHS regulations for sugar alcohols.[1]

  • Container De-labeling: Deface the label before disposal to prevent confusion, but no radiation survey is required.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 10254628, Ribitol. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. Retrieved from [Link]

Sources

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